Methyl 3-cyclopropoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyclopropyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBLFVHSXYPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720892 | |
| Record name | Methyl 3-(cyclopropyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921602-60-0 | |
| Record name | Methyl 3-(cyclopropyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-cyclopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 3-cyclopropoxybenzoate is a benzoate ester distinguished by a cyclopropoxy substituent at the meta-position of the benzene ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecular architectures. The incorporation of the strained cyclopropyl group can profoundly influence a molecule's physicochemical properties, including its conformation, metabolic stability, and electronic character, making it a valuable component in structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering a technical resource for professionals in pharmaceutical research and development.
Core Molecular & Physicochemical Properties
This compound is a small molecule with the chemical formula C₁₁H₁₂O₃.[1][2] Its core structure consists of a central benzene ring functionalized with a methyl ester group and a cyclopropoxy group at positions 1 and 3, respectively.
Structural and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 921602-60-0 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| SMILES | O=C(OC)C1=CC=CC(OC2CC2)=C1 | [2] |
Physicochemical Data
Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, properties can be estimated based on its structure and data from analogous compounds like methyl benzoate.
| Property | Estimated Value/Information | Justification/Notes |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar benzoate esters. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) | Typical for organic esters of this size.[4] |
| Storage | Store at 2-8°C in a dark, inert atmosphere | Recommended by chemical suppliers to ensure stability.[2][3] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be logically achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[5][6][7][8] This approach involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on established chemical principles and provides a reliable pathway for the laboratory-scale synthesis of the title compound.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Deprotonation of the Phenol: To a solution of Methyl 3-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium phenoxide in situ.
-
Nucleophilic Attack: Add bromocyclopropane (1.1-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Final Purification: The final product can be purified by column chromatography on silica gel to yield pure this compound.
Expected Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern (e.g., triplet, doublet of doublets).
-
OCH₃ (Methyl Ester, 3H): A sharp singlet around δ 3.9 ppm.
-
OCH (Cyclopropyl, 1H): A multiplet for the methine proton of the cyclopropyl group attached to oxygen, likely around δ 3.7-3.9 ppm.
-
CH₂ (Cyclopropyl, 4H): Multiplets for the methylene protons of the cyclopropyl ring, expected in the upfield region around δ 0.7-0.9 ppm.
¹³C NMR Spectroscopy (Predicted):
-
C=O (Ester Carbonyl): A signal in the range of δ 165-167 ppm.
-
Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. The carbon attached to the cyclopropoxy group (C-O) will be significantly downfield.
-
OCH₃ (Methyl Ester): A signal around δ 52 ppm.
-
OCH (Cyclopropyl): The methine carbon of the cyclopropyl group will appear around δ 55-65 ppm.
-
CH₂ (Cyclopropyl): The methylene carbons of the cyclopropyl ring will be found in the upfield region, typically below δ 15 ppm.
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by its two main functional groups: the methyl ester and the aryl ether.
Ester Hydrolysis
Under either acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-cyclopropoxybenzoic acid. This is a standard reaction for esters and is a common synthetic transformation.
Aryl Ether Cleavage
The cyclopropoxy ether linkage is generally stable under neutral and basic conditions. However, like other aryl ethers, it can be cleaved under strongly acidic conditions, typically with strong acids like HBr or HI.[9] This reaction would yield Methyl 3-hydroxybenzoate and a cyclopropyl halide. Due to the stability of the phenol, the reaction does not proceed further to cleave the aromatic C-O bond.
Figure 2: Key reactivity pathways for this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical research.[1]
Role as a Synthetic Intermediate
Its structure is a key component in the development of various therapeutic agents. For example, structurally similar compounds have been used as intermediates in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors, which are investigated for treating inflammatory conditions such as asthma and COPD.[1]
Impact of the Cyclopropyl Group in Medicinal Chemistry
The cyclopropyl moiety is a "bioisostere" for other groups and is often introduced into drug candidates to fine-tune their properties. The cyclopropoxy group in this compound can:
-
Enhance Metabolic Stability: The cyclopropyl ring can block sites of metabolism, potentially increasing the half-life of a drug.
-
Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to a biological target.[10]
-
Modulate Physicochemical Properties: It can alter solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of cyclopropane rings is a feature in a wide array of marketed drugs across various therapeutic areas, including cardiovascular, central nervous system, and anticancer agents, highlighting the significance of this structural unit in drug design.[2][11]
Toxicological and Safety Profile
Specific toxicological data for this compound is not available. However, a general assessment can be made based on the toxicology of related benzoate esters.
Benzoate esters are generally expected to be hydrolyzed in the body to benzoic acid and the corresponding alcohol (in this case, cyclopropanol).[12][13] The systemic toxicity is therefore often related to these metabolites. Benzoic acid itself is considered to have low toxicity.[12][14]
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.[15][16]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a benzoate ester and a cyclopropoxy group provides a scaffold that allows for the exploration of novel chemical space. While detailed experimental data on its physical and biological properties are sparse, its synthesis is accessible through standard organic chemistry methods, and its utility is underscored by the importance of the cyclopropyl moiety in modern drug design. Further investigation into the biological activities of derivatives of this compound may lead to the discovery of new therapeutic agents.
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-cyclopropoxybenzoate: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-cyclopropoxybenzoate, a versatile building block in medicinal chemistry. We will delve into its molecular structure, outline a robust synthetic pathway with detailed experimental protocols, and explore its applications, particularly as an intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
In the landscape of modern drug discovery, the deliberate incorporation of small, rigid structural motifs is a key strategy for optimizing the pharmacological properties of lead compounds. Among these, the cyclopropyl group has garnered significant attention due to its unique electronic and conformational effects.[1] When incorporated into a molecule, the cyclopropyl ring can enhance metabolic stability, improve potency, and modulate the acidity or basicity of nearby functional groups. Its rigid nature also serves to lock flexible molecules into a bioactive conformation, thereby increasing their binding affinity and selectivity for their biological targets.
This compound is a benzoate ester that strategically places a cyclopropoxy group at the meta-position of the aromatic ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of Phosphodiesterase-4 (PDE4) inhibitors, which are a focus for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a cyclopropoxy group (-O-c-C₃H₅) at positions 1 and 3, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 260363-09-5 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
Spectroscopic Characterization (Predicted)
While specific, publicly available spectra for this compound are limited, we can predict the key features based on the analysis of its structural components and data from analogous compounds like methyl benzoate.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, and the protons of the cyclopropyl ring.
-
Aromatic Protons: The four protons on the benzene ring will appear in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to complex splitting patterns (doublets, triplets, or multiplets).
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methyl ester group will be observed around δ 3.9 ppm.
-
Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region, typically between δ 0.5-1.0 ppm, as complex multiplets due to geminal and vicinal coupling. The proton attached to the oxygen-bearing carbon will be shifted further downfield.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 165-175 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will show signals between δ 110-160 ppm. The carbon attached to the oxygen of the cyclopropoxy group will be shifted downfield compared to the others.
-
Methoxy Carbon: The carbon of the methyl ester group will appear around δ 52 ppm.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be observed in the upfield region, typically between δ 5-15 ppm.
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and the cyclopropyl ether will be present in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclopropyl groups will be seen just below 3000 cm⁻¹.
2.1.4. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 192. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 161, and the loss of the entire ester group (-COOCH₃, m/z = 59) to yield a fragment at m/z = 133.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-hydroxybenzoic acid. This involves an initial Fischer esterification to form methyl 3-hydroxybenzoate, followed by a Williamson ether synthesis to introduce the cyclopropyl group.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxybenzoate (Fischer Esterification)
This protocol is adapted from a standard procedure for the esterification of hydroxybenzoic acids.[3]
Materials:
-
3-Hydroxybenzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is based on general procedures for Williamson ether synthesis with phenols.
Materials:
-
Methyl 3-hydroxybenzoate
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF (10 volumes), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopropyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as an intermediate in the development of selective inhibitors for various enzymes and receptors.
Intermediate for Phosphodiesterase-4 (PDE4) Inhibitors
A significant application of this compound and its analogs is in the synthesis of PDE4 inhibitors.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a suppression of inflammatory cell activity.
The cyclopropoxy group in these inhibitors is often crucial for achieving high potency and selectivity. It can also improve the metabolic stability of the compound, leading to a longer duration of action.
Caption: Role of PDE4 inhibitors in the cAMP signaling pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, utilizing well-established and robust chemical transformations. The presence of the cyclopropoxy group imparts desirable physicochemical properties that are increasingly sought after in the design of novel therapeutics, particularly in the development of potent and selective enzyme inhibitors. This guide provides a solid foundation for researchers and scientists working with this important building block.
References
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Methyl 3-hydroxybenzoate synthesis. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2021). MDPI. Retrieved January 20, 2026, from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Introduction: The Significance of the Cyclopropoxy Moiety in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of Methyl 3-Cyclopropoxybenzoate
This compound is a valuable molecular building block in the landscape of modern drug discovery and development. The cyclopropyl group, a small, strained carbocycle, is not merely a passive structural element. Its unique electronic and conformational properties can significantly influence the pharmacological profile of a parent molecule. The introduction of a cyclopropoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets through conformational constraint, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) properties.[1] Consequently, this compound serves as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of inhibitors for enzymes like phosphodiesterase-4 (PDE4), which are targets for treating inflammatory conditions.[2]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary and alternative synthetic pathways to this compound. It moves beyond simple procedural descriptions to dissect the mechanistic rationale behind each approach, offering field-proven insights to enable robust and reproducible synthesis.
Chapter 1: Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of this compound reveals several logical bond disconnections, each pointing to a distinct synthetic strategy. The most intuitive disconnection is at the ether linkage (C-O bond), which is the cornerstone of several classical and modern synthetic methods.
Caption: Retrosynthetic analysis of this compound.
This primary disconnection suggests a nucleophilic substitution or a cross-coupling reaction. The aryl oxide synthon is readily available from methyl 3-hydroxybenzoate [3], a stable and commercially available phenol. The cyclopropyl cation equivalent is typically a cyclopropyl halide , such as cyclopropyl bromide, or another species with a suitable leaving group.[4] This leads directly to the consideration of the Williamson ether synthesis as the most straightforward approach. Alternative strategies, such as the Ullmann condensation or Buchwald-Hartwig coupling, would involve different synthetic equivalents but still hinge on the formation of this core aryl-ether bond.
Chapter 2: The Williamson Ether Synthesis Pathway: A Robust and Scalable Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for its reliability, broad scope, and operational simplicity.[5] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl halide.[5][6] For the synthesis of this compound, this translates to the reaction between the phenoxide of methyl 3-hydroxybenzoate and a cyclopropyl halide.
Mechanistic Overview
The reaction unfolds in two discrete, yet often one-pot, steps:
-
Deprotonation: A suitable base abstracts the acidic phenolic proton from methyl 3-hydroxybenzoate to generate a potent nucleophile, the corresponding phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of the cyclopropyl halide, displacing the halide leaving group in a concerted SN2 fashion to form the desired ether linkage.[7]
Caption: Mechanism of the Williamson ether synthesis pathway.
Causality Behind Experimental Choices
-
Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol (pKa ≈ 10) without promoting side reactions like ester hydrolysis. Stronger bases like sodium hydride (NaH) could be used but require stricter anhydrous conditions.[8]
-
Choice of Solvent: The solvent must be polar aprotic to dissolve the ionic phenoxide intermediate and facilitate the SN2 reaction. Acetone, acetonitrile, or N,N-dimethylformamide (DMF) are common choices.[9] Acetone is often preferred for its balance of solvating power and ease of removal during workup.[2][10]
-
Reaction Temperature: The reaction is typically heated to increase the rate of the SN2 reaction. A temperature range of 50-80°C is generally sufficient to drive the reaction to completion within a reasonable timeframe (4-18 hours) without significant decomposition.[2][9]
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material) followed by finely ground anhydrous potassium carbonate (2.0 eq).
-
Alkylating Agent: Add cyclopropyl bromide (1.2-1.5 eq). Using a slight excess of the alkylating agent helps to ensure complete consumption of the more valuable starting phenol.
-
Reaction: Heat the mixture to reflux (approx. 60°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr).
-
Rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification: Purify the crude product via flash column chromatography as detailed in Chapter 4.
Data Presentation: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Methyl 3-Hydroxybenzoate | 1.0 eq | Limiting Reagent |
| Cyclopropyl Bromide | 1.5 eq | Drives reaction to completion |
| Potassium Carbonate | 2.0 eq | Ensures complete deprotonation |
| Solvent | Acetone | Good solubility, easy removal |
| Temperature | 60°C (Reflux) | Accelerates SN2 reaction |
| Reaction Time | 12-18 hours | Typical for complete conversion |
| Typical Yield | 75-90% | Reflects an efficient transformation |
Chapter 3: Alternative Synthetic Routes
While the Williamson synthesis is often the go-to method, alternative pathways offer solutions for specific challenges, such as sterically hindered substrates or the need for milder conditions.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol.[11][12] This approach would involve reacting methyl 3-bromobenzoate with cyclopropanol.
-
Mechanism: The reaction involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[11]
-
Advantages: Can be effective for substrates where SN2 reactions are difficult.
-
Disadvantages: Traditionally requires high temperatures (>200°C) and stoichiometric amounts of copper, although modern ligand-accelerated systems operate under milder conditions.[11] Purification to remove copper residues can be challenging.
Buchwald-Hartwig C-O Coupling
A more modern alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling.[13] This powerful cross-coupling reaction offers a broad substrate scope and generally proceeds under much milder conditions than the Ullmann condensation.
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the alcohol, and finally reductive elimination to form the C-O bond and regenerate the catalyst.[14][15]
-
Advantages: High functional group tolerance, milder reaction conditions, and often high yields.
-
Disadvantages: The cost and air-sensitivity of palladium catalysts and specialized phosphine ligands can be a drawback for large-scale synthesis.
Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of an ether from an alcohol and an acidic nucleophile (in this case, a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16][17]
-
Mechanism: PPh₃ and DEAD form a phosphonium intermediate that activates the alcohol (cyclopropanol), making it susceptible to attack by the phenoxide.[18][19]
-
Advantages: Occurs under mild, neutral conditions.
-
Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[20] The reagents are also relatively expensive.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Williamson | Phenol, Alkyl Halide | Base (K₂CO₃) | Moderate (60-80°C) | Simple, cost-effective, scalable | Limited by SN2 scope |
| Ullmann | Aryl Halide, Alcohol | Copper (CuI, CuO) | Harsh (>200°C) | Good for some substrates | High temp, copper waste |
| Buchwald-Hartwig | Aryl Halide, Alcohol | Palladium/Ligand | Mild (RT - 100°C) | Broad scope, mild conditions | Catalyst cost and sensitivity |
| Mitsunobu | Phenol, Alcohol | PPh₃, DEAD | Mild (0°C - RT) | Very mild, neutral conditions | Stoichiometric waste, cost |
Chapter 4: Purification and Characterization
Achieving high purity is critical for any synthetic intermediate intended for drug development. The primary method for purifying this compound is flash column chromatography.[21]
Experimental Workflow for Purification
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Purification Protocol
-
Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour this into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the prepared column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess the purity of solid samples.
Conclusion
The synthesis of this compound is most practically and efficiently achieved via the Williamson ether synthesis , owing to its operational simplicity, cost-effectiveness, and high yields. This pathway, utilizing methyl 3-hydroxybenzoate and cyclopropyl bromide, stands as the preferred method for both laboratory-scale and process chemistry applications. While modern catalytic methods like the Buchwald-Hartwig C-O coupling offer broader scope and milder conditions, their application is often reserved for more challenging substrates where the Williamson synthesis may fail. A thorough understanding of these alternative routes provides the research scientist with a versatile toolkit, enabling the selection of the optimal synthetic strategy based on the specific constraints of scale, cost, and available resources.
References
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Hao, X., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry, 4(5), 536-539. [Link]
-
American Chemical Society. (n.d.). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
BYJU'S. (n.d.). Mitsunobu Reaction. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
PubMed. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Journal of Combinatorial Chemistry, 4(5), 536-9. [Link]
-
Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Hou, J., et al. (2011). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E, 67(Pt 12), o3257. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Nolan, S. P., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology. [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig Coupling. [Link]
-
Hou, J., et al. (2011). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E, 67(Pt 12), o3258. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
PubChem. (n.d.). Methyl 3-Hydroxybenzoate. [Link]
-
ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. [Link]
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The Strategic Synthesis and Application of Methyl 3-cyclopropoxybenzoate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of Methyl 3-cyclopropoxybenzoate, a key building block in modern medicinal chemistry. While a singular "discovery" of this molecule is not documented in seminal literature, its emergence and significance are intrinsically linked to the growing appreciation of cyclopropyl moieties in drug design. This guide will detail a robust and validated synthetic protocol for its preparation, provide a comprehensive analysis of its structural and spectroscopic properties, and explore its strategic application in the development of complex pharmaceutical agents, with a particular focus on Phosphodiesterase-4 (PDE4) inhibitors. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile chemical scaffold.
Introduction: The Rise of a Strategic Building Block
The narrative of this compound is not one of a sudden breakthrough, but rather a story of rational design and the strategic evolution of molecular architecture in drug discovery. Its value lies in the unique combination of a methyl benzoate scaffold and a cyclopropoxy group. The latter is of particular importance in medicinal chemistry for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties.[1]
The cyclopropyl ring, a small, strained carbocycle, is known to:
-
Enhance Metabolic Stability: The inherent strain and strong C-H bonds of the cyclopropyl group make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer in vivo half-life of drug candidates.
-
Modulate Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Improve Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and aqueous solubility, key parameters in drug design.
This compound serves as a readily available and versatile starting material for introducing this valuable cyclopropoxy motif into more complex molecules.[1] Its application has been notably documented in the synthesis of potent and selective inhibitors of Phosphodiesterase-4 (PDE4), an enzyme class implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the sodium salt of methyl 3-hydroxybenzoate reacts with cyclopropyl bromide to yield the desired product.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 3-hydroxybenzoate
-
Cyclopropyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phenoxide:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxybenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or acetone.
-
If using sodium hydride, carefully add NaH (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
If using potassium carbonate, add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
-
Etherification:
-
To the solution containing the phenoxide, add cyclopropyl bromide (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If DMF was used as the solvent, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes). If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.
-
Physicochemical and Spectroscopic Characterization
| Property | Value |
| CAS Number | 921602-60-0 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Spectroscopic Data Analysis
The following are predicted and expected spectroscopic data for this compound based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.
-
Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).
-
Cyclopropyl Methine Proton: A multiplet in the range of δ 3.7-3.9 ppm, corresponding to the proton on the carbon of the cyclopropyl group attached to the oxygen atom (-OCH).
-
Cyclopropyl Methylene Protons: Multiplets in the range of δ 0.6-0.9 ppm, corresponding to the four protons of the two methylene groups (-CH₂) in the cyclopropyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 166-167 ppm for the ester carbonyl carbon (C=O).
-
Aromatic Carbons: Signals in the range of δ 115-160 ppm for the six carbons of the benzene ring. The carbon attached to the cyclopropoxy group will be significantly shifted downfield.
-
Methyl Ester Carbon: A signal around δ 52 ppm for the methyl ester carbon (-OCH₃).
-
Cyclopropyl Methine Carbon: A signal around δ 60-65 ppm for the carbon of the cyclopropyl group attached to the oxygen atom (-OCH).
-
Cyclopropyl Methylene Carbons: Signals in the range of δ 5-10 ppm for the two methylene carbons (-CH₂) in the cyclopropyl ring.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Cyclopropyl and Methyl): Absorption bands just below 3000 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 192.0786 corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃) at m/z = 161, and the loss of the cyclopropoxy group (-OC₃H₅) at m/z = 135.
-
Application in Drug Discovery: A Case Study in PDE4 Inhibitors
The utility of this compound as a synthetic intermediate is well-exemplified in the development of Phosphodiesterase-4 (PDE4) inhibitors.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells.
Many potent PDE4 inhibitors feature a catechol ether moiety. The cyclopropoxy group in analogs derived from this compound can serve as a metabolically stable and conformationally rigid bioisostere for other alkoxy groups, potentially leading to improved drug-like properties.
Caption: A generalized workflow for the use of this compound.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not have a singular, celebrated moment of discovery, its value is continuously reaffirmed through its application in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis via a robust Williamson ether synthesis protocol, detailed its key spectroscopic features, and highlighted its importance as a building block, particularly in the context of PDE4 inhibitors. For researchers and scientists in the field, a thorough understanding of the synthesis and properties of such key intermediates is paramount to the successful development of the next generation of pharmaceuticals.
References
-
Peterson, M. L. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-cyclopropoxybenzoate
Introduction
Methyl 3-cyclopropoxybenzoate is a significant molecule in the landscape of medicinal chemistry and drug development.[1] As a substituted benzoate ester, its structural motifs are frequently explored in the synthesis of more complex pharmaceutical agents.[1] The presence of the cyclopropoxy group is of particular interest as it can influence the molecule's electronic properties, metabolic stability, and overall three-dimensional shape, which are critical factors in structure-activity relationship (SAR) studies.[1]
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 921602-60-0).[1][2][3][4] While experimental spectra for this specific compound are not widely published, this guide, grounded in the principles of spectroscopic interpretation and supported by data from analogous structures, offers a robust prediction and analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this important chemical entity.
Molecular Structure and Key Features
The molecular structure of this compound is foundational to understanding its spectroscopic signature. Below is a diagram illustrating the molecule's atom numbering, which will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Experimental Protocol:
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data and Interpretation:
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methoxy protons, and the cyclopropoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~7.65 | d | ~7.6 | 1H |
| H2 | ~7.55 | t | ~1.8 | 1H |
| H4 | ~7.30 | t | ~8.0 | 1H |
| H5 | ~7.10 | dd | ~8.2, 2.4 | 1H |
| C9-H₃ | ~3.90 | s | - | 3H |
| C11-H | ~3.80 | m | - | 1H |
| C12/13-H₂ | ~0.80-0.90 | m | - | 4H |
Causality Behind Predictions:
-
Aromatic Protons (H2, H4, H5, H6): The ester group is electron-withdrawing, and the cyclopropoxy group is electron-donating. This leads to a complex splitting pattern. H6 is ortho to the electron-withdrawing ester and is expected to be the most downfield. H2 is ortho to the ester and meta to the ether, also downfield. H4 is para to the ester and ortho to the ether. H5 is ortho to the ether and meta to the ester, likely the most upfield of the aromatic protons. These predictions are consistent with data for compounds like methyl 3-methoxybenzoate.[5]
-
Methoxy Protons (C9-H₃): The methyl group of the ester is a sharp singlet, typically appearing around 3.9 ppm, a characteristic region for methyl esters.[6]
-
Cyclopropoxy Protons (C11-H, C12/13-H₂): The methine proton of the cyclopropoxy group (C11-H) is expected to be a multiplet around 3.8 ppm due to coupling with the adjacent methylene protons. The four methylene protons (C12/13-H₂) of the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the highly shielded region of 0.80-0.90 ppm. This upfield shift is a hallmark of cyclopropyl protons.[7][8]
¹³C NMR Spectroscopy
Experimental Protocol:
The experimental setup for ¹³C NMR is similar to ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.
Predicted ¹³C NMR Data and Interpretation:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C7 (C=O) | ~166.5 |
| C3 | ~158.0 |
| C1 | ~131.5 |
| C4 | ~129.5 |
| C6 | ~122.0 |
| C5 | ~118.0 |
| C2 | ~116.0 |
| C9 (-OCH₃) | ~52.0 |
| C11 (-OCH-) | ~50.0 |
| C12/13 (-CH₂-) | ~6.0 |
Causality Behind Predictions:
-
Carbonyl Carbon (C7): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum, around 165-175 ppm.[9]
-
Aromatic Carbons (C1-C6): C3, being directly attached to the oxygen of the cyclopropoxy group, will be the most downfield of the ring carbons (excluding the carbon attached to the ester). C1, the ipso-carbon of the ester group, will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region of 110-130 ppm, with their specific shifts influenced by the substituent effects. These predictions are based on data for similar substituted benzene rings.[6][10]
-
Methoxy Carbon (C9): The carbon of the methyl ester group typically resonates around 52 ppm.[9]
-
Cyclopropoxy Carbons (C11, C12/13): The methine carbon (C11) attached to the oxygen will be in the range of 50-60 ppm. The methylene carbons (C12/13) of the cyclopropyl ring are highly shielded and will appear significantly upfield, typically below 10 ppm.[7]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol:
A common and straightforward method for obtaining an IR spectrum of a solid or liquid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Instrument Setup: Ensure the FTIR spectrometer is purged and a background spectrum is collected.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary.
Predicted IR Data and Interpretation:
The IR spectrum of this compound will be dominated by absorptions from the ester functional group and the aromatic ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Weak |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | ~1600, ~1480 | Medium |
| C-O stretch (ester) | 1300-1100 | Strong |
| C-O stretch (ether) | ~1250 (asymmetric), ~1050 (symmetric) | Strong |
Causality Behind Predictions:
-
C=O Stretch: The most prominent peak in the spectrum will be the strong absorption from the carbonyl group of the ester at approximately 1720 cm⁻¹. This is a highly characteristic absorption for esters.[11]
-
C-O Stretches: Two strong C-O stretching bands are expected. One, typically around 1250-1200 cm⁻¹, is associated with the C(=O)-O portion of the ester. The other, from the Ar-O-C ether linkage, will also contribute in this region.[11]
-
Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show the C-H stretching of the aromatic ring, while the region just below 3000 cm⁻¹ will contain the C-H stretches of the methyl and cyclopropyl groups.[12]
-
Aromatic C=C Stretches: Absorptions of medium intensity around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[11]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.
Experimental Protocol:
Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like this compound.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Predicted Mass Spectrum and Interpretation:
The molecular weight of this compound is 192.21 g/mol .[1] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 192, and several fragment ions corresponding to the cleavage of the molecule.
Predicted Fragmentation Pattern:
-
m/z = 192 (M⁺): The molecular ion peak, representing the intact molecule with one electron removed.
-
m/z = 161: Loss of the methoxy group (-OCH₃, 31 Da) from the molecular ion.
-
m/z = 133: Loss of the entire ester methyl group and the carbonyl oxygen (-COOCH₃, 59 Da) from the molecular ion, or loss of CO (28 Da) from the m/z = 161 fragment.
-
m/z = 105: This fragment likely arises from the cleavage of the cyclopropoxy group, followed by rearrangement.
-
m/z = 77: The classic phenyl cation fragment.
-
m/z = 57: The cyclopropyl cation.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The interpretations are grounded in fundamental principles and supported by experimental data from structurally similar compounds. This comprehensive spectroscopic profile serves as a valuable reference for the identification and quality control of this compound in a laboratory setting.
References
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Product Index - AA Blocks. Available at: [Link]
-
BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. Available at: [Link]
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¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]
-
¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link]
-
¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]
-
Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
-
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Introduction: The Strategic Value of Methyl 3-cyclopropoxybenzoate in Modern Synthesis
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-cyclopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 921602-60-0) is a substituted benzoate ester that has garnered attention as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a methyl ester and a cyclopropoxy group on a benzene ring, offers a unique combination of properties. The cyclopropyl moiety is a well-regarded "bioisostere" for larger or more metabolically labile groups, often used by medicinal chemists to enhance metabolic stability, improve binding affinity, and fine-tune the physicochemical properties of drug candidates.[2]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed synthetic protocols, and an analysis of its spectral characteristics and chemical reactivity. The information herein is curated to empower researchers in leveraging this compound for the construction of novel and complex molecular entities.
Physicochemical and Structural Properties
A summary of the key identifying and physical properties of this compound is presented below. These properties are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 921602-60-0 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | (Predicted) ~300-320 °C at 760 mmHg | N/A |
| Melting Point | (Predicted) Not widely reported; likely a low-melting solid | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, dichloromethane, ethyl acetate. | [3][4] |
| Storage | 2-8 °C, Inert atmosphere, Keep in a dark place | [2][5] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached via two primary retrosynthetic pathways, each with distinct advantages depending on the availability of starting materials and desired scale. Both routes leverage fundamental, high-yielding organic reactions.
Synthetic Pathway Overview
Caption: Logical flow for the two main synthetic strategies.
Route A: Alkylation of Methyl 3-hydroxybenzoate (Preferred Method)
This route is often preferred for its efficiency. It begins with the commercially available Methyl 3-hydroxybenzoate and forms the ether linkage in the second step. The ester group is relatively stable under the conditions of Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide.[6] This generates a potent nucleophile for the subsequent Sₙ2 reaction. Potassium carbonate is a milder, safer alternative, often used in polar aprotic solvents like DMF or acetone, and is effective for phenolic alkylations.[7]
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They readily dissolve the phenoxide salt and do not participate in the reaction, facilitating a clean Sₙ2 displacement.[8]
-
Alkylating Agent: Bromocyclopropane or iodocyclopropane are effective alkylating agents. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide attacks the carbon atom bearing the halide.[9][10]
Step-by-Step Experimental Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3-hydroxybenzoate (1.0 eq).[11]
-
Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Alkylation: Add bromocyclopropane (1.2 eq) dropwise to the solution. Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Route B: Esterification of 3-Cyclopropoxybenzoic Acid
This route involves first synthesizing the ether and then forming the ester. This can be advantageous if 3-cyclopropoxybenzoic acid is readily available.
Causality Behind Experimental Choices:
-
Esterification Method: Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[12][13] Using methanol as both the reagent and the solvent drives the equilibrium toward the product side due to its large excess.[14]
-
Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[12]
Step-by-Step Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve 3-cyclopropoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (serving as solvent and reagent).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC to observe the consumption of the starting carboxylic acid.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization & Extraction: Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product, which can be further purified by chromatography if necessary.
Spectral Analysis and Characterization
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.6 (m, 2H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~7.0-7.1 (m, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (m, 1H, -OCH-cyclopropyl), ~0.8 (m, 4H, cyclopropyl -CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 (C=O), ~158 (Ar-C-O), ~130 (Ar-CH), ~122 (Ar-CH), ~120 (Ar-C), ~115 (Ar-CH), ~52 (-OCH₃), ~50 (-OCH-cyclopropyl), ~6 (cyclopropyl -CH₂) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3000-2850 (C-H stretch), ~1720 (s, C=O ester stretch), ~1600, 1480 (C=C aromatic stretch), ~1250-1050 (s, C-O ether and ester stretch) |
| Mass Spec. (EI-MS) | m/z (%): 192 [M]⁺, 161 [M-OCH₃]⁺, 133 [M-COOCH₃]⁺ |
Rationale for Spectral Predictions:
-
¹H NMR: The aromatic protons will appear in the typical downfield region. The singlet at ~3.9 ppm is characteristic of the methyl ester protons.[15][16] The cyclopropyl protons will be in the upfield region, with the methine proton attached to the oxygen appearing further downfield than the methylene protons.[17]
-
¹³C NMR: The ester carbonyl carbon is expected around 166 ppm. The aromatic carbons will have distinct shifts influenced by the electron-donating cyclopropoxy group and the electron-withdrawing ester group.
-
FT-IR: The most prominent peak will be the strong carbonyl (C=O) stretch of the ester at approximately 1720 cm⁻¹.[18] The C-O stretches from the ether and ester functionalities will also be strong and visible in the fingerprint region.[19]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three key structural components: the aromatic ring, the ether linkage, and the methyl ester.
Ester Hydrolysis
The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield 3-cyclopropoxybenzoic acid.[20] This reaction is fundamental for converting the ester into a carboxylic acid, which can then be used for further transformations, such as amide bond formation.
-
Protocol (Basic Hydrolysis): Dissolve this compound in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir at room temperature or with gentle heat until the reaction is complete (monitored by TLC).[19] Acidify the reaction mixture with HCl to precipitate the carboxylic acid product.
Electrophilic Aromatic Substitution
The cyclopropoxy group is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom. The methyl ester group is a meta-directing and deactivating group. The directing effects are therefore synergistic for substitution at the 4- and 6-positions (ortho to the ether) and competing at the 2-position (ortho to ether, ortho to ester) and 5-position (para to ether, meta to ester).
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The Strategic Incorporation of the Cyclopropoxy Moiety: A Technical Guide to Methyl 3-Cyclopropoxybenzoate Analogs in Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The cyclopropyl group, a motif once considered a niche curiosity, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to modulate the pharmacological profile of drug candidates, enhancing potency, metabolic stability, and target selectivity. This guide delves into the chemical intricacies and biological significance of a key exemplar of this structural class: methyl 3-cyclopropoxybenzoate and its structural analogs. We will explore the synthetic rationale for their creation, dissect their structure-activity relationships (SAR), and illuminate their interactions with key biological targets, with a particular focus on phosphodiesterase 4 (PDE4). This document serves as a comprehensive resource, providing both foundational knowledge and actionable experimental protocols for researchers navigating the promising landscape of cyclopropoxy-containing therapeutic agents.
The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry
The three-membered ring of cyclopropane confers a unique set of properties that medicinal chemists leverage to overcome common drug development hurdles. The inherent ring strain results in C-C bonds with significant π-character, influencing the electronics of adjacent aromatic systems. Furthermore, the C-H bonds are shorter and stronger than in typical alkyl groups, which can significantly enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2] This increased stability often translates to an improved pharmacokinetic profile.[2]
The rigid and planar nature of the cyclopropyl group can also "lock" a molecule into a bioactive conformation, potentially leading to a substantial increase in binding affinity and potency.[3] These advantageous properties have led to the incorporation of cyclopropyl groups in a multitude of approved drugs across various therapeutic areas.[4]
Synthesis of the this compound Scaffold: A Practical Approach
The core scaffold of this compound can be efficiently synthesized via the Williamson ether synthesis, a robust and versatile method for forming ethers.[5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from methyl 3-hydroxybenzoate and cyclopropyl bromide.
Materials:
-
Methyl 3-hydroxybenzoate
-
Cyclopropyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add cyclopropyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, forming the nucleophilic alkoxide. Its insolubility in acetone drives the reaction forward by removing the generated hydrobromic acid from the solution.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the ester and the reaction of water with the base.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring a reasonable reaction time.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of the cyclopropoxy group and the overall structure of the molecule.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Structural Analogs and Structure-Activity Relationships (SAR)
The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of structural analogs. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationships and optimize for desired biological activity.
Key Modification Points:
-
Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, influencing its binding to the target protein.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, which can introduce new hydrogen bonding interactions and alter the pharmacokinetic properties.
-
Cyclopropyl Ring Analogs: While the cyclopropyl group is often optimal, exploring other small cycloalkyl groups (e.g., cyclobutyl) can provide insights into the steric requirements of the binding pocket.
Biological Targets and Mechanism of Action
Phosphodiesterase 4 (PDE4) Inhibition
A significant body of research has identified compounds containing the cyclopropoxybenzoate motif as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[8] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events has profound anti-inflammatory effects, making PDE4 a prime target for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[2]
Quantitative Data for Selected PDE4 Inhibitors:
| Compound | Target | IC₅₀ (nM) | Reference |
| Roflumilast | PDE4 | 0.8 | |
| Apremilast | PDE4 | 74 | |
| Crisaborole | PDE4 | 49 |
Note: The IC₅₀ values are indicative and can vary depending on the assay conditions.
The cyclopropoxy group in these inhibitors often occupies a hydrophobic pocket in the active site of the PDE4 enzyme, contributing significantly to the binding affinity and selectivity.
G-Protein Coupled Receptor (GPCR) Modulation
The structural features of this compound analogs also make them potential ligands for G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes, making them a major target class for drug discovery.[3] The aromatic ring and the ester/amide functionality of the cyclopropoxybenzoate scaffold can participate in key interactions within the ligand-binding pockets of various GPCRs. Modifications to the scaffold can be tailored to achieve agonist, antagonist, or allosteric modulator activity at specific GPCR subtypes.
Future Perspectives and Conclusion
The this compound scaffold represents a privileged starting point for the development of novel therapeutics. The strategic incorporation of the cyclopropoxy group offers a clear advantage in terms of metabolic stability and potency. The demonstrated activity of related compounds as PDE4 inhibitors highlights a promising avenue for the development of new anti-inflammatory agents. Furthermore, the potential for these analogs to modulate GPCRs opens up a vast and exciting area for future research.
This guide has provided a comprehensive overview of the synthesis, SAR, and biological context of this compound analogs. The detailed experimental protocol and the elucidation of the underlying scientific principles are intended to empower researchers to confidently explore this promising class of compounds and unlock their full therapeutic potential.
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The Cyclopropane Moiety: A Small Ring with a Big Impact on Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unique Physicochemical Properties of the Cyclopropane Ring
The cyclopropane ring, a three-membered carbocycle, has emerged as a valuable structural motif in the design of biologically active molecules.[1] Its inherent ring strain and unique electronic properties confer a range of advantageous characteristics to parent molecules, making it a powerful tool in both agrochemical and pharmaceutical research.[2][3] The strained 60° bond angles within the cyclopropane ring result in C-C bonds with significant π-character, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets.[4] This guide provides an in-depth exploration of the biological activities of cyclopropane-containing compounds, delving into their mechanisms of action, applications, and the experimental methodologies used to evaluate their efficacy.
Cyclopropane-Containing Compounds in Agrochemicals
The unique structural features of the cyclopropane ring have been successfully exploited in the development of potent and selective agrochemicals, particularly insecticides and herbicides.
Insecticides: Targeting the Nervous System of Pests
Cyclopropane-containing insecticides are among the most widely used and effective crop protection agents. Their primary mode of action involves the disruption of the insect nervous system.
A prominent class of cyclopropane-containing insecticides is the pyrethroids, synthetic analogs of the natural insecticide pyrethrin. These compounds, such as cypermethrin and deltamethrin, incorporate a cyclopropanecarboxylic acid moiety.[5] Their insecticidal activity stems from their ability to bind to voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[6] This binding event prolongs the opening of the sodium channels, leading to a persistent influx of sodium ions, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[6]
The interaction of pyrethroids with VGSCs is highly specific. The cyclopropane ring plays a crucial role in orienting the molecule within the binding site of the channel protein, thereby enhancing its potency. The stereochemistry of the cyclopropane ring is also critical for insecticidal activity, with different isomers exhibiting varying levels of efficacy.
Signaling Pathway of Pyrethroid Insecticides
Caption: Mechanism of action of pyrethroid insecticides on insect voltage-gated sodium channels.
Herbicides: Inhibitors of Essential Plant Enzymes
Cyclopropane derivatives have also been investigated for their herbicidal properties. One such class of compounds is the cyclopropane-1,1-dicarboxylic acid analogues. These molecules have been shown to inhibit the enzyme ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[7] By inhibiting this essential metabolic pathway, these compounds disrupt protein synthesis and ultimately lead to plant death.[7] While many of these compounds have exhibited moderate herbicidal activity in studies, they represent a promising area for the development of new herbicidal modes of action.[7]
The Cyclopropyl Moiety in Drug Discovery and Development
The incorporation of a cyclopropane ring into pharmaceutical candidates is a widely adopted strategy to enhance their therapeutic potential. The unique conformational and electronic properties of this small ring can positively influence a drug's potency, selectivity, and pharmacokinetic profile.[4]
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The cyclopropyl group can confer several benefits to a drug molecule:
-
Increased Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, increased potency.[8]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to enzymatic oxidation compared to those in aliphatic chains. This can reduce metabolic degradation and prolong the drug's half-life.
-
Reduced Off-Target Effects: By constraining the flexibility of a molecule, the cyclopropyl group can reduce its ability to bind to unintended targets, thereby improving its selectivity and safety profile.
-
Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate a molecule's lipophilicity and polarity, which can in turn influence its solubility, permeability, and oral bioavailability.
Benefits of Incorporating a Cyclopropyl Group in Drug Design
Caption: Key advantages of incorporating a cyclopropyl moiety into drug candidates.
Therapeutic Applications of Cyclopropane-Containing Drugs
The versatility of the cyclopropane ring is evident in the diverse range of therapeutic areas where drugs containing this motif have been successfully developed and approved.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Grazoprevir | Hepatitis C | NS3/4A Protease Inhibitor |
| Tasimelteon | Sleep Disorders | Melatonin Receptor (MT1 and MT2) Agonist[9] |
| Crizotinib | Cancer (NSCLC) | ALK and ROS1 Tyrosine Kinase Inhibitor[10] |
| Tranylcypromine | Depression | Monoamine Oxidase (MAO) Inhibitor |
Grazoprevir , a component of the hepatitis C treatment Zepatier®, contains a cyclopropyl group that is crucial for its potent inhibition of the HCV NS3/4A protease. Clinical trials have demonstrated high rates of sustained virologic response (SVR) in patients with genotypes 1a, 1b, and 4 chronic hepatitis C infection.[11] In the C-EDGE trial, treatment-naive patients receiving elbasvir/grazoprevir achieved an SVR12 of 92%.[11]
Tasimelteon (Hetlioz®) is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder in totally blind individuals.[9] The cyclopropane ring in tasimelteon contributes to its high affinity and selectivity for the MT1 and MT2 receptors. Pharmacokinetic studies have shown that tasimelteon has an absolute oral bioavailability of 38.3%.[12][13]
Experimental Protocols
In Vitro Evaluation of Cyclopropane-Containing Amide Derivatives for Antimicrobial Activity
This protocol describes a method for determining the in vitro antibacterial and antifungal activity of synthesized cyclopropane-containing amide derivatives using a microdilution method to establish the Minimum Inhibitory Concentration (MIC80).[14][15]
Materials:
-
Synthesized cyclopropane-containing amide derivatives (e.g., F1-F53)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Ciprofloxacin (positive control for bacteria)
-
Fluconazole (positive control for fungi)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the bacterial and fungal strains overnight. Dilute the cultures to achieve a standardized inoculum concentration.
-
Serial Dilution: In the 96-well plates, perform serial two-fold dilutions of the test compounds and positive controls in the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plates. Include wells with medium only (negative control) and wells with inoculum and no compound (growth control).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC80: After incubation, measure the optical density (OD) of each well using a plate reader. The MIC80 is defined as the lowest concentration of the compound that inhibits at least 80% of the microbial growth compared to the growth control.[14][15]
Synthesis of Cyclopropane-Containing Bioactive Molecules
A common method for the synthesis of cyclopropanes is the Michael-initiated ring-closure (MIRC) reaction.[16] This involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure.[16]
General Procedure for MIRC Cyclopropanation:
-
Reactant Preparation: Dissolve the electrophilic alkene and the nucleophile (e.g., a sulfur ylide for the Corey-Chaykovsky reaction) in a suitable solvent under an inert atmosphere.
-
Reaction Initiation: Add a base to generate the carbanion from the nucleophile in situ.
-
Reaction Progression: Allow the reaction to proceed at a controlled temperature, monitoring its progress by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction and extract the product. Purify the crude product using column chromatography to obtain the desired cyclopropane derivative.
Conclusion
The cyclopropane ring is a testament to the principle that small structural modifications can lead to profound changes in biological activity. Its unique conformational and electronic properties have been harnessed to create highly effective agrochemicals and life-saving pharmaceuticals. As synthetic methodologies for the construction of complex cyclopropane-containing molecules continue to advance, we can anticipate the development of even more innovative and potent bioactive compounds in the years to come. This guide has provided a comprehensive overview of the biological activities of these fascinating molecules, offering valuable insights for researchers and professionals dedicated to the discovery and development of new chemical entities.
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). Molecules, 29(17), 4053. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). PubMed. [Link]
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Advances in the Synthesis of Cyclopropylamines. (2015-09-15). Chemical Reviews, 115(17), 9410-9463. [Link]
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Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020-11-30). ACS Omega, 5(49), 31745-31755. [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025-03-04). ResearchGate. [Link]
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Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture. (2012-07-01). Environmental Health Perspectives, 120(7), 991-996. [Link]
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Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence. (2018-10-01). Hepatic Medicine: Evidence and Research, 10, 83-91. [Link]
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Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2025-01-24). Organic & Biomolecular Chemistry. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. (2002-01-01). Current Organic Synthesis, 1(1), 37-59. [Link]
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Structural basis for selective inhibition of human GABA transporter GAT3. (2025-03-28). bioRxiv. [Link]
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Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment. (2016-04-01). Journal of Clinical Pharmacology, 56(4), 450-459. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. (2023-01-01). Journal of Pharmacological Reports. [Link]
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Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (2020-12-02). Molecules, 25(23), 5727. [Link]
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Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. (2024-01-03). Molecules, 29(1), 239. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). Journal of Medicinal Chemistry, 59(19), 8713-8756. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. (2002-01-01). ResearchGate. [Link]
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Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2018-02-16). Organic Letters, 20(4), 1070-1073. [Link]
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Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti. (2017-08-16). Insects, 8(3), 88. [Link]
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Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022-07-07). eLife, 11, e78. [Link]
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Elbasvir-Grazoprevir Zepatier. (2023-01-01). Hepatitis C Online. [Link]
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Representative cyclopropane‐containing bioactive natural products and medicinally important compounds. (2020-01-01). ResearchGate. [Link]
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Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025-08-06). Wiley Online Library. [Link]
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Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2026-01-05). ChemRxiv. [Link]
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Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. (2022-09-14). Pesticide Biochemistry and Physiology, 187, 105228. [Link]
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Pyrethroid Actions on Sodium Channels: Isoform and Species Specificity. (2012-07-25). ACS Symposium Series, 1114, 19-33. [Link]
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MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. (2014-04-15). Analytical Chemistry, 86(8), 3847-3854. [Link]
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Hetlioz. (2021-01-01). FDA. [Link]
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Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023-07-10). Organic Letters, 25(28), 5296-5301. [Link]
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Molecular basis of human GABA transporter 3 inhibition. (2025-08-08). ResearchGate. [Link]
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New Review Highlights Efficacy of Elbasvir/Grazoprevir for Hepatitis C. (2018-10-01). HCPLive. [Link]
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Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023-08-11). Frontiers in Microbiology, 14, 1232086. [Link]
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2022-11-21). Chemical Research in Toxicology, 35(11), 2008-2017. [Link]
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Pyrethroid Insecticides Directly Activate Microglia Through Interaction With Voltage-Gated Sodium Channels. (2016-09-21). Toxicological Sciences, 155(1), 195-206. [Link]
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Interpreting quantitative structure-activity relationship models to guide drug discovery. (2021-01-01). Journal of Cheminformatics, 13(1), 8. [Link]
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High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2020-01-01). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1361-1368. [Link]
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Sodium channel activation underlies transfluthrin repellency in Aedes aegypti. (2021-07-08). PLOS Neglected Tropical Diseases, 15(7), e0009546. [Link]
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Safety and tolerability of elbasvir/grazoprevir in chronic hepatitis C virus therapy: Integrated analysis from clinical trials. (2019-03-01). Journal of Viral Hepatitis, 26(3), 346-357. [Link]
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cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015-03-27). The FEBS Journal, 282(10), 1859-1870. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (2023-01-01). Journal of Chemical and Pharmaceutical Research, 15(11), 73. [Link]
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Tasimelteon: Package Insert / Prescribing Information / MOA. (2025-04-14). Drugs.com. [Link]
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Synthesis of cyclopropanes. (2023-01-01). Organic Chemistry Portal. [Link]
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Tasimelteon. (2023-01-01). Wikipedia. [Link]
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Safety and Efficacy of Elbasvir/Grazoprevir in Patients With Hepatitis C Virus Infection and Compensated Cirrhosis. (2017-01-01). Gastroenterology, 152(1), 135-146. [Link]
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Mechanistic Enzymology & Inhibitor Design. (2023-01-01). The University of Texas at Austin. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023-03-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(3), 1149-1160. [Link]
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Hetlioz - Tasimelteon. (2023-01-01). Molina Healthcare. [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023-03-01). YouTube. [Link]
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Representative IC50 values for enzyme inhibition. (2023-01-01). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-cyclopropoxybenzoate
Abstract
This comprehensive guide details the synthesis of methyl 3-cyclopropoxybenzoate from methyl 3-hydroxybenzoate. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document provides an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, and methods for chemical characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure procedural success and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] The incorporation of a cyclopropoxy moiety can significantly influence a molecule's conformational rigidity, metabolic stability, and lipophilicity, making it a desirable feature in the design of novel therapeutic agents and functional materials. For instance, structurally related compounds are investigated as intermediates in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, which are targeted for the treatment of inflammatory conditions such as asthma.[1]
The synthesis of aryl ethers, such as this compound, is most commonly achieved through the Williamson ether synthesis. This venerable reaction, first reported in 1850, involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This application note will provide a detailed protocol for the O-alkylation of methyl 3-hydroxybenzoate using cyclopropyl bromide.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from methyl 3-hydroxybenzoate via Williamson ether synthesis is a two-step process initiated by the deprotonation of the phenolic hydroxyl group, followed by a nucleophilic attack on the alkyl halide.
Step 1: Deprotonation of Methyl 3-hydroxybenzoate
The phenolic proton of methyl 3-hydroxybenzoate is weakly acidic. A suitable base is required to generate the corresponding phenoxide anion. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). The choice of base is critical; for instance, K₂CO₃ is a milder base that is often sufficient for deprotonating phenols and is generally preferred for its ease of handling compared to more reactive bases like NaH. The resulting phenoxide is a potent nucleophile.
Step 2: Nucleophilic Substitution (SN2)
The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of cyclopropyl bromide. This proceeds via an SN2 mechanism, where the nucleophile attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage. For the SN2 reaction to be efficient, a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically employed. These solvents solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.
A potential side reaction is C-alkylation, where the phenoxide anion attacks the alkyl halide through one of the ortho or para carbons of the aromatic ring. However, the use of polar aprotic solvents generally favors O-alkylation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 3-hydroxybenzoate | ≥98% | Commercially Available |
| Cyclopropyl bromide | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexane | ACS grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Laboratory prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially Available |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
Synthetic Procedure
Figure 1: Experimental workflow for the synthesis of this compound.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of methyl 3-hydroxybenzoate).
2. Alkylation Reaction:
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.
-
To the stirring suspension, add cyclopropyl bromide (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane).
3. Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2 x volume of the organic layer) followed by a wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm. A singlet for the methyl ester protons around 3.9 ppm. A multiplet for the cyclopropyl methine proton around 3.7-3.8 ppm. Multiplets for the cyclopropyl methylene protons in the range of 0.6-0.9 ppm. |
| ¹³C NMR | A peak for the carbonyl carbon around 166 ppm. Aromatic carbon signals in the range of 115-160 ppm. A peak for the methyl ester carbon around 52 ppm. A peak for the cyclopropyl methine carbon. Peaks for the cyclopropyl methylene carbons. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound (192.21 g/mol ). |
Safety Precautions
-
Cyclopropyl bromide is a flammable liquid and vapor and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a combustible liquid and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
Potassium carbonate can cause irritation upon contact with the skin or eyes.
-
Always perform the reaction in a well-ventilated area and away from open flames or sparks.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | - Incomplete deprotonation of the phenol.- Inactive alkylating agent.- Insufficient reaction time or temperature. | - Ensure the use of anhydrous base and solvent.- Check the purity and age of the cyclopropyl bromide.- Increase reaction time and/or temperature and monitor by TLC. |
| Presence of starting material after reaction | - Insufficient amount of base or alkylating agent.- Incomplete reaction. | - Use a slight excess of the alkylating agent (1.2-1.5 eq).- Ensure the base is of good quality and used in sufficient quantity (at least 2.0 eq).- Extend the reaction time. |
| Formation of side products (e.g., C-alkylation) | - Reaction conditions favoring C-alkylation. | - Ensure the use of a polar aprotic solvent like DMF or acetonitrile. |
| Difficulty in purification | - Close-running spots on TLC. | - Optimize the solvent system for column chromatography. A less polar solvent system may improve separation. |
Conclusion
The Williamson ether synthesis provides an effective and reliable method for the preparation of this compound from methyl 3-hydroxybenzoate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable compound with good yield and high purity. The provided guidelines for characterization and troubleshooting will further aid in achieving reproducible and dependable results.
References
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Hou, J.-J., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2004. Retrieved from [Link]
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Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Practical Chemistry. (2008). Student Instruction Sheet. Retrieved from [Link]
-
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC. (2024, April 18). Nature Communications. Retrieved from [Link]
-
ResearchGate. (2021, April 4). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0291549). Retrieved from [Link]
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Application Notes and Protocols: Williamson Ether Synthesis for Methyl 3-cyclopropoxybenzoate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 3-cyclopropoxybenzoate via the Williamson ether synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development. The guide offers a detailed protocol, an exploration of the underlying reaction mechanism, and critical insights into experimental parameters and potential challenges.
Introduction: The Significance of Aryl Ethers and the Williamson Synthesis
Aryl ethers are a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ether linkage, particularly when one of the substituents is an aromatic ring, imparts crucial properties such as improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. The cyclopropoxy group, in particular, is a valuable substituent that can introduce conformational rigidity and modulate electronic properties.
The Williamson ether synthesis, a reaction first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and asymmetrical ethers.[1] The reaction typically involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2][3] In the context of synthesizing this compound, this involves the reaction of a phenoxide generated from Methyl 3-hydroxybenzoate with a cyclopropyl halide.
This application note will detail a robust protocol for this transformation, emphasizing the rationale behind the choice of reagents and conditions to ensure a high-yielding and reproducible synthesis.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The key steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of Methyl 3-hydroxybenzoate, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the cyclopropyl halide in a concerted, backside attack.
-
Displacement: This attack leads to the displacement of the halide leaving group, forming the desired ether product, this compound.
Causality in Experimental Choices
-
Choice of Base: While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for the synthesis of aryl ethers.[5][6] These bases are sufficiently strong to deprotonate the relatively acidic phenol (pKa ≈ 10) without promoting side reactions.[7] Potassium carbonate is a cost-effective and efficient choice for this transformation.[8][9]
-
Choice of Solvent: A polar aprotic solvent is crucial for the success of the Williamson ether synthesis.[2][3] Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion.[2][10] This enhances the rate of the desired SN2 reaction.
-
Choice of Alkylating Agent: Cyclopropyl bromide is a suitable electrophile for this reaction.[11][12] While other cyclopropyl derivatives with good leaving groups (e.g., tosylates) could be used, the bromide is commercially available and generally provides good reactivity.[2] It is important to use a primary alkyl halide to minimize the competing E2 elimination side reaction.[13][14]
-
Temperature Control: The reaction is typically conducted at an elevated temperature (50-100 °C) to ensure a reasonable reaction rate.[2][3] However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the starting materials or products.[6] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
Potential Side Reactions
The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[2][13] In the case of aryl ether synthesis, another potential side reaction is C-alkylation, where the electrophile reacts with the aromatic ring instead of the oxygen atom.[5][15] The choice of a polar aprotic solvent helps to favor O-alkylation.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 19438-10-9 |
| Cyclopropyl bromide | C₃H₅Br | 120.98 | 4333-56-6 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexanes | N/A | N/A | 110-54-3 |
| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF (5-10 mL per gram of Methyl 3-hydroxybenzoate).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add cyclopropyl bromide (1.1-1.5 eq.) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into water (approximately 10 times the volume of DMF used) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash successively with water (2 x 20 mL) and brine (1 x 20 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Visualization of the Experimental Workflow
Figure 1: Experimental workflow for the synthesis of this compound.
Characterization and Expected Results
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group of the ester, and the protons of the cyclopropyl ring. The cyclopropyl protons will appear as multiplets in the upfield region (typically 0.5-1.0 ppm).
-
¹³C NMR: Expect to see signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (192.21 g/mol ).[17]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches of the ether and ester, and C-H stretches of the aromatic and aliphatic groups.
A typical yield for this reaction, following the described protocol and purification, is expected to be in the range of 70-90%.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive base (K₂CO₃ absorbed moisture)- Impure starting materials- Insufficient reaction temperature or time- Unreactive alkylating agent | - Use freshly dried, powdered K₂CO₃.- Purify starting materials if necessary.- Increase reaction temperature incrementally and/or extend reaction time, monitoring by TLC.- Consider using a more reactive alkylating agent like cyclopropyl iodide or tosylate. |
| Presence of significant starting material after prolonged reaction time | - Insufficient base- Steric hindrance | - Increase the equivalents of K₂CO₃.- Consider a stronger, non-nucleophilic base like cesium carbonate.[18] |
| Formation of multiple byproducts | - Reaction temperature too high- C-alkylation side reaction | - Lower the reaction temperature and increase the reaction time.- Ensure a polar aprotic solvent is used to favor O-alkylation. |
| Difficult purification | - Byproducts with similar polarity to the product | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like recrystallization if the product is a solid. |
Conclusion
The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By carefully selecting the base, solvent, and reaction temperature, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note serve as a robust starting point for scientists and professionals engaged in the synthesis of aryl ethers for drug discovery and development.
Visualization of the Reaction Mechanism
Figure 2: Mechanism of the Williamson ether synthesis for this compound.
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
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Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]
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Kohout, M. (2014, August 15). Can anyone help me with a Williamson ether synthesis? ResearchGate. Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
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Williamson Ether synthesis. (2025, February 27). Reddit. Retrieved January 20, 2026, from [Link]
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Why can potassium carbonate be used in this Williamson Ether Synthesis? (2020, November 25). Reddit. Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]
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Methyl 3-Hydroxybenzoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). SOU. Retrieved January 20, 2026, from [Link]
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9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 20, 2026, from [Link]
-
Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. (n.d.). pubs.acs.org. Retrieved January 20, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Retrieved January 20, 2026, from [Link]
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methyl 3-hydroxybenzoate, 19438-10-9. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 20, 2026, from [Link]
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Bose, D. S., et al. (2005). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 12), o4275–o4276. [Link]
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Chemical Properties of Cyclopropyl bromide (CAS 4333-56-6). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
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Bromocyclopropane. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). synthetic-organic-chemistry.com. Retrieved January 20, 2026, from [Link]
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Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]
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Synthetic Methods for Alkyl Aryl Ethers. (2024, August 16). Methodologies in Ether Synthesis. Retrieved January 20, 2026, from [Link]
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in the chemical literature: Williamson ether synthesis. (2019, October 25). YouTube. Retrieved January 20, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 10). ResearchGate. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 3-cyclopropoxybenzoate in Modern Medicinal Chemistry
Introduction: The Value of a Versatile Building Block
In the landscape of contemporary drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. Small molecule building blocks that offer unique structural and physicochemical properties are invaluable assets in the medicinal chemist's toolkit. Methyl 3-cyclopropoxybenzoate is one such reagent, a substituted benzoate ester that has gained traction as a key intermediate for crafting more complex molecular architectures.[1]
The strategic importance of this molecule lies in the combination of its two core motifs: the benzoate ester and the cyclopropoxy group. The benzoate scaffold is a common feature in numerous biologically active compounds, providing a stable aromatic core for further functionalization. The cyclopropoxy group, however, is particularly noteworthy. As a small, rigid, and lipophilic moiety, it serves as a valuable bioisostere for other functional groups, such as methoxy or isopropyl groups. Its incorporation can significantly influence a molecule's conformation, metabolic stability, and binding affinity to its biological target, making it a powerful tool for structure-activity relationship (SAR) studies.[1]
This guide provides an in-depth look at this compound, detailing its properties, offering validated protocols for its core synthetic transformations, and contextualizing its application within a relevant therapeutic area.
PART 1: Physicochemical Profile and Structural Rationale
Understanding the fundamental properties of a building block is the first step toward its effective utilization. The cyclopropoxy group is more than a simple ether; its three-membered ring introduces conformational constraint and alters the electronic properties of the phenyl ring, which can be leveraged to enhance molecular recognition at a target protein's binding site.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 921602-60-0 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Typically a solid or oil | - |
| Purity | >98% (Varies by supplier) | [2] |
| Storage | 2-8 °C, Inert atmosphere | [2] |
Structural Representation
Caption: Chemical structure of this compound.
Expertise & Experience: The Rationale for the Cyclopropyl Moiety
The decision to incorporate a cyclopropyl group is a calculated one in medicinal chemistry.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to the analogous isopropyl or t-butyl groups. This can reduce the rate of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Conformational Rigidity: Unlike a flexible alkyl chain, the rigid cyclopropyl ring locks the attached ether into a more defined spatial orientation. This reduction in conformational entropy can lead to a more favorable binding energy upon interaction with a protein target.
-
Lipophilicity and Solubility: The cyclopropyl group increases the lipophilicity of a molecule, which can enhance membrane permeability. This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
PART 2: Core Synthetic Transformations and Protocols
This compound is rarely the final molecule; it is a precursor. The following protocols detail two fundamental transformations that enable its incorporation into larger, more complex structures: saponification to the carboxylic acid and subsequent amide coupling.
Protocol 2.1: Saponification to 3-Cyclopropoxybenzoic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a critical activation step, preparing the molecule for amide bond formation, one of the most common linkages in pharmaceuticals.
Workflow Diagram: Saponification
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio). The THF ensures solubility of the starting material, while water is necessary for the hydrolysis.
-
Base Addition: Add a solution of lithium hydroxide (LiOH, ~1.5-2.0 eq) or sodium hydroxide (NaOH) in water to the reaction mixture. Causality Note: LiOH is often preferred for its higher solubility in mixed organic-aqueous solvents and can sometimes lead to cleaner reactions with fewer side products compared to NaOH.
-
Reaction Monitoring: Stir the reaction at room temperature or warm gently (e.g., 40°C) for 2-16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Protonation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl. The carboxylic acid product should precipitate as a solid or oil. Trustworthiness Note: The formation of a precipitate upon acidification is a key validation step, confirming the successful conversion to the less water-soluble carboxylic acid.
-
Extraction and Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-cyclopropoxybenzoic acid.
Protocol 2.2: EDC/HOBt Mediated Amide Coupling
This protocol demonstrates the use of the newly synthesized carboxylic acid to form a stable amide bond with a primary or secondary amine, a cornerstone reaction in drug synthesis.
Workflow Diagram: Amide Coupling
Caption: Workflow for a standard amide coupling reaction.
Step-by-Step Methodology:
-
Setup: To a solution of 3-cyclopropoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq). Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.
-
Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq). This neutralizes the HCl salt of EDC and the carboxylic acid, facilitating the reaction.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Self-Validation: The aqueous washes are critical for removing the water-soluble byproducts of the coupling reagents (e.g., EDC-urea byproduct) and any remaining base.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
PART 3: Application in a Drug Discovery Context - PDE4 Inhibitors
To illustrate the practical value of this chemical scaffold, we look to the field of anti-inflammatory drug discovery. Phosphodiesterase-4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. Inhibiting PDE4 increases intracellular cAMP levels, suppressing the production of pro-inflammatory cytokines.[1] Structurally similar compounds, such as methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, are documented intermediates in the synthesis of PDE4 inhibitors.[3]
Signaling Pathway: PDE4-mediated Inflammation
Sources
Methyl 3-cyclopropoxybenzoate: A Versatile Scaffold for Accelerating Drug Discovery
An Application Note for Medicinal Chemistry, Process Development, and Chemical Biology
Abstract
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. The cyclopropyl group, in particular, has emerged as a "privileged" fragment due to its profound and beneficial impact on molecular properties.[1][2][3] This application note presents Methyl 3-cyclopropoxybenzoate as a key building block for medicinal chemists. We provide a detailed examination of its strategic value, physicochemical properties, and core synthetic transformations. This guide includes field-proven, step-by-step protocols for its conversion into essential intermediates like 3-cyclopropoxybenzoic acid and subsequent derivatization into diverse amide libraries, empowering researchers to leverage this scaffold in their drug design campaigns.
The Strategic Value of the Cyclopropoxy Moiety in Drug Design
The cyclopropyl ring is far more than a simple three-carbon cycloalkane; its unique electronic structure and conformational rigidity impart significant advantages to a parent molecule. Its incorporation is a deliberate strategy to address common challenges in drug development.[3]
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in corresponding linear alkanes.[4][5] This increased C-H bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[4][5] Replacing metabolically vulnerable groups (e.g., an ethyl or isopropyl group) with a cyclopropyl equivalent can significantly extend a compound's half-life.
-
Increased Potency and Receptor Affinity: The rigid, planar nature of the cyclopropyl group acts as a powerful conformational constraint.[5] By locking a flexible molecule into a bioactive conformation, it reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in potency.[3][5]
-
Modulation of Physicochemical Properties: The cyclopropyl group serves as an effective bioisostere for other common functionalities like vinyl groups, gem-dimethyl groups, or even phenyl rings.[2][5] This substitution allows for the fine-tuning of critical properties such as lipophilicity (LogP) and aqueous solubility, which are essential for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5]
-
Reduced Off-Target Effects: By improving the conformational fit for the intended biological target and altering metabolic pathways, the cyclopropyl group can help minimize binding to off-target proteins, thereby reducing the risk of undesirable side effects.[3][5]
This compound serves as an ideal entry point for introducing these benefits, providing a robust aromatic core that is primed for versatile chemical modification.[6]
Physicochemical & Handling Properties
A clear understanding of the starting material's properties is critical for successful and reproducible experimentation.
| Property | Value | Reference |
| CAS Number | 921602-60-0 | [7] |
| Molecular Formula | C₁₁H₁₂O₃ | [6] |
| Molecular Weight | 192.21 g/mol | [6] |
| Appearance | Colorless to light yellow oil or low-melting solid | (General chemical knowledge) |
| Solubility | Soluble in methanol, ethanol, DCM, THF, ethyl acetate, DMF | (General chemical knowledge) |
| Storage | 2-8 °C, Inert atmosphere, Keep in dark place | [7] |
Core Synthetic Pathways & Experimental Protocols
This compound is a precursor to two fundamental intermediates in drug discovery: the carboxylic acid and the corresponding amides. The following diagram illustrates the primary synthetic workflow.
Caption: Key synthetic transformations of this compound.
Protocol 1: Saponification to 3-Cyclopropoxybenzoic Acid
Causality: The conversion of the methyl ester to a carboxylic acid is the gateway reaction for a multitude of subsequent transformations, most notably amide bond formation. The carboxylic acid functional group is a versatile handle for building molecular complexity. This protocol employs a standard base-mediated hydrolysis, which is a robust and high-yielding reaction.[8]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water (e.g., for 10 mmol of ester, use 30 mL THF, 10 mL MeOH, and 10 mL Water).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution. Note: Using LiOH over NaOH can sometimes lead to cleaner reactions and easier workups, though NaOH is also effective.[9]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature (or gently heat to 40-50 °C to accelerate the reaction). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the organic solvents (THF and MeOH).
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3. A white precipitate of 3-cyclopropoxybenzoic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white or off-white solid. The product is typically of high purity and can often be used in the next step without further purification.
Protocol 2: Amide Bond Formation via Carboxylic Acid Activation
Causality: Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[10] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization for chiral amines. The tertiary base, DIPEA, is non-nucleophilic and serves to neutralize the acid formed during the reaction.
Materials:
-
3-Cyclopropoxybenzoic Acid (from Protocol 1)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or DCM
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-cyclopropoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.0 eq) to the activated acid mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of DIPEA is required.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Quenching and Workup: Upon completion, pour the reaction mixture into water or saturated NaHCO₃ solution and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water (to remove DMF), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, consider the synthesis of a hypothetical target molecule, "Inhibitor-42," designed to occupy the hinge-binding region of a protein kinase.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
This workflow demonstrates how the two core protocols can be used in sequence to rapidly synthesize a final target molecule from the initial building block. The 3-cyclopropoxybenzoyl moiety can serve as a key pharmacophore, providing beneficial metabolic stability and strong interactions within the kinase active site.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its strategic use allows for the direct incorporation of the cyclopropoxy group, a motif proven to enhance metabolic stability, increase potency, and optimize the overall physicochemical properties of drug candidates. The robust and reproducible protocols provided herein for saponification and amide bond formation offer researchers a reliable pathway to generate diverse libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of pharmaceutical research.
References
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- Alkyl Aryl Ether Bond Formation with PhenoFluor. National Institutes of Health (NIH).
- Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Springer Nature.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. ACS Publications.
- Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. MDPI.
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- Methyl 3-chloro-2-(cyclopropylmethoxy)benzoate. PubChem.
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- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. National Institutes of Health (NIH).
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- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
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- m-NITROBENZOIC ACID. Organic Syntheses.
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The Synthetic Utility of Methyl 3-cyclopropoxybenzoate: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount for modulating the physicochemical and pharmacological properties of target molecules. Methyl 3-cyclopropoxybenzoate emerges as a particularly valuable building block, offering a confluence of features that are highly sought after by synthetic and medicinal chemists. Its structure, characterized by a methyl ester and a cyclopropoxy group situated in a meta-relationship on a benzene ring, provides a versatile platform for a variety of chemical transformations.
The cyclopropyl moiety, a small, strained ring system, is known to impart a range of desirable characteristics to bioactive molecules.[1] It can enhance metabolic stability, improve binding affinity to biological targets through conformational constraint, and modulate lipophilicity. The cyclopropoxy group, in particular, can influence the electronic properties of the aromatic ring, making this compound an attractive starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the key applications of this compound in organic synthesis, complete with detailed protocols to facilitate its use in the laboratory.
Core Applications: A Gateway to Diverse Chemical Scaffolds
This compound is primarily utilized as a precursor to a variety of functionalized aromatic compounds. The two main handles for its synthetic utility are the methyl ester and the activated aromatic ring. The ester can be readily converted to a carboxylic acid, which then serves as a linchpin for amide bond formation, a cornerstone of medicinal chemistry. The aromatic ring, influenced by the directing effects of its substituents, is amenable to electrophilic substitution, allowing for the introduction of additional functional groups.
Ester Hydrolysis: Accessing the Carboxylic Acid Core
The first and often crucial step in harnessing the full potential of this compound is the hydrolysis of the methyl ester to yield 3-cyclopropoxybenzoic acid. This transformation is typically achieved under basic conditions, followed by acidification to precipitate the carboxylic acid. The resulting 3-cyclopropoxybenzoic acid is a stable, crystalline solid that serves as a key intermediate for a multitude of subsequent reactions, most notably amide coupling.
Protocol 1: Synthesis of 3-Cyclopropoxybenzoic Acid
Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 192.21 | 10.0 g | 52.0 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 4.16 g | 104.0 mmol |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 52.0 mmol).
-
Add methanol (100 mL) and water (50 mL) to the flask and stir to dissolve the starting material.
-
Add sodium hydroxide pellets (4.16 g, 104.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to afford 3-cyclopropoxybenzoic acid as a white crystalline solid.
Expected Yield: 85-95%
Amide Bond Formation: Building Blocks for Drug Discovery
With 3-cyclopropoxybenzoic acid in hand, a vast array of amide derivatives can be synthesized. This is a particularly powerful application in drug discovery, where the amide bond is a common linker and the N-substituent can be varied to explore structure-activity relationships (SAR). The synthesis of novel phosphodiesterase-4 (PDE4) inhibitors, for example, often involves the coupling of a substituted benzoic acid with a suitable amine.[2]
The general strategy involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form the acyl chloride) or peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).[3][4][5][6]
Protocol 2: Synthesis of a Representative 3-Cyclopropoxybenzamide Derivative
Workflow Diagram:
Caption: General workflow for amide bond formation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Cyclopropoxybenzoic Acid | 178.18 | 1.0 g | 5.61 mmol |
| HATU | 380.23 | 2.34 g | 6.17 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.96 mL | 11.22 mmol |
| Representative Amine (e.g., Aniline) | 93.13 | 0.51 mL | 5.61 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclopropoxybenzoic acid (1.0 g, 5.61 mmol) in anhydrous DMF (20 mL).
-
Add HATU (2.34 g, 6.17 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (1.96 mL, 11.22 mmol) and stir for another 5 minutes.
-
Add the desired amine (e.g., aniline, 0.51 mL, 5.61 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Expected Yield: 70-90%
Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce further functionality. The directing effects of the substituents on the ring are crucial in determining the regioselectivity of the reaction. The cyclopropoxy group is an ortho, para-director, while the methyl ester group is a meta-director. The interplay of these directing effects will influence the position of substitution.
A common and illustrative example of an EAS reaction is nitration. The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amine, which can then be used in subsequent coupling reactions.
Protocol 3: Nitration of this compound
Workflow Diagram:
Caption: General workflow for the nitration of this compound.
Materials:
| Reagent/Solvent | Concentration | Quantity |
| This compound | - | 5.0 g |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | 10 mL |
| Concentrated Nitric Acid (HNO₃) | 70% | 5 mL |
Procedure:
-
To a 100 mL round-bottom flask, add concentrated sulfuric acid (10 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add this compound (5.0 g) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.[7][8][9][10]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (ca. 100 g) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitrated product(s).
Note: The regioselectivity of this reaction may yield a mixture of isomers. Careful analysis (e.g., by NMR) is required to determine the product distribution.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a modifiable ester group and an activatable aromatic ring, adorned with a beneficial cyclopropoxy moiety, makes it a highly valuable tool for organic chemists. The protocols outlined in this guide provide a practical framework for the key transformations of this versatile building block, opening doors to the synthesis of a wide range of complex molecules with potential applications in pharmaceuticals and materials science. As the demand for novel chemical entities continues to grow, the importance of readily accessible and synthetically flexible building blocks like this compound will undoubtedly continue to rise.
References
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 115374. [Link]
-
Chad's Prep. (2018, September 20). 18.2d EAS Friedel Crafts Alkylation and Acylation [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5663-5666. [Link]
-
Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- Google Patents. (2016). Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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National Center for Biotechnology Information. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
-
ResearchGate. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. [Link]
-
Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (1997).
-
PubMed. (2020). Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Google Patents. (2023). Selective COX-2 inhibition of 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[11]thieno[2,3-d]pyrimidin-4-ones and 4-fluoro-n-(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[11]thieno[2,3-d]pyrimidin-2-yl)benzamide compounds.
- Google Patents. (1996). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
University of California, Irvine. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. [Link]
- Google Patents. (2009). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- Google Patents. (1984). Pharmaceutically active (3-aminopropoxy)
- Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids.
-
European Patent Office. (1981). 3-Aminopropoxyaryl derivatives, their preparation and pharmaceutical compositions containing them. [Link]
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of Methyl 3-cyclopropoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl 3-cyclopropoxybenzoate is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data. This document provides a comprehensive guide to the purification of this compound, detailing a robust protocol involving flash column chromatography followed by recrystallization. The causality behind experimental choices is explained, and methods for assessing purity are outlined to ensure a self-validating workflow.
Introduction: The Synthetic Context and Rationale for Purification
This compound is commonly synthesized via a Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[1][2] This reaction typically involves the deprotonation of methyl 3-hydroxybenzoate with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopropyl electrophile (e.g., cyclopropyl bromide).
The primary impurities arising from this synthesis include:
-
Unreacted starting materials: Methyl 3-hydroxybenzoate and the cyclopropyl halide.
-
Excess base: Such as potassium carbonate or sodium hydride.
-
Side products: Although the Williamson ether synthesis is generally efficient, minor side reactions can occur.
Given the intended use of this compound in sensitive applications like drug discovery, a rigorous purification protocol is essential to remove these contaminants. The following protocol is designed to efficiently separate the desired product from both more polar (unreacted phenol) and less polar impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
The solvents used in this protocol (hexanes, ethyl acetate, and ethanol) are flammable. Keep them away from ignition sources.
-
Silica gel can cause respiratory irritation if inhaled. Handle it carefully in a fume hood.
Purification Workflow Overview
The purification of this compound is achieved through a two-step process designed to remove a broad range of potential impurities. The initial crude product from the synthesis work-up is first subjected to flash column chromatography to separate the target compound from starting materials and major byproducts. This is followed by a recrystallization step to achieve high purity, suitable for demanding applications.
Caption: Purification workflow for this compound.
Experimental Protocols
Part 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds with different polarities.[3][4] For this compound, silica gel is an appropriate stationary phase due to the moderate polarity of the molecule. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (hexanes) and a moderately polar solvent (ethyl acetate) provides a versatile system for eluting the product while retaining more polar impurities like unreacted methyl 3-hydroxybenzoate.
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a 4:1 hexanes:ethyl acetate solvent system.
-
Visualize the spots under a UV lamp. The product, being less polar than the starting phenol, will have a higher Rf value. This initial TLC will help in identifying the product in the column fractions.
-
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexanes and pour it into the column, allowing the silica to pack evenly without air bubbles.
-
Once packed, drain the excess hexanes until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a 9:1 hexanes:ethyl acetate mixture.
-
Collect fractions and monitor their contents by TLC.
-
The less polar impurities will elute first, followed by the desired product.
-
Unreacted methyl 3-hydroxybenzoate will remain on the column or elute much later.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the partially purified this compound as an oil or solid.
-
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase suitable for separating moderately polar organic compounds. |
| Eluent System | Hexanes:Ethyl Acetate (9:1) | Provides good separation between the product and the more polar starting material (methyl 3-hydroxybenzoate). |
| Sample Loading | Dry Loading | Ensures a narrow band of the sample at the top of the column, leading to better separation. |
| Monitoring | TLC with UV visualization (254 nm) | A rapid and effective way to track the separation and identify fractions containing the pure product. |
Part 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[5] For aromatic esters like this compound, a mixed solvent system of ethanol and water is often effective.
-
Partially purified this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Dissolution:
-
Place the partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and swirl to dissolve the compound completely.
-
-
Inducing Crystallization:
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
If the solution remains cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
-
Crystal Formation:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Assessment of Purity
The purity of the final product should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The spectrum of pure this compound should show characteristic signals for the aromatic, methoxy, and cyclopropoxy protons, with integrations corresponding to the number of protons in each environment. The absence of signals from impurities, such as unreacted methyl 3-hydroxybenzoate, confirms the purity.
Predicted ¹H NMR (400 MHz, CDCl₃) of this compound:
-
δ 7.50-7.20 (m, 4H): Aromatic protons.
-
δ 3.90 (s, 3H): Methyl ester protons.
-
δ 3.80-3.70 (m, 1H): Cyclopropoxy CH proton.
-
δ 0.80-0.70 (m, 4H): Cyclopropoxy CH₂ protons.
Troubleshooting
-
Oiling out during recrystallization: This can occur if the solution cools too quickly or if the solvent system is not optimal. Try allowing the solution to cool more slowly or screen other solvent systems (e.g., ethyl acetate/hexanes).
-
Poor separation on the column: If the product co-elutes with impurities, adjust the polarity of the eluent. A less polar solvent system (e.g., 19:1 hexanes:ethyl acetate) may improve separation.
-
Low recovery from recrystallization: This may be due to using too much solvent. Ensure you are using the minimum amount of hot solvent to dissolve the compound.
Conclusion
The combination of flash column chromatography and recrystallization provides a robust and reliable method for the purification of this compound. By following this detailed protocol and understanding the rationale behind each step, researchers can consistently obtain high-purity material, which is crucial for the success of subsequent research and development activities. The purity of the final product should always be verified by appropriate analytical techniques.
References
-
Maiyam Group. (2026). Common Solvents for Crystallization - US Labs Guide 2026. [Link]
-
Mastering The Williamson Ether Synthesis. (n.d.). University of New Brunswick. [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LCGC International. (2020). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Recrystallization. (n.d.). Purdue University. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (n.d.). Toxicity differences of methyl benzoate against various arthropod pests.... [Link]
-
Zakarian Group, University of California, Santa Barbara. (n.d.). How to do Flash Column Chromatography in 15 Minutes. [Link]
-
Stevens, W. C., Jr., & Hill, D. C. (2009). General methods for flash chromatography using disposable columns. Molecular Diversity, 13(2), 247–252. [Link]
-
askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis fo. [Link]
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. [Link]
-
Hou, J., et al. (2012). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
PubMed. (2006). Methyl benzoate as a marker for the detection of mold in indoor building materials. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Oreate AI Blog. (n.d.). Mobile Phase of Thin Layer Chromatography. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Restek. (n.d.). Methyl benzoate. [Link]
-
The Good Scents Company. (n.d.). methyl benzoate. [Link]
-
PubMed. (2008). Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials. [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
Sources
Application Notes & Protocols for the Analytical Characterization of Methyl 3-cyclopropoxybenzoate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the analytical characterization of Methyl 3-cyclopropoxybenzoate, a key building block in pharmaceutical and chemical synthesis.[1] Recognizing the critical need for robust analytical methods to ensure identity, purity, and quality, this guide details a suite of spectroscopic and chromatographic techniques. We present not just procedural steps, but the underlying scientific rationale for methodological choices, empowering researchers to adapt and troubleshoot. The protocols are designed to be self-validating, incorporating system suitability and quality control checks. This guide is grounded in established principles of analytical chemistry and supported by references to authoritative literature.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is fundamental to selecting and optimizing analytical methods.
| Property | Value / Information | Source | Significance for Analysis |
| Molecular Formula | C₁₁H₁₂O₃ | [1] | Confirms elemental composition for mass spectrometry. |
| Molecular Weight | 192.21 g/mol | [1] | Essential for mass spectrometry and concentration calculations. |
| Appearance | Expected to be a liquid or low-melting solid. | N/A | Guides sample handling and preparation. |
| Boiling Point | Not specified, but expected to be >200°C. | [2] | Informs suitability for Gas Chromatography (GC) and selection of inlet temperature. |
| Solubility | Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate) and insoluble in water. | N/A | Critical for preparing solutions for HPLC, GC, and NMR. |
| Storage | Store at 2-8°C. | [3] | Important for maintaining sample integrity and preventing degradation. |
Analytical Workflow Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow ensures a comprehensive analysis of the compound's identity, structure, and purity.
Caption: Integrated workflow for comprehensive characterization.
Part 1: Spectroscopic Characterization
Spectroscopic methods provide fingerprint information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for full characterization.
Rationale: The unique electronic environments of the hydrogen and carbon atoms in this compound will result in a distinct pattern of chemical shifts, signal integrations, and coupling constants, allowing for unambiguous structure confirmation. Data from related substituted methyl benzoates and cyclopropyl-containing compounds provide a strong basis for spectral prediction.[4][5][6]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Expected ¹H NMR Spectrum (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |
| ~7.5-7.6 | m | 2H | Aromatic H | Protons ortho to the ester and cyclopropoxy groups on the benzene ring.[7] |
| ~7.2-7.3 | t | 1H | Aromatic H | Proton para to the ester group.[7] |
| ~7.0-7.1 | m | 1H | Aromatic H | Proton ortho to the ester group.[7] |
| ~3.9 | s | 3H | -OCH₃ (Methyl Ester) | Typical shift for methyl esters.[4] |
| ~3.8 | m | 1H | -OCH- (Cyclopropoxy) | Methine proton on the cyclopropyl ring attached to oxygen. |
| ~0.8-0.9 | m | 4H | -CH₂- (Cyclopropoxy) | Methylene protons of the cyclopropyl ring.[5] |
Expected ¹³C NMR Spectrum (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |
| ~166 | C=O (Ester) | Typical for aromatic esters.[4] |
| ~158 | C-O (Aromatic) | Aromatic carbon attached to the cyclopropoxy group. |
| ~131 | C-COOCH₃ (Aromatic) | Aromatic carbon attached to the ester group. |
| ~129 | CH (Aromatic) | Aromatic CH carbons. |
| ~122 | CH (Aromatic) | Aromatic CH carbons. |
| ~118 | CH (Aromatic) | Aromatic CH carbons. |
| ~58 | -OCH- (Cyclopropoxy) | Methine carbon of the cyclopropyl ring. |
| ~52 | -OCH₃ (Ester) | Methyl carbon of the ester.[4] |
| ~6 | -CH₂- (Cyclopropoxy) | Methylene carbons of the cyclopropyl ring. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the key functional groups present in the molecule.
Rationale: this compound contains an aromatic ring, an ether linkage (cyclopropoxy), and an ester group. Each of these will produce characteristic absorption bands in the IR spectrum. The presence of a strong carbonyl (C=O) peak and the absence of a broad O-H stretch (from a carboxylic acid or alcohol) is a key diagnostic feature.[8][9]
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a single drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform automatic baseline correction and peak picking.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group | Reference |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic & Cyclopropyl | [10] |
| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic (Methyl) | [10] |
| ~1725 | Strong | C=O Stretch | Ester | [11][12] |
| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring | [12] |
| ~1280 | Strong | C-C-O Asymmetric Stretch | Aromatic Ester | [11] |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether | [9][10] |
| ~1120 | Strong | O-C-C Symmetric Stretch | Aromatic Ester | [11] |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Rationale: Electron Ionization (EI) will cause predictable fragmentation of the molecule. Key fragments are expected from the loss of the methoxy group from the ester, the entire ester group, and cleavage of the cyclopropoxy group. This fragmentation pattern serves as a chemical fingerprint.[13][14]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions (Example):
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
-
Expected Mass Spectrum Fragmentation:
| m/z | Ion | Fragment Lost | Notes |
| 192 | [M]⁺ | - | Molecular Ion Peak |
| 161 | [M - OCH₃]⁺ | ·OCH₃ | Loss of the methoxy group from the ester. A very common fragmentation for methyl esters.[13] |
| 151 | [M - C₃H₅]⁺ | ·C₃H₅ | Loss of the cyclopropyl group. |
| 133 | [M - COOCH₃]⁺ | ·COOCH₃ | Loss of the carbomethoxy group. |
| 121 | [C₇H₅O₂]⁺ | C₄H₇O | Benzoate fragment after loss of the cyclopropoxy group. |
| 105 | [C₇H₅O]⁺ | C₄H₇O₂ | Benzoyl cation. |
| 77 | [C₆H₅]⁺ | C₅H₇O₃ | Phenyl cation. |
Part 2: Chromatographic Purity and Assay
Chromatographic methods are the gold standard for assessing the purity of a compound and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the primary method for determining the purity of this compound and for quantitative assay.
Rationale: The aromatic nature of the molecule makes it an excellent chromophore for UV detection. A C18 stationary phase provides good retention for this moderately nonpolar compound, and a mobile phase of acetonitrile/water or methanol/water will allow for efficient separation from potential impurities.[15][16][17]
Caption: Workflow for HPLC purity analysis.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters X-Bridge™, Phenomenex Kinetex®).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 230 nm and 275 nm. The UV spectrum of substituted benzoic acids typically shows two main absorption bands.[18][19]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to make a ~1 mg/mL stock solution.
-
Further dilute 1:10 with acetonitrile to a working concentration of ~100 µg/mL.
-
-
System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Analysis and Calculation:
-
Inject a diluent blank, followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Forced Degradation (Stability Indicating Method Development): To ensure the method can separate the main compound from potential degradation products, forced degradation studies should be performed.[16] Subject the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples to confirm that all degradation peaks are well-resolved from the main analyte peak.
References
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. Retrieved from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Semantic Scholar. Retrieved from [Link]
-
Ether Infrared spectra. Chemistry Stack Exchange. Retrieved from [Link]
-
Light Absorption Studies: Part II. Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates. (1954). ResearchGate. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Experimental UV spectra of benzoic acid derivatives. (2014). ResearchGate. Retrieved from [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). NIH. Retrieved from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. Retrieved from [Link]
-
Supplementary Information for an article. The Royal Society of Chemistry. Retrieved from [Link]
-
Methyl 3-chloro-2-(cyclopropylmethoxy)benzoate. PubChem. Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. Retrieved from [Link]
-
Methyl 3-methoxybenzoate. PubChem. Retrieved from [Link]
-
Methyl 3-methoxypropionate. PubChem. Retrieved from [Link]
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Development of a “Freeze-Pour” Sample Preparation Method for the GC Analysis of Semivolatile Flavouring Chemicals Present in E-cigarette Refill Liquids. (2021). LCGC International. Retrieved from [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). MDPI. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2013). PubMed. Retrieved from [Link]
-
mass spectrum of methyl propanoate C4H8O2. docbrown.info. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2013). PMC - NIH. Retrieved from [Link]
-
Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][10][11]dioxol- 5-yl). (2015). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]
-
Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. (2021). PMC - NIH. Retrieved from [Link]
-
Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (2012). The Royal Society of Chemistry. Retrieved from [Link]
-
Identification by Gas Chromatography-Mass Spectrometry of 150 Compounds in Propolis. (1995). ResearchGate. Retrieved from [Link]
-
Mecoprop methyl ester. NIST WebBook. Retrieved from [Link]
-
Analysis of Methyl 3-oxopentanoate using Gas Chromatography? (2023). ResearchGate. Retrieved from [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP009771. MassBank. Retrieved from [Link]
-
Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). (2021). ResearchGate. Retrieved from [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved from [Link]
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- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Analysis of Methyl 3-cyclopropoxybenzoate for Pharmaceutical Research
Introduction: The Significance of Privileged Scaffolds in Drug Discovery
In the landscape of modern drug development, the strategic incorporation of "privileged scaffolds" — molecular frameworks that can interact with multiple biological targets — is a cornerstone of efficient medicinal chemistry. Methyl 3-cyclopropoxybenzoate is a compound of significant interest, embodying two key structural motifs: the benzoate ester and the cyclopropoxy group. Benzoate derivatives are prevalent in pharmaceuticals and agrochemicals, while the cyclopropyl ring is a bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and membrane permeability. The cyclopropoxy moiety, in particular, can modulate the electronic and conformational properties of the parent molecule, making it a valuable substituent in structure-activity relationship (SAR) studies.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in pharmaceutical research, providing atomic-level insights into molecular structure and dynamics.[2][3] For a molecule like this compound, a comprehensive NMR analysis is not merely a means of structural confirmation but a critical step in understanding its chemical behavior, which is essential for its application as a building block in the synthesis of more complex therapeutic agents.[1] This application note provides a detailed guide to the complete 1D and 2D NMR analysis of this compound, offering field-proven protocols and in-depth interpretation for researchers in drug discovery and development.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on established NMR principles and data from structurally analogous compounds, including methyl benzoate and various substituted aromatic esters.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |
| H-2 | 7.60 | d | ~2.5 | Aromatic |
| H-4 | 7.10 | dd | ~8.0, ~2.5 | Aromatic |
| H-5 | 7.30 | t | ~8.0 | Aromatic |
| H-6 | 7.55 | ddd | ~8.0, ~2.5, ~1.0 | Aromatic |
| OCH₃ | 3.90 | s | - | Ester Methyl |
| OCH (c-pr) | 3.85 | m | - | Cyclopropyl Methine |
| CH₂ (c-pr) | 0.80-0.90 | m | - | Cyclopropyl Methylene |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Assignment |
| C=O | 166.5 | Ester Carbonyl |
| C-3 | 158.0 | Aromatic (ipso, O-c-pr) |
| C-1 | 131.0 | Aromatic (ipso, COOCH₃) |
| C-5 | 129.5 | Aromatic |
| C-6 | 122.0 | Aromatic |
| C-4 | 120.0 | Aromatic |
| C-2 | 116.0 | Aromatic |
| OCH (c-pr) | 60.0 | Cyclopropyl Methine |
| OCH₃ | 52.0 | Ester Methyl |
| CH₂ (c-pr) | 6.0 | Cyclopropyl Methylene |
Experimental Protocols
Sample Preparation
A self-validating protocol necessitates meticulous sample preparation to ensure data quality and reproducibility.
-
Analyte Purity: Confirm the purity of this compound (CAS No. 921602-60-0) to be >98% using a primary analytical technique such as GC-MS or LC-MS.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peak.
-
Sample Concentration: Prepare a 5-10 mg/mL solution of this compound in CDCl₃. This concentration is optimal for obtaining high signal-to-noise ratios in a reasonable acquisition time for both ¹H and ¹³C NMR experiments.
-
NMR Tube: Use a high-precision 5 mm NMR tube (e.g., Norell® 509-UP or equivalent) to minimize magnetic field distortions.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues and line broadening.
NMR Data Acquisition Workflow
The following workflow outlines a comprehensive suite of NMR experiments for the unambiguous structural elucidation of this compound.
Sources
Application Note: Mass Spectrometric Analysis of Methyl 3-cyclopropoxybenzoate
Introduction
Methyl 3-cyclopropoxybenzoate is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its structural characterization and purity assessment are critical for ensuring the quality and efficacy of the final products. Mass spectrometry, a powerful analytical technique, provides essential information regarding the molecular weight and structure of compounds through ionization and fragmentation analysis.[2] This application note details the protocols for the mass spectrometric analysis of this compound, offering insights into its ionization behavior and fragmentation pathways. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and quality control.
Theoretical Background
The molecular formula of this compound is C₁₁H₁₂O₃, with a corresponding molecular weight of 192.21 g/mol .[1] Understanding its behavior under different ionization techniques is crucial for accurate analysis.
-
Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. Aromatic ethers, like the subject compound, typically exhibit a prominent molecular ion peak due to the stability of the benzene ring.[3] The fragmentation of benzoate esters often involves cleavage at the ester and ether functional groups.[4][5]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution, often resulting in protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).[6][7] This method is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation.[6][7]
The structure of this compound, featuring a benzoate ester and a cyclopropoxy ether group, suggests several potential fragmentation pathways. These include cleavage of the ester group (loss of •OCH₃ or •COOCH₃), fragmentation of the ether linkage, and rearrangements within the cyclopropyl ring.
Experimental Protocols
Sample Preparation
Objective: To prepare this compound for mass spectrometric analysis.
Materials:
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks
-
Micropipettes
-
Vials for autosampler
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid).
-
For direct infusion analysis, the diluted solution can be directly introduced into the mass spectrometer. For LC-MS analysis, the diluted solution is placed in an autosampler vial.
-
For GC-MS analysis using EI, dilute the stock solution in a volatile solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to a similar final concentration.
Instrumentation and Data Acquisition
A. Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization source is recommended.
Table 1: ESI-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The ester and ether oxygens can be protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Nebulizer Gas (N₂) | 30 - 50 psi | Aids in the formation of a fine aerosol. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates desolvation of the droplets. |
| Drying Gas Temperature | 300 - 350 °C | Enhances solvent evaporation. |
| Mass Range | m/z 50 - 500 | To encompass the precursor ion and expected fragments. |
| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) | To induce fragmentation and obtain structural information. |
B. Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Table 2: GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for analysis. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |
| Column | DB-5ms or equivalent | A non-polar column suitable for aromatic compounds. |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | To ensure good separation and elution of the analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization for GC-MS providing reproducible fragmentation. |
| Electron Energy | 70 eV | Standard energy for generating characteristic fragment ions. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source. |
| Mass Range | m/z 40 - 400 | To detect the molecular ion and key fragments. |
Data Analysis and Interpretation
Expected Mass Spectra
ESI-MS: In positive ion mode, the primary ion observed is expected to be the protonated molecule, [M+H]⁺, at an m/z of 193.08. Sodium adducts, [M+Na]⁺, at m/z 215.06 may also be present.
EI-MS: The EI mass spectrum is anticipated to show a molecular ion peak (M⁺•) at m/z 192. Subsequent fragmentation will yield a series of characteristic ions.
Proposed Fragmentation Pathways
The fragmentation of this compound is influenced by the presence of both the ester and ether functionalities. The following are proposed key fragmentation pathways under EI conditions.
-
Loss of the methoxy radical (•OCH₃): Cleavage of the C-O bond in the ester group can lead to the formation of an acylium ion at m/z 161.
-
Loss of the methyl group from the ester (•CH₃): While less common for esters, it can occur.
-
Cleavage of the ether bond: Alpha-cleavage at the ether linkage can result in the loss of the cyclopropyl group.[3][8]
-
Rearrangement and subsequent fragmentation: The cyclopropyl group may undergo rearrangement upon ionization, leading to unique fragment ions.
Table 3: Predicted Major Fragment Ions in EI-MS of this compound
| m/z | Proposed Structure/Fragment | Fragmentation Pathway |
| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 161 | [C₁₀H₉O₂]⁺ | M⁺• - •OCH₃ |
| 151 | [C₉H₇O₂]⁺ | Loss of C₃H₅ from M⁺• (cyclopropyl radical) |
| 135 | [C₈H₇O₂]⁺ | Loss of •OCH₃ and CO |
| 121 | [C₇H₅O₂]⁺ | Loss of cyclopropoxy radical |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the ester bond. |
| 93 | [C₆H₅O]⁺ | Phenoxy cation after rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
Visualization of Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for both ESI-MS and GC-MS, along with the predicted fragmentation patterns, serve as a valuable resource for the structural characterization and purity assessment of this important chemical intermediate. The presented methodologies are robust and can be adapted to various analytical workflows in research and industrial settings.
References
-
Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Available at: [Link]
-
GCMS Section 6.13 - Whitman People. Whitman College. Available at: [Link]
-
Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes & Protocols: The Strategic Role of Methyl 3-cyclopropoxybenzoate in the Synthesis of Advanced PDE4 Inhibitors
<
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of Methyl 3-cyclopropoxybenzoate as a pivotal intermediate in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors. We will explore the strategic importance of the cyclopropoxy moiety in modern drug design, provide a robust, step-by-step protocol for the synthesis of a Roflumilast-analogous core structure, and detail the necessary analytical methods for validation. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: PDE4 Inhibition and the Rise of the Cyclopropyl Group
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily found in immune and respiratory cells.[1][2] It functions by hydrolyzing cyclic adenosine monophosphate (cAMP), a key secondary messenger that mediates anti-inflammatory responses.[1][2][3][4] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators like TNF-α and various interleukins.[1] This mechanism has established PDE4 inhibitors as a significant class of therapeutics for chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[3][5][6][7]
In the rational design of potent and selective PDE4 inhibitors, the "catechol ether" pharmacophore is a recurring structural motif, as seen in drugs like Roflumilast and Apremilast.[8][9] Within this framework, the choice of substituents is paramount. The cyclopropyl group has emerged as a uniquely valuable fragment in medicinal chemistry.[10][11] Its rigid, three-membered ring structure offers several advantages over simple alkyl groups:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to an improved pharmacokinetic profile and longer in-vivo half-life.[11][12]
-
Increased Potency and Selectivity: The constrained conformation of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target enzyme's active site.[11][13][14] This rigidity can reduce off-target effects.[13][14]
-
Favorable Physicochemical Properties: The unique electronic nature of the cyclopropyl ring can favorably influence properties like brain permeability and plasma clearance.[13][14]
This compound serves as a readily available and versatile starting material that installs this critical cyclopropoxy moiety onto the core phenyl ring, making it a cornerstone for the synthesis of numerous advanced PDE4 inhibitors.
Synthetic Application: From Ester to Amide Core
The following protocol details a validated two-step synthesis to produce a key benzamide intermediate, analogous to the core of Roflumilast[15], starting from this compound. This process involves a saponification (ester hydrolysis) followed by an amide coupling reaction.
Overall Synthetic Scheme
Caption: Synthetic workflow from this compound to the target benzamide.
Protocol Part A: Saponification of this compound
This step converts the methyl ester into the corresponding carboxylic acid, which is essential for the subsequent amide coupling.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| This compound | 109865-69-4 | 192.21 | 10.0 g (52.0 mmol) | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.12 g (78.0 mmol) | 1.5 equivalents |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | Solvent |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | ~40 mL | For acidification to pH ~2 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | Drying Agent |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 52.0 mmol) in methanol (100 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (3.12 g, 78.0 mmol) in deionized water (50 mL). Add this aqueous solution to the methanolic solution of the ester.
-
Reflux: Heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Scientist's Note: Basic hydrolysis (saponification) is a classic method for converting esters to carboxylic acids.[16] Using a mixture of methanol and water ensures the solubility of both the organic ester and the inorganic base. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a 500 mL beaker and cool in an ice bath. While stirring vigorously, slowly add 2M HCl to acidify the solution to a pH of approximately 2. A white precipitate of 3-cyclopropoxybenzoic acid will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid, 3-cyclopropoxybenzoic acid, is typically of high purity (>95%) and can often be used in the next step without further purification. If needed, recrystallization from a hexane/ethyl acetate mixture can be performed.
Protocol Part B: Amide Coupling to form Benzamide Core
This step forms the critical amide bond by coupling the newly synthesized carboxylic acid with 4-Amino-3,5-dichloropyridine.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 3-Cyclopropoxybenzoic acid | 109865-68-3 | 178.18 | 8.9 g (50.0 mmol) | From Part A |
| 4-Amino-3,5-dichloropyridine | 22889-78-7 | 163.00 | 8.2 g (50.0 mmol) | Coupling Partner |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.4 mL (60.0 mmol) | For acyl chloride formation; 1.2 equiv |
| Toluene | 108-88-3 | 92.14 | 150 mL | Anhydrous Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalyst |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 14 mL (100 mmol) | Base; 2.0 equivalents |
Procedure
-
Acyl Chloride Formation: In a 500 mL three-neck flask under a nitrogen atmosphere, suspend 3-cyclopropoxybenzoic acid (8.9 g, 50.0 mmol) in anhydrous toluene (100 mL). Add a catalytic amount of DMF (2-3 drops).
-
Reagent Addition: Slowly add thionyl chloride (4.4 mL, 60.0 mmol) dropwise to the suspension at room temperature.
-
Scientist's Note: This is a common and effective method to activate a carboxylic acid by converting it to a highly reactive acyl chloride intermediate.[17][18] DMF acts as a catalyst for this transformation. This in-situ formation is preferred as acyl chlorides can be moisture-sensitive.[17] Alternative, milder coupling reagents like EDC/HOBt or HATU can also be used, which are common in medicinal chemistry to avoid harsh conditions.[19][20][21]
-
-
Reaction: Heat the mixture to 70-80 °C and stir for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Amine Addition: Cool the reaction mixture to room temperature. In a separate flask, dissolve 4-Amino-3,5-dichloropyridine (8.2 g, 50.0 mmol) and triethylamine (14 mL, 100 mmol) in anhydrous toluene (50 mL). Add this amine solution dropwise to the freshly prepared acyl chloride solution.
-
Coupling Reaction: Stir the resulting mixture at room temperature overnight (12-16 hours). Monitor by TLC for the disappearance of the starting materials.
-
Workup: Quench the reaction by slowly adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from isopropanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final benzamide product as a white to off-white solid.
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and integrity of the synthesized compound.
Caption: Standard analytical workflow for product validation.
Expected Analytical Data for the Roflumilast Analog Core
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ, ppm) | Approximate shifts: ~8.5 (s, 2H, pyridine), ~7.5-7.2 (m, 3H, phenyl), ~4.0 (d, 2H, -OCH₂-), ~1.3 (m, 1H, cyclopropyl-CH), ~0.7 (m, 2H, cyclopropyl-CH₂), ~0.4 (m, 2H, cyclopropyl-CH₂). (Solvent: CDCl₃ or DMSO-d₆) |
| Mass Spec (ESI+) | [M+H]⁺ | Calculated for C₁₅H₁₃Cl₂N₂O₂⁺: 323.03. Expected: m/z = 323.0. |
| RP-HPLC | Purity | >98% area under the curve. (Typical conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA, detection at ~220-254 nm[22]). |
| Melting Point | Range (°C) | A sharp melting point is indicative of high purity. For Roflumilast itself, it is around 160-161 °C; analogs will vary but should have a narrow range. |
Mechanism of Action and Biological Relevance
The synthesized benzamide serves as a scaffold for potent PDE4 inhibitors. The core mechanism involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cAMP.
Caption: Simplified PDE4 signaling pathway and point of inhibition.
By blocking PDE4, the synthesized inhibitor prevents the breakdown of cAMP to the inactive 5'-AMP.[2][4] The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors.[1][5] This cascade ultimately leads to a dampening of the inflammatory response by suppressing the release of pro-inflammatory cytokines and reducing the activity of various immune cells.[1][23] The cyclopropoxy group, installed via the title reagent, plays a crucial role by interacting with hydrophobic pockets in the PDE4 active site, contributing significantly to the molecule's high binding affinity and inhibitory potency.[9]
Conclusion
This compound is more than just a starting material; it is a strategic building block that imparts desirable medicinal chemistry properties into the final active pharmaceutical ingredient. Its use allows for the efficient construction of the catechol ether pharmacophore while introducing a cyclopropyl group that enhances metabolic stability and target potency. The protocols and data presented herein provide a robust framework for researchers to synthesize and validate key intermediates for the discovery and development of next-generation PDE4 inhibitors.
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]
-
What are PDE4 inhibitors and how do they work? Patsnap Synapse.[Link]
-
Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf.[Link]
-
Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate.[Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates.[Link]
-
PDE4 inhibitor - Wikipedia. Wikipedia.[Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate.[Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC - NCBI.[Link]
-
(PDF) Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate.[Link]
-
Determination of Roflumilast in Pharmaceutical Formulations by Derivative Spectrophotometric Method. DergiPark.[Link]
-
Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed.[Link]
-
roflumilast-analogs-with-improved-metabolic-stability-plasma-protein-binding-and-pharmacokinetic-profile. Bohrium.[Link]
-
Roflumilast | C17H14Cl2F2N2O3 | CID 449193. PubChem.[Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
-
Determinants of Response to Roflumilast in Severe Chronic Obstructive Pulmonary Disease. PubMed.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.[Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
-
(PDF) Synthesis of An Impurity in Crude Roflumilast. ResearchGate.[Link]
- US8604064B2 - Process for the preparation of roflumilast.
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI.[Link]
-
Advances in the development of phosphodiesterase-4 inhibitors. ResearchGate.[Link]
-
Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. PMC - NCBI.[Link]
-
(PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. ResearchGate.[Link]
-
Preparation of 3-Nitrobenzoic Acid. MSU chemistry.[Link]
- CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-cyclopropoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-cyclopropoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, often used as an intermediate in the development of more complex molecules.[1] The core of its synthesis typically involves the formation of an ether linkage on a phenolic precursor, a classic transformation in organic chemistry. The two primary methods for this are the Williamson ether synthesis and the Ullmann condensation.[2]
The Williamson ether synthesis, a widely used and versatile method, involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[3][4] In the context of our target molecule, this translates to the O-alkylation of methyl 3-hydroxybenzoate with a cyclopropyl-containing electrophile. This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[3][4][5]
The Ullmann condensation offers an alternative, copper-catalyzed route for forming aryl ethers, particularly useful when the Williamson synthesis is not favorable.[2][6][7][8][9]
This guide will primarily focus on optimizing the Williamson ether synthesis approach due to its prevalence and simplicity.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of this compound via the Williamson ether synthesis can be broken down into two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of a cyclopropyl halide (e.g., cyclopropyl bromide), displacing the halide and forming the desired ether linkage.
Caption: General workflow of the Williamson ether synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A low yield is a frequent challenge and can stem from several factors.[10][11] A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation: The phenolic proton of methyl 3-hydroxybenzoate must be effectively removed to generate the nucleophilic phenoxide.
-
Cause: The base used may be too weak, or an insufficient amount was used. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often effective.[12][13]
-
Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. For this specific synthesis, K₂CO₃ is a good starting point. If the yield remains low, consider a stronger base like sodium hydride (NaH), but be mindful of its reactivity and the need for strictly anhydrous conditions.[12]
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role in the reaction rate and selectivity.
-
Cause: The reaction temperature may be too low, leading to a slow reaction rate, or the solvent may not be ideal for an SN2 reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile.[12][14] A typical temperature range for Williamson ether synthesis is 50-100 °C.[4][12][14] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Side Reactions: The Williamson ether synthesis can be plagued by competing reactions that consume starting materials and reduce the yield of the desired product.
-
Cause: The primary side reaction is the elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[3] C-alkylation, where the phenoxide attacks the ring instead of the alkyl halide, can also occur.[3][13]
-
Solution: Using a primary alkyl halide like cyclopropyl bromide minimizes the risk of elimination. To disfavor C-alkylation, ensure complete deprotonation of the phenol and use a polar aprotic solvent.
-
-
Moisture Contamination: The presence of water can significantly hinder the reaction.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are these impurities and how can I minimize them?
The presence of impurities can complicate purification and reduce the overall isolated yield.
-
Unreacted Starting Materials: The most common impurities are unreacted methyl 3-hydroxybenzoate and the cyclopropylating agent.
-
Cause: Incomplete reaction due to factors mentioned in Q1.
-
Solution: Address the root cause of the low conversion by optimizing reaction conditions.
-
-
C-Alkylated Byproduct: Alkylation can occur on the aromatic ring, leading to isomers of the desired product.[3][13]
-
Cause: This is more likely if the phenoxide is not fully formed or if the reaction conditions favor electrophilic aromatic substitution.
-
Solution: Ensure complete deprotonation and use a polar aprotic solvent.
-
-
Over-alkylation or Decomposition: In some cases, the product itself can undergo further reactions or decompose under harsh conditions.
-
Cause: Prolonged reaction times or excessively high temperatures.
-
Solution: Monitor the reaction closely by TLC and quench it once the starting material is consumed.[14]
-
Q3: My reaction seems to have stalled; the starting material is not being consumed after a certain point. What should I do?
A stalled reaction can be frustrating, but it often points to a specific issue with the reagents or conditions.
-
Deactivated Reagents: The base or the alkylating agent may have degraded.
-
Cause: Improper storage of the base (e.g., NaH exposed to air) or decomposition of the cyclopropyl bromide.
-
Solution: Use freshly opened or purified reagents.[14]
-
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Cause: The set temperature may be too low for the specific solvent and substrate combination.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the progress by TLC.[16]
-
Frequently Asked Questions (FAQs)
Q4: What is the best base to use for this synthesis?
For the O-alkylation of phenols, a moderately strong base is typically sufficient.[13]
-
Potassium Carbonate (K₂CO₃): This is often a good first choice as it is inexpensive, easy to handle, and effective in polar aprotic solvents like acetone or DMF.
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that ensures irreversible deprotonation.[12] However, it requires strictly anhydrous conditions and careful handling.
Q5: Which cyclopropylating agent should I use?
-
Cyclopropyl Bromide: This is a common and effective electrophile for this reaction.
-
Cyclopropyl Tosylate or Mesylate: These can also be used and are sometimes more reactive than the corresponding halide.[5]
Q6: How should I purify the final product?
-
Column Chromatography: This is a highly effective method for purifying this compound.[17] A normal-phase silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.[17]
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 3-hydroxybenzoate
-
Cyclopropyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclopropyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Effective for phenol deprotonation, easy to handle.[13] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that accelerates SN2 reactions.[12][14] |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[12] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of reaction progress to determine completion.[14] |
Conclusion
The synthesis of this compound, while seemingly straightforward, requires careful attention to detail to achieve high yields and purity. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize their experimental setup. This guide provides a comprehensive framework for addressing common challenges and serves as a valuable resource for scientists working on this and related chemical transformations.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Contour-Galcéra, M. O., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
-
Contour-Galcéra, M. O., et al. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. Retrieved January 19, 2026, from [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]
-
Contour-Galcéra, M. O., et al. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis Mechanism. (n.d.). graduation.escoffier.edu. Retrieved January 19, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Williamson ether synthesis. (2020, July 15). L.S.College, Muzaffarpur. Retrieved January 19, 2026, from [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). Semantic Scholar. Retrieved January 19, 2026, from [Link]
- PROCESS FOR THE O-ALKYLATION OF PHENOLS. (1975, October 22). Google Patents.
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Retrieved January 19, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 19, 2026, from [Link]
-
Methyl 3,4-bis(cyclopropylmethoxy)benzoate. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. Retrieved January 19, 2026, from [Link]
-
Solved Answer: Given Reaction is williamson ether Synthesis. (2020, June 25). Chegg.com. Retrieved January 19, 2026, from [Link]
-
Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
(3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Corrigendum. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. Retrieved January 19, 2026, from [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 21). YouTube. Retrieved January 19, 2026, from [Link]
-
The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Nitration of methyl benzoate. (n.d.). Resource | RSC Education. Retrieved January 19, 2026, from [Link]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-cyclopropoxybenzoate
Welcome to the technical support center for the purification of Methyl 3-cyclopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block.[1] As a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for targets like PDE4 inhibitors, achieving high purity is paramount for reliable downstream applications.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is a viscous oil with a brownish tint. What are the likely impurities?
This is a common observation, especially after a Williamson ether synthesis to form the cyclopropoxy group followed by esterification. The discoloration and viscosity typically point to a mixture of several components.
Likely Impurities:
-
Unreacted Methyl 3-hydroxybenzoate: This is a highly polar, phenolic starting material. Its presence can significantly hinder crystallization and often imparts color, especially if any degradation has occurred.
-
Byproducts from O-alkylation: Side reactions during the formation of the cyclopropoxy ether can lead to isomeric impurities or polymeric material, contributing to the oily nature of the crude product.
-
Residual Acid/Base: Catalysts or neutralizing agents from the esterification or etherification steps (e.g., H₂SO₄, K₂CO₃) can remain.[2]
-
Degradation Products: Phenols are susceptible to oxidation, which can form highly colored quinone-type impurities.[3]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO, if used, can be difficult to remove under standard vacuum and will keep the product oily.
Initial Diagnostic Step: Before attempting a large-scale purification, run a quick Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude mixture.[4] This will inform the best purification strategy.
FAQ 2: How can I effectively remove unreacted phenolic starting material (Methyl 3-hydroxybenzoate)?
The most efficient way to remove acidic impurities like phenols from your desired neutral ester is through a liquid-liquid extraction using a basic aqueous solution.
Causality: The key difference lies in the acidity of the phenolic proton. Methyl 3-hydroxybenzoate will be deprotonated by a weak base to form a water-soluble phenoxide salt. Your target compound, this compound, lacks this acidic proton and will remain in the organic layer.
Step-by-Step Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2]
-
Separation: Gently swirl the funnel (venting frequently to release CO₂ if bicarbonate is used). Allow the layers to separate and drain the aqueous layer.
-
Repeat: Perform the wash 2-3 times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to recover the washed product.
Workflow Diagram: Phenolic Impurity Removal
Sources
Technical Support Center: Optimizing Cyclopropoxylation Reactions
Welcome to the technical support center for cyclopropoxylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating the valuable cyclopropoxy motif into their target molecules. Cyclopropoxy groups are of significant interest in medicinal chemistry, often enhancing metabolic stability and modulating physicochemical properties.[1] However, their introduction can be challenging due to the inherent instability of key precursors like cyclopropanol.[2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve optimal reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when planning or executing a cyclopropoxylation reaction.
Q1: What are the most common strategies for forming a cyclopropoxy C-O bond?
There are two primary strategies, largely dependent on the nature of your substrate:
-
Nucleophilic Substitution (e.g., Williamson Ether Synthesis / SNAr): This involves using a cyclopropoxide salt (generated in situ from cyclopropanol and a base) as a nucleophile to displace a leaving group (e.g., halide, tosylate) from the target molecule. This is common for activated systems like aryl halides bearing electron-withdrawing groups.
-
Transition-Metal Catalyzed Cross-Coupling: For less activated substrates, methods like the Chan-Lam or Buchwald-Hartwig cross-coupling are employed. A copper or palladium catalyst facilitates the bond formation between cyclopropanol (or a derivative) and an aryl halide, boronic acid, or other coupling partner.[3][4] The Chan-Lam reaction, using copper catalysts and an oxidant like oxygen, is particularly effective for coupling with phenols and azaheterocycles.[3]
Q2: My cyclopropanol starting material seems to degrade quickly. Why is this happening and what can I do?
Cyclopropanol is notoriously unstable due to the significant ring strain of its three-membered ring (~28 kcal/mol).[5] It is highly prone to isomerization via ring-opening to form propanal, a reaction that can be catalyzed by acid, heat, or certain metals.[2]
-
Causality: The high strain energy provides a strong thermodynamic driving force for ring-opening reactions.[6]
-
Solution:
-
Use Freshly Prepared or Purified Material: Whenever possible, use cyclopropanol immediately after preparation or purification.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended). Avoid contact with acidic contaminants.
-
Consider a Stable Surrogate: For some applications, potassium cyclopropyltrifluoroborate can be used as a more stable and scalable source for the cyclopropyl group in coupling reactions.[3]
-
Q3: Should I use a Copper or Palladium catalyst for my cross-coupling reaction?
The choice depends on your specific reaction:
-
Copper Catalysis (e.g., Chan-Lam): This is generally the preferred method for forming C-O bonds with phenols and N-cyclopropylation of heterocycles.[3] Copper catalysts, often in combination with ligands like 1,10-phenanthroline, are effective and utilize oxygen as a terminal oxidant, making the reaction operationally simple.[3]
-
Palladium Catalysis (e.g., Buchwald-Hartwig): While more commonly used for C-N and C-C bond formation, specialized palladium systems can be used for C-O coupling.[4] These are often employed for more challenging substrates or when copper catalysis is ineffective. Buchwald's development of sterically demanding and electron-rich phosphine ligands has greatly expanded the scope of these reactions.[4][7]
Section 2: Troubleshooting Guide
This guide is structured to address specific experimental problems. Follow the diagnostic steps to identify the root cause and implement the recommended solutions.
Problem 1: Low or No Product Yield
Low yield is the most common issue. A systematic approach is crucial for diagnosis.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Detailed Solutions
-
Cause 1a: Inactive Catalyst or Ligand
-
Diagnosis: The catalyst or ligand may have degraded due to improper handling or storage, especially if sensitive to air or moisture.[8] This is common with phosphine ligands which can oxidize.
-
Solution:
-
Use Precatalysts: Employ modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4) that generate the active Pd(0) species in situ, offering greater reliability.
-
Verify Ligand Quality: Purchase ligands from a reputable supplier and store them under an inert atmosphere. If oxidation is suspected, consider purifying the ligand by recrystallization or chromatography.
-
Inert Atmosphere: Ensure the reaction is set up under strictly anhydrous and anaerobic conditions (e.g., using a glovebox or Schlenk line techniques) if your catalyst system is sensitive.[8]
-
-
-
Cause 1b: Suboptimal Reaction Conditions
-
Diagnosis: The chosen solvent, temperature, or base may not be suitable for your specific substrate combination. Solvent effects are particularly critical, influencing both solubility and the stability of intermediates.[9][10]
-
Solution:
-
Systematic Screening: Perform a systematic optimization of reaction parameters.[8][11] A Design of Experiments (DoE) approach can be highly effective.
-
Solvent Choice: The polarity and coordinating ability of the solvent are key. For instance, polar aprotic solvents can accelerate SN2/SNAr reactions, while non-polar aromatic solvents are often effective in Pd-catalyzed couplings.[12] Refer to the table below for guidance.
-
Base Selection: The strength and solubility of the base are critical. For cross-coupling, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For generating cyclopropoxide, a strong, non-nucleophilic base like NaH or KHMDS is required. Ensure the base is dry and finely powdered for better reactivity.
-
-
| Reaction Type | Recommended Solvent Class | Examples | Rationale |
| SNAr | Polar Aprotic | DMF, DMSO, Acetonitrile | Stabilizes the charged Meisenheimer intermediate and poorly solvates the nucleophile, increasing its reactivity. |
| Chan-Lam Coupling | Polar Aprotic or Ethereal | Dioxane, THF, DCE | Good solubility for both organic substrates and the copper catalyst complex.[12] |
| Buchwald-Hartwig Coupling | Aromatic or Ethereal | Toluene, Dioxane, THF | Non-coordinating solvents that do not overly compete for binding to the palladium center.[12] |
Table 1: Solvent Selection Guide for Common Cyclopropoxylation Reactions.
Problem 2: Formation of Significant Side Products
The presence of side products complicates purification and reduces the yield of the desired material.
-
Cause 2a: Ring-Opening of Cyclopropanol
-
Diagnosis: You observe the formation of propanal or products derived from its subsequent reaction (e.g., aldol condensation). This is confirmed by ¹H NMR showing a characteristic aldehyde proton (~9.7 ppm) or by LC-MS.
-
Causality: This side reaction is driven by the release of ring strain and is often promoted by Lewis acidic conditions (from the metal catalyst) or protic acids.[2][5][6]
-
Solution:
-
Milder Conditions: Lower the reaction temperature.
-
Modify Catalyst System: Use a less Lewis-acidic catalyst or add a ligand that attenuates the metal's Lewis acidity.
-
Slow Addition: Add the cyclopropanol solution slowly to the reaction mixture to keep its instantaneous concentration low.
-
Use a Surrogate: Switch to potassium cyclopropyltrifluoroborate, which is bench-stable and avoids the use of free cyclopropanol.[3]
-
-
-
Cause 2b: Homocoupling of Aryl Halide or Boronic Acid
-
Diagnosis: In cross-coupling reactions, you observe the formation of a biaryl byproduct.
-
Causality: This often occurs at higher temperatures or when the catalyst system promotes reductive elimination from a diarylmetal intermediate faster than cross-coupling.
-
Solution:
-
Lower Temperature: Reduce the reaction temperature.
-
Adjust Stoichiometry: Use a slight excess (1.1-1.5 eq.) of the cyclopropanol component.
-
Change Ligand: Switch to a more sterically hindered ligand (e.g., a bulky Buchwald ligand), which can disfavor the formation of the diarylmetal species.[7]
-
-
Problem 3: Reaction Stalls Before Completion
-
Cause 3a: Catalyst Deactivation
-
Diagnosis: The reaction proceeds initially but stops before the limiting reagent is fully consumed, as monitored by TLC or LC-MS.
-
Causality: Impurities in the starting materials or solvent can poison the catalyst. Alternatively, the active catalytic species may be unstable under the reaction conditions, leading to the formation of inactive metal aggregates (e.g., palladium black).
-
Solution:
-
Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and are thoroughly dried.[8]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome minor deactivation pathways.
-
Use a More Robust Catalyst: Modern precatalyst systems are designed for higher stability and turnover numbers.
-
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions on a small scale first to establish optimal conditions for your specific substrates.
Protocol 1: General Procedure for Copper-Catalyzed O-Cyclopropylation of a Phenol (Chan-Lam Reaction)
This protocol is adapted from principles of Chan-Lam coupling for C-O bond formation.[3]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 eq.), Cu(OAc)₂ (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Inert Atmosphere: Seal the vial with a septum, and purge with dry air or oxygen for 1-2 minutes. An oxygen balloon is often used. Safety Note: Handle oxygen with care.
-
Reagent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene, see Table 1) via syringe. Begin stirring. Add cyclopropanol (2.0-3.0 eq.) and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Illustrative Preparation of Cyclopropanol via Baeyer-Villiger Oxidation
This protocol demonstrates a modern, safer approach to preparing the key cyclopropanol reagent.[1]
-
Oxidation: In a round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane). Add a Lewis acid catalyst (e.g., SnCl₄, 0.1 eq.) at 0 °C.
-
Oxidant Addition: Slowly add a solution of a safe oxidizing agent like urea-hydrogen peroxide (UHP) (1.5 eq.). Safety Note: While safer than other peroxides, handle with care.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until the starting ketone is consumed (monitor by TLC/GC-MS). The product is cyclopropyl acetate.
-
Workup (Oxidation): Quench the reaction carefully with aqueous sodium thiosulfate solution, followed by saturated sodium bicarbonate. Extract with dichloromethane, dry the organic layer, and concentrate. Purify the cyclopropyl acetate by distillation if necessary.
-
Ester Cleavage: Dissolve the purified cyclopropyl acetate in a solvent like THF. Add an amine base (e.g., propylamine, 2.0 eq.) and stir at room temperature.
-
Monitoring and Final Workup: Monitor the cleavage of the ester. Once complete, the volatile cyclopropanol can be carefully isolated, often by distillation. Due to its volatility and instability, it is often best to use the resulting solution directly in the next step if possible.[1]
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to rational troubleshooting.
Catalytic Cycle for Chan-Lam O-Cyclopropylation
Caption: A proposed catalytic cycle for the Chan-Lam reaction.
The precise mechanism can vary, but a plausible cycle involves coordination of the alcohol (phenol) to a Cu(II) species, followed by transmetalation or coordination of the cyclopropyl source. A key reductive elimination step from a proposed Cu(III) intermediate forms the desired C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by the terminal oxidant to complete the cycle.
References
-
Wikipedia. Cyclopropanol. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]
-
Royal Society of Chemistry. Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. [Link]
-
ACS Publications. Access to Cyclopropanol via Supply-Centered Synthesis. (2024). Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]
-
PubMed Central. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. [Link]
-
ResearchGate. Effect of solvent on the ring-opening reactions of cyclo-propanated.... [Link]
-
PubMed Central. General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]
-
ChemRxiv. Copper-Phosphido Catalysis: Enantioselective Addition of Phosphines to Cyclopropenes. [Link]
-
PubMed. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. (2018). [Link]
-
PubMed Central. Palladium-Catalyzed Monoarylation of Cyclopropylamine. [Link]
-
Wikipedia. Solvent effects. [Link]
-
University of Calgary. Ch 8 : Solvent Effects. [Link]
-
PubMed. Mechanism of the cyclopropenone decarbonylation reaction. A density functional theory and transient spectroscopy study. [Link]
-
ResearchGate. Solvent effects on reaction rates. [Link]
-
YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). [Link]
-
IOPscience. Optimization of reaction conditions: Significance and symbolism. (2024). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Catalysts and Ligands - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-cyclopropoxybenzoate
Welcome to the technical support center for Methyl 3-cyclopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experimental workflows.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
Question: We are observing a gradual decrease in the potency of our this compound stock solution, leading to inconsistent results in our biological assays. What could be the cause and how can we mitigate this?
Answer: A decline in potency is often indicative of compound degradation. For this compound, two primary chemical functionalities are susceptible to degradation under common laboratory conditions: the methyl ester and the cyclopropoxy ether group.
Causality Explained:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (3-cyclopropoxybenzoic acid) and methanol. This reaction is catalyzed by the presence of acids or bases. Many biological assay buffers have a pH that can facilitate slow hydrolysis over time, especially if the stock solution is stored for extended periods at room temperature or in aqueous media.[1][2][3][4][5]
-
Oxidative Cleavage of the Ether: The cyclopropoxy group, an ether, can be susceptible to oxidative degradation.[6][7][8] This process can be initiated by exposure to atmospheric oxygen, trace metal impurities, or light, and is often accelerated by elevated temperatures. The degradation of ethers can proceed through a free-radical mechanism, leading to a variety of byproducts and a loss of the parent compound.[9][10]
Troubleshooting Protocol:
-
Solvent and Buffer Selection:
-
For long-term storage, dissolve this compound in a dry, aprotic solvent such as anhydrous DMSO or ethanol.
-
Prepare aqueous working solutions fresh for each experiment. If a buffer is required, aim for a neutral pH (around 7.0-7.4) and use it immediately. Avoid highly acidic or basic buffers.
-
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[11] Some suppliers recommend storage at 2-8°C for the solid compound.[12][13]
-
Consider inert gas blanketing. Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
-
Purity Check:
-
If you suspect degradation, re-analyze your stock solution using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of the hydrolyzed acid or other impurities.
-
Workflow Diagram for Potency Loss Investigation:
Sources
- 1. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Esters [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation Adjacent to Oxygen of Ethers (1991) | Christopher R.A. Godfrey | 6 Citations [scispace.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. caymanchem.com [caymanchem.com]
- 12. cas 921602-60-0|| where to buy this compound [japanese.chemenu.com]
- 13. chiralen.com [chiralen.com]
Technical Support Center: Purification of Methyl 3-cyclopropoxybenzoate
Welcome to the Technical Support Center for the purification of Methyl 3-cyclopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: My final product is contaminated with the starting material, Methyl 3-hydroxybenzoate.
-
Probable Cause: Incomplete reaction during the Williamson ether synthesis, where the phenoxide of Methyl 3-hydroxybenzoate has not fully reacted with the cyclopropyl halide.
-
Solution:
-
Reaction Optimization: Ensure an appropriate molar excess of the cyclopropylating agent and a sufficiently strong base (e.g., sodium hydride) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Liquid-Liquid Extraction: Unreacted Methyl 3-hydroxybenzoate, being phenolic, can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with an aqueous basic solution such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. The phenolate salt of the starting material will partition into the aqueous layer, while the desired ester product remains in the organic layer.[1][2][3] Repeat the washings as necessary and monitor the organic layer by TLC to confirm the complete removal of the starting material.
-
Column Chromatography: If extraction is not completely effective, column chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the more polar Methyl 3-hydroxybenzoate from the less polar product.[4]
-
Problem 2: I observe a significant amount of a non-polar impurity in my crude product.
-
Probable Cause: This is likely due to an E2 elimination side reaction, which is a common competitor to the desired SN2 reaction in Williamson ether synthesis, especially if using a sterically hindered cyclopropyl halide or high reaction temperatures.[5][6] This would result in the formation of cyclopropene, which could potentially lead to other byproducts.
-
Solution:
-
Reaction Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[6]
-
Choice of Reagents: Use a less sterically hindered cyclopropyl halide if possible.
-
Purification: Flash column chromatography is highly effective for removing non-polar impurities. A low-polarity mobile phase (e.g., hexanes with a small percentage of ethyl acetate) will elute the non-polar byproduct first, followed by the desired product.
-
Problem 3: My purified product shows the presence of 3-Cyclopropoxybenzoic acid.
-
Probable Cause: Hydrolysis of the methyl ester can occur during the workup, particularly if the reaction mixture is exposed to acidic or basic conditions at elevated temperatures for a prolonged period.[7]
-
Solution:
-
Neutral Workup: During the workup, ensure that any aqueous washes are performed at or near neutral pH and at room temperature.
-
Extraction: The carboxylic acid impurity can be removed by washing the organic solution of the product with a mild aqueous base like saturated sodium bicarbonate. The carboxylate salt will be extracted into the aqueous layer.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The difference in solubility between the ester and the carboxylic acid in a suitable solvent system can lead to the selective crystallization of the desired product.
-
Problem 4: Low recovery of the product after column chromatography.
-
Probable Cause:
-
Improper Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.
-
Product Instability: The cyclopropyl group can be sensitive to strongly acidic conditions. While generally stable, prolonged exposure to acidic silica gel could potentially lead to degradation.
-
-
Solution:
-
TLC Optimization: Before running the column, carefully optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
-
Neutralized Silica Gel: If you suspect product degradation on the silica gel, you can use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent.
-
Alternative Purification: Consider other purification methods such as recrystallization or preparative HPLC if column chromatography consistently gives low yields.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Williamson ether synthesis for this compound?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to achieve good separation between the starting material (Methyl 3-hydroxybenzoate) and the product. The product, being less polar, will have a higher Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q2: What are the ideal storage conditions for purified this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent hydrolysis or degradation.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, if the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very effective purification technique. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling. A solvent system like ethanol/water or hexanes/ethyl acetate might be a good starting point for screening.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Besides the common impurities mentioned in the troubleshooting guide (starting material, hydrolyzed product, elimination byproducts), other possibilities include:
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexanes).
-
Isomeric Impurities: Depending on the synthesis of the starting materials, you might have small amounts of other positional isomers of the cyclopropoxybenzoate.
-
Over-alkylation: In some cases, reaction with impurities in the starting materials or reagents could lead to minor, unexpected byproducts. Careful analysis of the chemical shifts and coupling constants, along with other analytical techniques like mass spectrometry, can help in identifying these unknown impurities.
Experimental Protocols
Protocol 1: Basic Extraction to Remove Phenolic Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M aqueous sodium hydroxide solution and shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1M sodium hydroxide solution (steps 3-4).
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
-
Analyze the product by TLC to confirm the absence of the phenolic starting material.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Troubleshooting Impurities
Caption: A decision tree for troubleshooting the purification of this compound.
Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]
-
FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Separation of Methyl 3-hydroxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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TSI Journals. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
Troubleshooting Methyl 3-cyclopropoxybenzoate synthesis scale-up
An essential intermediate in pharmaceutical research, Methyl 3-cyclopropoxybenzoate is valued for its role in the development of novel molecular entities, including phosphodiesterase-4 (PDE4) inhibitors for treating conditions like asthma and inflammation.[1] However, scaling up its synthesis from the lab bench to pilot or production scale presents unique challenges that can impact yield, purity, and process efficiency.
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the complexities of this compound synthesis scale-up. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to ensure robust and reproducible outcomes.
Technical Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound, primarily focusing on the widely used Williamson ether synthesis route.
Problem 1: Low or Inconsistent Product Yield
Question: My reaction yield for this compound is significantly lower than expected, or it varies between batches. What are the potential causes and how can I improve it?
Answer: Low and inconsistent yields are common challenges when scaling up. The root cause often lies in one or more of the following areas:
-
Incomplete Deprotonation: The Williamson ether synthesis begins with the deprotonation of the hydroxyl group on methyl 3-hydroxybenzoate to form a nucleophilic phenoxide.[1] If this step is incomplete, the unreacted starting material will remain, lowering the theoretical yield.
-
Causality: The base's strength and stoichiometry are critical. Weaker bases like potassium carbonate (K₂CO₃) require sufficient reaction time and temperature to drive the deprotonation to completion. Moisture in the reagents or solvent will consume the base, reducing its effectiveness.
-
Solution:
-
Base Selection: Ensure you are using a sufficiently strong base. While K₂CO₃ is common, stronger bases like sodium hydride (NaH) can be used, though they require more stringent anhydrous conditions.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation.
-
Anhydrous Conditions: Dry your solvent (e.g., DMF, Acetone) and starting material before use. Use freshly opened or properly stored base.
-
-
-
Suboptimal Reaction Conditions: The rate of the SN2 reaction is highly dependent on temperature and solvent polarity.[2][3]
-
Causality: Insufficient heat can lead to slow and incomplete reactions, especially on a larger scale where heat transfer is less efficient. The solvent must be polar and aprotic to solvate the cation of the base without protonating the nucleophile.
-
Solution:
-
Temperature Control: Monitor the internal reaction temperature. For a K₂CO₃/DMF system, a temperature of 80-100 °C is often effective.
-
Solvent Choice: Dimethylformamide (DMF), acetone, and acetonitrile are suitable polar aprotic solvents.
-
-
-
Inefficient Mixing: As batch size increases, ensuring homogenous mixing becomes more difficult.
-
Causality: Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It also prevents the reactants from interacting effectively, leading to incomplete conversion.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitch blade, anchor) to ensure good agitation throughout the reaction vessel.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Question: My crude product analysis (TLC, HPLC, NMR) shows multiple spots/peaks besides the desired product. What are these impurities and how can I prevent them?
Answer: Impurity formation is a critical issue that complicates purification and reduces overall yield. The most common impurities are unreacted starting materials and specific side products.
| Impurity | Identification Method | Probable Cause | Prevention Strategy |
| Methyl 3-hydroxybenzoate | HPLC, TLC, NMR | Incomplete reaction; insufficient base or cyclopropyl halide; suboptimal temperature or time. | Increase equivalents of base and cyclopropyl bromide (1.2-1.5 eq.); ensure proper reaction temperature and monitor for completion by TLC or HPLC. |
| 3-Cyclopropoxybenzoic acid | HPLC, NMR | Hydrolysis of the methyl ester during aqueous work-up, particularly if the pH is too high or low.[4] | Buffer the aqueous work-up to a neutral pH (pH ~7). Avoid prolonged exposure to strong acids or bases during extraction. |
| Ring-Opened Byproducts | GC-MS, NMR | Instability of the cyclopropyl group under harsh acidic or high-temperature conditions.[5] | Maintain moderate reaction temperatures. Use non-acidic or mildly basic conditions for work-up and purification. |
| Dicyclopropyl ether | GC-MS | Reaction of the alkoxide with a second molecule of cyclopropyl halide. | Use a controlled stoichiometry of the cyclopropyl halide. Avoid a large excess. |
Troubleshooting Workflow for Impurity Analysis
Caption: Decision tree for identifying and mitigating common impurities.
Problem 3: Challenges During Product Isolation and Purification
Question: I'm having difficulty isolating a pure, crystalline solid. The product often oils out or is difficult to filter during scale-up. What should I do?
Answer: Isolation and purification are often non-trivial when scaling up. The physical properties of the product and the scale of operation dictate the best approach.
-
Product Oiling Out:
-
Causality: This typically happens during crystallization when the product's melting point is close to the boiling point of the solvent, or if residual impurities are depressing the melting point. This compound has a relatively low melting point, making this a common issue.
-
Solution:
-
Solvent System: Use a mixed solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., heptane, water) at a warm temperature until turbidity is observed.[6] Allow the solution to cool slowly.
-
Seeding: Add a small crystal of pure product to the supersaturated solution to induce crystallization.
-
Slow Cooling: Avoid crash-cooling the solution in an ice bath. Allow it to cool slowly to room temperature, and then to 0-5 °C to promote the formation of larger, more easily filterable crystals.
-
-
-
Slow Filtration:
-
Causality: On a larger scale, very fine, needle-like crystals can clog the filter medium.[7]
-
Solution:
-
Optimize Crystallization: Aim for larger crystal formation through slow cooling and minimal agitation during the initial crystal growth phase.
-
Filter Selection: Use a filter press or a Nutsche filter-dryer for large-scale operations, which are more efficient than a simple Buchner funnel. Ensure the filter cloth has the appropriate pore size.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust synthetic route for scaling up this compound synthesis?
The Williamson ether synthesis, starting from methyl 3-hydroxybenzoate and a cyclopropyl halide (e.g., cyclopropyl bromide), is generally the most direct and cost-effective route for large-scale production.[1] It is a well-understood SN2 reaction with readily available starting materials.[2][3]
Recommended Synthetic Pathway
Caption: The Williamson ether synthesis pathway for this compound.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
The key CPPs are:
-
Temperature: Crucial for reaction rate and preventing side reactions. Exothermic events, especially during base or reagent addition, must be controlled.
-
Reagent Stoichiometry: The molar ratios of base and cyclopropyl bromide to the starting material directly impact conversion and impurity profiles.
-
Mixing Speed (Agitation): Ensures thermal and mass transfer, which is vital for reaction homogeneity and preventing localized overheating.[7]
-
Reaction Time: The reaction must be monitored for completion to avoid unnecessary heating that could lead to product degradation.
Q3: What analytical techniques are essential for quality control?
-
In-Process Controls (IPCs): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction completion.
-
Final Product Release:
Q4: What are the primary safety considerations for this synthesis at scale?
-
Reagent Handling: Concentrated acids and bases used in some work-up procedures are corrosive.[6][10] Use appropriate personal protective equipment (PPE).
-
Solvent Hazards: Organic solvents like DMF and acetone are flammable and have specific handling requirements. Ensure adequate ventilation and use intrinsically safe equipment.
-
Thermal Hazards: The reaction can be exothermic. Use a reactor with proper cooling capacity and add reagents at a controlled rate to manage the heat output.[7]
-
Pressure: Heating solvents in a closed system can generate pressure. Ensure reactors are properly vented.
Experimental Protocols
Protocol 1: Synthesis of this compound (100 g scale)
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Reagent Charge: Charge methyl 3-hydroxybenzoate (100 g, 0.657 mol) and anhydrous potassium carbonate (136 g, 0.986 mol, 1.5 eq.) to the reactor.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 1 L).
-
Inerting: Purge the reactor with nitrogen.
-
Heating: Begin stirring and heat the mixture to 90 °C.
-
Reagent Addition: Slowly add cyclopropyl bromide (88 g, 0.723 mol, 1.1 eq.) over 30-45 minutes, maintaining the internal temperature below 100 °C.
-
Reaction: Hold the reaction mixture at 90-95 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (3 L) with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude oil to a suitable flask. Add a minimal amount of hot ethanol (~150-200 mL) to dissolve the oil completely.[6]
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration.[11]
-
Crystallization: Slowly add water dropwise to the hot ethanol solution with stirring until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 50:50 ethanol/water.
-
Drying: Dry the purified crystals in a vacuum oven at 40 °C to a constant weight. Expected Yield: ~100-110 g (80-88%); Melting Point: ~78 °C.[10]
References
-
Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Available from: [Link]
-
Organic Syntheses. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Available from: [Link]
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NIH National Library of Medicine. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
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MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Available from: [Link]
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ACS Publications. Electron Transfer Promoted Regioselective Ring-Opening Reaction of Cyclopropyl Silyl Ethers. Available from: [Link]
- Google Patents. New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available from: [Link]
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YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]
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NIH National Library of Medicine. Rapid Enzymatic Method for Pectin Methyl Esters Determination. Available from: [Link]
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Chemguide. Esterification--alcohols and carboxylic acids. Available from: [Link]
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ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]
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YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available from: [Link]
-
ResearchGate. Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Available from: [Link]
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Reddit. Troubleshooting the synthesis of BINOL derivatives. Available from: [Link]
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YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]
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Wikipedia. Williamson ether synthesis. Available from: [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available from: [Link]
-
RSC Education. Nitration of methyl benzoate. Available from: [Link]
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ChemRxiv. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
-
Preprints.org. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and p-nitro benzoic acid. Available from: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]
- Google Patents. Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
ACS Publications. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Available from: [Link]
-
YouTube. Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available from: [Link]
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Technical Support Center: Synthesis of Benzoate Esters
Introduction
Welcome to the Technical Support Center for Benzoate Ester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzoate esters. Benzoate esters are a critical class of compounds with wide-ranging applications, from pharmaceuticals to fragrances. However, their synthesis is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their preparation. Our goal is to equip you with the expertise and field-proven insights necessary to navigate these challenges successfully.
This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work. We will delve into the nuances of common esterification methods, including Fischer-Speier Esterification, the Schotten-Baumann Reaction, and Steglich Esterification, as well as address broader challenges in product purification.
Section 1: Fischer-Speier Esterification: The Workhorse with Nuances
The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental and widely used method for preparing benzoate esters. Its primary advantage lies in the use of relatively inexpensive starting materials. However, its reversible nature presents the most significant challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Fischer esterification of benzoic acid is giving a low yield. What are the primary causes and how can I improve it?
Answer:
Low yields in Fischer esterification are most commonly due to the reaction reaching equilibrium without favoring the product, or incomplete reaction.[1][2][3][4] Here’s a breakdown of the likely culprits and how to address them:
-
Equilibrium Limitations: The reaction of benzoic acid and an alcohol to form a benzoate ester and water is a reversible process.[1][2][3][4] To drive the equilibrium towards the product, you can either use a large excess of one reactant (usually the less expensive alcohol) or remove water as it is formed.[1][5][6] A 10-fold excess of the alcohol can significantly increase the yield.[7][8]
-
Inefficient Water Removal: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[1][2][3] Effective water removal is crucial. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene, is a highly effective method.[6]
-
Drying Agents: The use of drying agents like molecular sieves can also be employed to sequester water from the reaction mixture.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or stalled reaction.[1][3] The catalyst is essential for protonating the carbonyl group of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][8]
-
Steric Hindrance: If you are working with a sterically hindered benzoic acid (e.g., with ortho-substituents) or a bulky alcohol, the reaction rate will be significantly slower.[7][8] In such cases, increasing the reaction time and/or temperature may be necessary. Alternatively, a different esterification method, such as the Steglich esterification, might be more suitable.[7]
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: Decision tree for troubleshooting low yields in Fischer esterification.
Question 2: I'm observing an unexpected byproduct with a similar boiling point to my benzoate ester. What could it be and how can I prevent its formation?
Answer:
A common byproduct in Fischer esterification, especially at higher temperatures, is the formation of an ether from the self-condensation of the alcohol.[5] This is more prevalent with primary alcohols.
-
Causality: Under acidic conditions, the alcohol can be protonated, and a subsequent SN2 reaction with another alcohol molecule leads to ether formation.
-
Prevention:
-
Temperature Control: Use the lowest effective reaction temperature to minimize this side reaction.
-
Reaction Time: Avoid unnecessarily long reaction times.
-
Catalyst Choice: While strong protic acids are common, consider using a solid acid catalyst which can sometimes offer better selectivity.
-
Another possibility, though less common with simple benzoic acids, is the formation of benzoic anhydride, particularly if the reaction is run at very high temperatures with a dehydrating agent.
Section 2: The Schotten-Baumann Reaction: A Base-Driven Approach
The Schotten-Baumann reaction offers an alternative route to benzoate esters, particularly useful for phenols and acid-sensitive alcohols. It involves the reaction of a benzoyl chloride with an alcohol or phenol in the presence of a base.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My Schotten-Baumann reaction is giving a low yield, and I'm isolating a significant amount of benzoic acid. What's going wrong?
Answer:
The primary culprit in a low-yielding Schotten-Baumann reaction is the hydrolysis of the benzoyl chloride starting material.[9] Benzoyl chloride is highly reactive and readily reacts with water to form benzoic acid.
-
Causality: The carbonyl carbon of benzoyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. The presence of base can further accelerate this hydrolysis.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Biphasic Conditions: A common and effective technique is to perform the reaction in a two-phase system (e.g., dichloromethane and water).[10] The benzoyl chloride remains in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward and minimizing hydrolysis of the bulk benzoyl chloride.
-
Slow Addition: Add the benzoyl chloride slowly to the reaction mixture containing the alcohol and base. This ensures that the benzoyl chloride reacts preferentially with the alcohol rather than accumulating and reacting with water.
-
Phase-Transfer Catalysis: For challenging reactions, the use of a phase-transfer catalyst (PTC) can enhance the reaction rate between the alcohol/phenoxide in the aqueous phase and the benzoyl chloride in the organic phase, often leading to improved yields and selectivity.[9][11][12][13] Quaternary ammonium salts with long alkyl chains have been shown to be effective PTCs.[9][11][12]
-
Question 4: How can I tell if my Schotten-Baumann reaction is complete?
Answer:
There are a few indicators that your reaction has gone to completion:
-
Disappearance of the Acyl Chloride Odor: Benzoyl chloride has a characteristic sharp, irritating odor. The disappearance of this smell is a good qualitative indicator that it has been consumed.
-
Alkaline Reaction Mixture: At the end of the reaction, the aqueous layer should still be basic. You can test this with pH paper. If the mixture becomes acidic, it indicates that all the base has been consumed, likely due to significant HCl formation from the reaction and potentially hydrolysis.
-
Precipitation of Product: In many cases, the benzoate ester product will be a solid that precipitates out of the reaction mixture upon formation.
Section 3: Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method is particularly advantageous for sterically hindered substrates and those sensitive to acidic or basic conditions.[14][15][16]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 5: I'm having difficulty purifying my benzoate ester from a white, insoluble byproduct after a Steglich esterification. What is this byproduct and how can I deal with it?
Answer:
The white, insoluble byproduct is almost certainly dicyclohexylurea (DCU), which is formed from the DCC coupling agent.[16] While its insolubility in most organic solvents facilitates its removal by filtration, sometimes it can co-precipitate with the product or be difficult to filter.
-
Removal of DCU:
-
Filtration: The primary method for removing DCU is filtration. Ensure you wash the filter cake thoroughly with the reaction solvent to recover any trapped product.
-
Solvent Choice: The choice of solvent can influence the ease of DCU removal. Dichloromethane is a common solvent where DCU is poorly soluble.
-
Alternative Carbodiimides: If DCU removal is consistently problematic, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.
-
Question 6: My Steglich esterification is slow and gives a significant amount of a byproduct that is difficult to separate from my desired ester. What is happening?
Answer:
A common side reaction in carbodiimide-mediated esterifications is the formation of an N-acylurea byproduct.[14]
-
Causality: The reaction proceeds through a highly reactive O-acylisourea intermediate.[14] If the nucleophilic attack by the alcohol is slow (e.g., due to steric hindrance), this intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.
-
The Role of DMAP: The addition of a catalytic amount of DMAP is crucial to suppress this side reaction.[14] DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate does not undergo the rearrangement to an N-acylurea and is readily attacked by the alcohol to form the desired ester.
Mechanism of DMAP Catalysis in Steglich Esterification
Caption: The role of DMAP in preventing N-acylurea formation during Steglich esterification.
Section 4: Purification Pitfalls and Solutions
The successful synthesis of a benzoate ester is only half the battle; effective purification is critical to obtaining a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 7: How can I effectively remove unreacted benzoic acid from my crude benzoate ester?
Answer:
Unreacted benzoic acid is a common impurity, especially in equilibrium-driven reactions like Fischer esterification. The most effective way to remove it is through an acid-base extraction during the workup.
-
Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[17]
-
The basic wash will deprotonate the benzoic acid, forming the water-soluble sodium benzoate salt, which will partition into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary until the aqueous layer is no longer acidic.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities and then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Caution: When using sodium bicarbonate or carbonate, be sure to vent the separatory funnel frequently, as the reaction with acid generates carbon dioxide gas, which can cause a pressure buildup.
Question 8: I'm struggling with a persistent emulsion during the aqueous workup of my reaction. How can I break it?
Answer:
Emulsions are a common and frustrating problem in liquid-liquid extractions. They are colloidal dispersions of one liquid in another and can be stabilized by finely divided solids or surfactants. Here are several techniques to break an emulsion:
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period of time will allow the layers to separate.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can often break an emulsion. The increased ionic strength of the aqueous phase can help to destabilize the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Centrifugation: If you have access to a centrifuge, spinning the emulsion can force the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase enough to break the emulsion.
-
Gentle Heating or Cooling: Gently warming the mixture in a warm water bath can sometimes help, as can cooling it in an ice bath.
Section 5: Alternative Methods and Their Pitfalls
While Fischer, Schotten-Baumann, and Steglich are the most common methods, other techniques are employed for specific applications, each with its own set of potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 9: I am trying to esterify a sterically hindered benzoic acid with a secondary alcohol using the Mitsunobu reaction, but the yield is low. What could be the issue?
Answer:
The Mitsunobu reaction, which utilizes triphenylphosphine (Ph₃P) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is an excellent method for esterification, particularly for inverting the stereochemistry of a secondary alcohol.[18][19] However, it is sensitive to steric hindrance.
-
Steric Hindrance: Highly hindered benzoic acids or alcohols can react very slowly, leading to low yields.[20] For sterically demanding substrates, reaction times may need to be significantly extended, or higher concentrations may be required.[21] The use of sonication has been shown to improve yields in some cases of sterically hindered Mitsunobu reactions.[21]
-
Acidity of the Carboxylic Acid: The pKa of the benzoic acid can influence the reaction rate. More acidic benzoic acids (with electron-withdrawing groups) tend to react faster.
-
Side Reactions: A common side reaction is the formation of a hydrazine byproduct from the azodicarboxylate. Purification can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine species. Using polymer-bound reagents can simplify purification.
Quantitative Data Summary
| Method | Typical Catalyst/Reagent | Catalyst/Reagent Loading | Typical Temperature | Common Solvents | Key Advantages | Common Pitfalls |
| Fischer-Speier | H₂SO₄, p-TsOH | Catalytic (1-5 mol%) | Reflux | Excess Alcohol, Toluene | Inexpensive reagents, simple setup | Equilibrium limitations, requires harsh conditions, ether formation |
| Schotten-Baumann | NaOH, Pyridine | Stoichiometric base | 0 °C to RT | Dichloromethane/Water | Good for phenols and acid-sensitive alcohols, high yield | Hydrolysis of acyl chloride, requires anhydrous conditions |
| Steglich | DCC/EDC, DMAP | 1.1-1.5 eq. DCC/EDC, 0.1-0.2 eq. DMAP | 0 °C to RT | Dichloromethane, THF | Mild conditions, good for hindered/sensitive substrates | N-acylurea formation, DCU removal (with DCC) |
| Mitsunobu | Ph₃P, DEAD/DIAD | 1.1-1.5 eq. each | 0 °C to RT | THF, Dichloromethane | Inversion of stereochemistry, mild conditions | Steric hindrance, purification from byproducts |
References
- Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering.
- Preventing byproduct formation in benzo
- Steglich Esterific
- Minimizing byproduct formation in benzo
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing).
- A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Walsh Medical Media.
- Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer c
- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H.
- Investigation of Stereoselection by the Mitsunobu Reaction and Modification of the Hendnckson Reaction. University of Alberta.
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- Steglich Esterific
- minimizing byproduct formation in the synthesis of p-(dimethylamino)-benzoic acid esters. BenchChem.
- Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- Inverse phase-transfer catalysis: probing its mechanism with competitive transacylation. Journal of the American Chemical Society.
- Steglich esterific
- Steglich esterific
- Solid-Supported Reagents and Scavengers. Sopachem.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Technical Support Center: Preventing Byproduct Formation in Esterific
- troubleshooting low yield in Methyl benzilate esterific
- troubleshooting guide for reactions involving Acetoximebenzo
- esterification of benzoic acid to methyl benzoate.
- Lab5 procedure esterific
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Esterification of benzoic acid and glycerol to α-monobenzoate glycerol in solventless media using an industrial free Candida antarctica lipase B.
- Solid-Supported Reagents for Organic Synthesis. MacMillan Group.
- The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzo
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Formation of an N-acylurea from the O-acylisourea formed upon reaction...
- Esterification at different benzoic acid (BA) concentrations using...
- Technical Support Center: Troubleshooting Ester Synthesis. BenchChem.
- A Comparative Guide to the Reaction Kinetics of Substituted Benzo
- Continuous process for preparing benzoic acid esters.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.
- Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
- Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. SciSpace.
- Fischer esterification reaction of benzoic acid and polyhydric alcohols...
- The Extraction of Benzoic Acid
- Schotten-Baumann Reaction. L.S.College, Muzaffarpur.
- Kinetic study comparison of different benzoic acid ester syntheses. BenchChem.
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Technical Support Center: Pharmaceutical Purification of Methyl 3-cyclopropoxybenzoate
Welcome to the technical support guide for enhancing the purity of Methyl 3-cyclopropoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate at high purity for pharmaceutical applications. We will explore the common challenges encountered during its synthesis and purification, providing expert-driven, actionable solutions.
The primary synthetic route to this compound is the Williamson ether synthesis, a classic SN2 reaction between the phenoxide of methyl 3-hydroxybenzoate and a cyclopropyl halide.[1][2] While effective, this pathway is susceptible to side reactions and impurities that can compromise the final product's quality. This guide provides a systematic approach to troubleshooting these issues and achieving pharmaceutical-grade purity.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low, and I have significant amounts of unreacted methyl 3-hydroxybenzoate. What's going wrong?
Answer: Low conversion is a frequent issue in Williamson ether synthesis and can stem from several factors related to the reaction conditions. The reaction proceeds via an SN2 mechanism where the phenoxide ion must be effectively generated and then react with the cyclopropyl halide.[3][4]
Probable Causes & Solutions:
-
Incomplete Deprotonation: The formation of the nucleophilic phenoxide from methyl 3-hydroxybenzoate is critical. If the base is not strong enough or is used in insufficient quantity, the starting material will remain.
-
Troubleshooting Suggestion: Ensure you are using at least one full equivalent of a suitable base. While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) can be more effective, ensuring complete deprotonation.[1][5] Always use anhydrous solvents, as water will consume the base and reduce the nucleophilicity of the alkoxide.[6]
-
Causality: Stronger bases more effectively shift the equilibrium towards the formation of the highly reactive phenoxide ion, which is necessary for the subsequent nucleophilic attack.[2]
-
-
Suboptimal Solvent Choice: The choice of solvent plays a crucial role in SN2 reactions.[6]
-
Troubleshooting Suggestion: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or acetonitrile.[4][7] These solvents solvate the cation (e.g., K⁺ or Na⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic.[6] Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the phenoxide, reducing its reactivity.[6]
-
Causality: Increased nucleophilicity of the anion directly translates to a faster and more efficient SN2 reaction rate, leading to higher conversion and yield.
-
-
Insufficient Reaction Time or Temperature: Williamson ether syntheses can require elevated temperatures and sufficient time to proceed to completion.[4]
-
Troubleshooting Suggestion: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature (typically in the 50-100 °C range) or extending the reaction time.[3][4]
-
Causality: Higher temperatures provide the necessary activation energy for the reaction, increasing the rate of successful molecular collisions.
-
Q2: My final product is contaminated with an alkene byproduct. How do I prevent this?
Answer: The formation of an alkene is the hallmark of a competing E2 (elimination) reaction. In this side reaction, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the cyclopropyl halide.[5][7]
Probable Causes & Solutions:
-
Sterically Hindered Reagents: While the cyclopropyl group itself is not excessively bulky, steric hindrance can favor elimination over substitution.
-
Troubleshooting Suggestion: The primary strategy is to use the synthetic route that involves the least sterically hindered halide. In this case, reacting the phenoxide of methyl 3-hydroxybenzoate with a cyclopropyl halide is the correct approach. The alternative (reacting a cyclopropoxide with methyl 3-halobenzoate) is not feasible as SN2 reactions do not occur on sp² hybridized carbons like those in an aryl halide.[5]
-
Causality: The SN2 transition state requires the nucleophile to approach the carbon center from the backside. Steric bulk hinders this approach, making the E2 pathway, where the base abstracts a more accessible peripheral proton, kinetically more favorable.[2]
-
-
High Reaction Temperature: Elevated temperatures can disproportionately favor the elimination pathway.
-
Troubleshooting Suggestion: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Avoid excessive heating.
-
Causality: Elimination reactions often have a higher activation energy than their substitution counterparts. Thus, increasing the temperature provides more energy to overcome this barrier, increasing the ratio of elimination to substitution products.
-
Q3: After work-up, my product is an oil that won't crystallize. How can I purify it and induce solidification?
Answer: An oily product indicates the presence of impurities that are depressing the melting point and inhibiting the formation of a crystal lattice. The primary goal is to remove these impurities.
Probable Causes & Solutions:
-
Presence of Residual Solvents or Reagents: High-boiling solvents like DMF or unreacted starting materials can result in an oily product.
-
Troubleshooting Suggestion: First, ensure the solvent is thoroughly removed under high vacuum. If the product remains oily, column chromatography is the most effective purification method.[8][9] A gradient of ethyl acetate in hexane on a silica gel column will typically separate the more polar impurities (like methyl 3-hydroxybenzoate) from the desired, less polar ether product.
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[8] Impurities with different polarities will elute at different times, allowing for the isolation of the pure compound.
-
-
Failure to Nucleate: Even a pure compound can sometimes be reluctant to crystallize.
-
Troubleshooting Suggestion: After chromatographic purification, try inducing crystallization. This can be done by dissolving the pure oil in a minimal amount of a hot solvent (in which it is sparingly soluble at room temperature, like hexane or an ethanol/water mixture) and then cooling it slowly.[10][11] Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites.[9] Seeding with a previously obtained crystal of pure this compound is also highly effective.
-
Causality: Crystallization requires an initial nucleation event to start the formation of a crystal lattice. Scratching provides microscopic imperfections on the glass surface that serve as templates for crystal growth.
-
Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis and purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from more polar starting materials and baseline impurities.
-
Slurry Preparation: Adsorb the crude product (1 g) onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Prepare a glass column packed with silica gel (typically 50-100x the mass of the crude product) in a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared silica slurry containing the crude product to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product to obtain high-purity crystalline material.[10]
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[10] For this compound, a mixed solvent system like ethanol/water or a non-polar solvent like heptane may be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[9][11]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[9]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.[9][12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[13] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[14]
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point, to remove all traces of solvent.[11]
| Technique | Best For Removing | Advantages | Disadvantages |
| Column Chromatography | Significant quantities of impurities with different polarities (e.g., starting materials). | High resolving power; versatile for a wide range of impurities. | Can be time-consuming and requires large solvent volumes. |
| Recrystallization | Small amounts of impurities from a mostly pure, solid product. | Highly effective for achieving high purity; scalable. | Requires the product to be a solid; dependent on finding a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What analytical techniques should I use to confirm the purity of my final product? To confirm both identity and purity, a combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities through unexpected signals.[8][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16][17]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ester C=O stretch, ether C-O stretch).[16]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment, providing a percentage purity value (e.g., >99.5%).
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[13]
Q2: Can I use a different base, like sodium hydroxide (NaOH), for the synthesis? While NaOH can be used, it introduces water, which can lead to side reactions, such as hydrolysis of the methyl ester group to a carboxylic acid.[18] Anhydrous bases like potassium carbonate or sodium hydride in a polar aprotic solvent are generally preferred for cleaner reactions and higher yields.[3][4]
Q3: My synthesis involves a cyclopropyl halide. Are there any special precautions? Cyclopropyl halides can be volatile and should be handled in a well-ventilated fume hood. The cyclopropyl ring itself is strained, but it is generally stable under the conditions of the Williamson ether synthesis.
Q4: What is C-alkylation and should I be concerned about it? C-alkylation is a potential side reaction where the alkyl group attaches to the aromatic ring instead of the oxygen atom, as the phenoxide ion is an ambident nucleophile.[4][6] While O-alkylation is generally favored, the choice of solvent can influence the ratio. Using polar aprotic solvents like DMF or DMSO typically minimizes C-alkylation.[6]
References
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- Jacoby, M. (2019). Hindered ether synthesis shocked to life. C&EN Global Enterprise.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wilson, L. D., et al. (2024). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Sustainability.
- BOC Sciences. (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
- Science Info. (2023). Williamson Ether Synthesis: Mechanism, condition, Limitation.
- Hou, J., et al. (n.d.). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. PMC - NIH.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (n.d.). This compound | Research Chemical.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2016). How to purify esterification product?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- RSC Education. (n.d.). Nitration of methyl benzoate.
- YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate.
- NIH. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate.
- Benchchem. (n.d.). Spectroscopic Profile of Methyl 3-hydroxypropanoate: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
- Prezi. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
- Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
- Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?
- ResearchGate. (2021). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA).
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- 18. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 3-cyclopropoxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-cyclopropoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges and explore the selection of alternative bases to optimize this crucial O-alkylation reaction. Our guidance is rooted in established mechanistic principles and practical, field-tested observations.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of this compound, a typical Williamson ether synthesis.
Q1: What is the standard reaction for synthesizing this compound?
The most common method is the Williamson ether synthesis, which involves the SN2 reaction between the phenoxide of Methyl 3-hydroxybenzoate and a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate. A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
Q2: Why is base selection so critical in this synthesis?
Base selection is paramount for several reasons:
-
Deprotonation Efficiency: The base must be strong enough to deprotonate the phenol (pKa ≈ 10) to initiate the reaction but not so harsh that it promotes side reactions.
-
Substrate Compatibility: The chosen base must not react with the methyl ester functional group, for instance, by causing hydrolysis to the corresponding carboxylic acid.
-
Solubility and Heterogeneity: The solubility of the base and the resulting phenoxide salt in the reaction solvent can dramatically affect reaction rates.
-
Side Reactions: The basicity and nucleophilicity of the base can influence the prevalence of competing elimination (E2) reactions of the alkylating agent.
Q3: What are the initial signs of a failing or problematic reaction?
Key indicators to monitor via Thin-Layer Chromatography (TLC) include:
-
Persistence of Starting Material: A significant spot corresponding to Methyl 3-hydroxybenzoate remains even after prolonged reaction time or heating.
-
Multiple Unidentified Spots: The appearance of several new spots, which may indicate decomposition or the formation of multiple side products.
-
Streaking on TLC Plate: This can suggest the formation of baseline, highly polar impurities, such as the hydrolyzed carboxylic acid.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving common problems encountered during the synthesis.
Problem 1: Low to No Product Yield
-
Potential Cause 1: Incomplete Deprotonation.
-
Explanation: Weaker bases like sodium bicarbonate (NaHCO₃) are generally insufficient to deprotonate the phenol effectively. Even with moderately strong bases like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the phenoxide, leading to slow or incomplete reactions.
-
Solution: Switch to a stronger base. For this specific substrate, which is sensitive to hydrolysis, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They offer higher basicity than K₂CO₃ without introducing strongly nucleophilic hydroxides.
-
-
Potential Cause 2: Poor Solvent Choice.
-
Explanation: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity. They can also participate in side reactions.
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion to participate in the SN2 reaction.[1]
-
-
Potential Cause 3: Inactive Alkylating Agent.
-
Explanation: The cyclopropyl halide may have degraded during storage. Cyclopropyl bromide is volatile and should be handled with care.
-
Solution: Use a fresh bottle of the alkylating agent. Alternatively, consider converting cyclopropanol to a better leaving group, such as cyclopropyl tosylate, immediately before use.
-
Problem 2: Formation of a Carboxylic Acid Side Product
-
Potential Cause: Hydrolysis of the Methyl Ester.
-
Explanation: This is a frequent issue when using strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of trace amounts of water. The hydroxide ions can attack the electrophilic carbonyl carbon of the ester, leading to saponification.
-
Solution: Avoid hydroxide bases. Utilize non-nucleophilic bases. Anhydrous potassium carbonate is a standard choice, but as detailed in Section 3, cesium carbonate and potassium phosphate are superior alternatives that minimize this risk.[2] If a very strong base is required, sodium hydride (NaH) can be used, as the hydride anion (H⁻) is a strong base but a poor nucleophile. However, extreme caution is necessary when using NaH with solvents like DMF due to potential runaway reactions.[1][3]
-
Problem 3: C-Alkylation Side Products
-
Potential Cause: Ambident Nature of the Phenoxide Nucleophile.
-
Explanation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to impurities that are difficult to separate.
-
Solution: The choice of cation and solvent influences the O/C alkylation ratio. Softer cations, like cesium (Cs⁺), are known to promote O-alkylation. Using polar aprotic solvents also favors O-alkylation.
-
Section 3: Alternative Base Selection and Protocols
Standard protocols often default to K₂CO₃ in DMF or acetone. While effective, this system can be slow and result in moderate yields. Here we present superior alternatives.
Workflow for Base Selection
The following diagram illustrates a decision-making process for selecting an appropriate base for the synthesis.
Caption: Decision workflow for selecting a base in the synthesis of this compound.
Comparative Performance of Bases
The following table summarizes typical reaction conditions and expected yields for the O-cyclopropylation of Methyl 3-hydroxybenzoate with cyclopropyl bromide, based on literature for analogous phenolic alkylations.
| Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Key Considerations |
| K₂CO₃ | DMF | 80 - 100 | 12 - 24 | 50 - 70 | Standard, cost-effective baseline. Often requires higher temperatures and longer reaction times. |
| Cs₂CO₃ | Acetonitrile | 80 | 4 - 8 | 85 - 95 | Higher reactivity due to the "Cesium Effect"; allows for milder conditions and shorter times. |
| K₃PO₄ | DMF | 80 - 90 | 6 - 12 | 80 - 90 | Excellent performance for substrates sensitive to hydrolysis; less hygroscopic than carbonates.[2] |
| NaH | THF | 25 - 60 | 3 - 6 | >90 | Requires strictly anhydrous conditions. Warning: Do not use with DMF at elevated temperatures due to explosion risk.[1][4][5] |
Detailed Experimental Protocols
Protocol 1: Standard Method using Potassium Carbonate (K₂CO₃)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 3-hydroxybenzoate (1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add cyclopropyl bromide (1.5 eq.) dropwise.
-
Heat the reaction mixture to 80 °C and monitor by TLC. The reaction typically requires 12-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Protocol 2: High-Yield Method using Cesium Carbonate (Cs₂CO₃)
-
To a round-bottom flask, add Methyl 3-hydroxybenzoate (1.0 eq.) and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Add anhydrous acetonitrile (MeCN, approx. 0.1 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclopropyl bromide (1.2 eq.).
-
Heat the mixture to reflux (approx. 82 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Strong Base Method using Sodium Hydride (NaH)
SAFETY NOTE: Sodium hydride reacts violently with water and can ignite in air. Handle only under a dry, inert atmosphere. Reactions in DMF are strongly discouraged due to thermal runaway hazards.[1][4][5] Tetrahydrofuran (THF) is a safer solvent choice.
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with dry hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous Tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous THF via the dropping funnel. (Observe for hydrogen gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Add cyclopropyl bromide (1.2 eq.) dropwise.
-
Heat the reaction to 50 °C and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Section 4: Mechanistic Insights
The synthesis proceeds via a classic SN2 mechanism. Understanding the factors that influence this pathway is key to optimization.
SN2 Reaction Mechanism
Caption: General mechanism for the Williamson ether synthesis of this compound.
The "Cesium Effect": Why is Cs₂CO₃ More Effective?
The enhanced performance of cesium carbonate is often attributed to the "Cesium Effect." While not fully elucidated, the prevailing theories suggest:
-
Increased Solubility: Cesium phenoxide salts are more soluble in organic solvents like acetonitrile than their potassium or sodium counterparts. This leads to a higher concentration of the active nucleophile in the solution phase.
-
Weaker Ion-Pairing: The large, soft cesium cation (Cs⁺) forms a looser, more solvent-separated ion pair with the phenoxide anion compared to the smaller, harder K⁺ or Na⁺ ions. This "naked" phenoxide is a more potent nucleophile, accelerating the rate of the SN2 reaction.
This combination of factors allows the reaction to proceed more quickly and under milder conditions, often leading to higher yields and a cleaner reaction profile.
References
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). Retrieved January 20, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 20, 2026, from [Link]
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A review on DBU-mediated organic transformations. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
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Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. (2019). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. (2009). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]
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Hou, J.-J., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E, 66(Pt 8), o2004. Retrieved January 20, 2026, from [Link]
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Potassium Phosphate as a High-Performance Solid Base in Phase-Transfer-Catalyzed Alkylation Reactions | Request PDF. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]
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Williamson Ether synthesis : r/OrganicChemistry. (2025). Reddit. Retrieved January 20, 2026, from [Link]
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How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]
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Experimental Section. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Specific Solvent Issues with the SNAr Reaction. (n.d.). WordPress. Retrieved January 20, 2026, from [Link]
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Tripotassium Phosphate: From Buffers to Organic Synthesis | Request PDF. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
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Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). (2022). YouTube. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-cyclopropoxybenzoate for Research and Development
Introduction
Methyl 3-cyclopropoxybenzoate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of more complex pharmacologically active molecules.[1] The cyclopropoxy moiety is of particular interest as it can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. The strategic synthesis of this intermediate is therefore a critical consideration for research and process chemistry teams.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, offer detailed experimental protocols, and present a critical analysis of each method's performance in terms of yield, scalability, and practicality. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the most suitable synthesis strategy for their specific laboratory or manufacturing needs.
Retrosynthetic Analysis: Core Strategies
The structure of this compound presents two key disconnections for synthetic planning: the aryl-ether bond (C-O) and the ester linkage. This leads to two primary strategic approaches:
-
Route 1: Late-Stage Etherification: Begin with a pre-formed methyl benzoate scaffold and subsequently introduce the cyclopropoxy group. The key intermediate is Methyl 3-hydroxybenzoate.
-
Route 2: Early-Stage Etherification: First, construct the 3-cyclopropoxybenzoic acid core, followed by esterification to yield the final product.
We will evaluate the most prominent chemical reactions employed within these two frameworks.
Caption: Primary retrosynthetic disconnections for this compound.
Route 1: Synthesis via Phenolic Alkylation (Williamson Ether Synthesis)
This is arguably the most direct and commonly employed route. It relies on the alkylation of the phenolic hydroxyl group of Methyl 3-hydroxybenzoate, a classic Williamson ether synthesis.[2]
Principle and Mechanism
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[2] The process begins with the deprotonation of the weakly acidic phenol in Methyl 3-hydroxybenzoate by a suitable base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a cyclopropylmethyl halide (e.g., bromomethylcyclopropane), displacing the halide and forming the desired ether linkage.[3][4] The reaction's success hinges on using a primary alkyl halide, which minimizes the competing E2 elimination side reaction.[5]
Caption: Workflow for the Williamson ether synthesis route.
Experimental Protocol
-
Materials: Methyl 3-hydroxybenzoate (1.0 eq), (Bromomethyl)cyclopropane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone or Dimethylformamide (DMF) (solvent).
-
Procedure:
-
To a solution of Methyl 3-hydroxybenzoate in acetone, add potassium carbonate.
-
Add (bromomethyl)cyclopropane to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or stir at a moderately elevated temperature (for DMF, 60-80°C) for 12-18 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Performance Analysis
-
Yield & Purity: Reported yields for analogous reactions can be moderate, sometimes as low as 18% when side products form, but can be optimized to over 90% under the right conditions.[6][7] Purity is typically high after chromatographic purification. A common byproduct is the bis-alkylated product if starting from a dihydroxy benzoate, highlighting the importance of substrate choice.[8]
-
Scalability & Cost: This route is highly scalable. The reagents—Methyl 3-hydroxybenzoate, potassium carbonate, and cyclopropylmethyl bromide—are commercially available and relatively inexpensive.[9][10] The primary scalability challenge is the need for chromatography, which can be cumbersome for multi-kilogram production.
-
Safety & Environmental Impact: Acetone is a relatively green solvent, while DMF is a solvent of higher concern. The primary hazards are associated with the handling of the alkylating agent. The main waste stream consists of inorganic salts and solvent.
Route 2: Synthesis via Modern Cross-Coupling Reactions
For substrates where the Williamson synthesis is inefficient, modern cross-coupling methods offer powerful alternatives. These reactions typically involve coupling an aryl halide or triflate with a cyclopropyl alcohol derivative.
Principle and Mechanism
-
Ullmann Condensation: This is a copper-promoted conversion of aryl halides to aryl ethers.[11] The traditional Ullmann reaction requires harsh conditions, often involving temperatures exceeding 200°C and stoichiometric amounts of copper.[11][12] The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide.[11]
-
Buchwald-Hartwig C-O Coupling: A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O bond formation.[13][14] This reaction proceeds through a catalytic cycle involving a Pd(0) species. It allows for the coupling of aryl halides or triflates with alcohols under significantly milder conditions than the Ullmann reaction, thanks to the use of specialized phosphine ligands.
Caption: Comparison of Ullmann and Buchwald-Hartwig C-O coupling approaches.
Hypothetical Protocol (Buchwald-Hartwig)
-
Materials: Methyl 3-bromobenzoate (1.0 eq), Cyclopropanemethanol (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Toluene (solvent).
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon), charge a reaction vessel with the aryl bromide, alcohol, base, palladium catalyst, and ligand.
-
Add degassed toluene.
-
Seal the vessel and heat the mixture to 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and base.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify via flash column chromatography.
-
Performance Analysis
-
Yield & Purity: Buchwald-Hartwig C-O couplings generally provide high to excellent yields with high purity, exhibiting broad functional group tolerance.[13] Ullmann reactions are often lower-yielding and require more extensive purification.[12]
-
Scalability & Cost: The primary drawback of this route is the high cost of palladium catalysts and specialized ligands.[15] This can be prohibitive for large-scale synthesis unless catalyst loading can be significantly reduced. The need for strictly inert conditions can also add complexity to scaling up.
-
Safety & Environmental Impact: Palladium is a precious metal with a significant environmental footprint associated with its mining and purification.[15] Toluene and other common solvents like dioxane are also of environmental concern.
Route 3: Synthesis via Carboxylic Acid Esterification
This two-step approach involves first preparing 3-cyclopropoxybenzoic acid and then converting it to the methyl ester.
Principle and Mechanism
This route begins with the Williamson ether synthesis on 3-hydroxybenzoic acid to form 3-cyclopropoxybenzoic acid. The subsequent step is a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[16] The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (methanol), which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid.[17][18] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[19]
Caption: Two-step workflow involving Fischer esterification.
Experimental Protocol (Esterification Step)
-
Materials: 3-cyclopropoxybenzoic acid (1.0 eq), Methanol (solvent, large excess), Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%).
-
Procedure:
-
Dissolve 3-cyclopropoxybenzoic acid in a large excess of methanol.
-
Carefully add concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux (~65°C) for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Purification may or may not be necessary depending on the purity of the starting acid.
-
Performance Analysis
-
Yield & Purity: Fischer esterification typically provides very high yields, often quantitative, especially when a large excess of the alcohol is used to drive the equilibrium forward.[17] The purity of the final product is highly dependent on the purity of the intermediate acid.
-
Scalability & Cost: This route is also highly scalable and uses inexpensive reagents for the esterification step. The overall efficiency depends on the yield of the initial etherification step. The workup involves a simple extraction, avoiding chromatography if the intermediate acid is pure.
-
Safety & Environmental Impact: The main hazard is the use of concentrated sulfuric acid. Methanol is flammable and toxic. The process generates aqueous waste from the neutralization and extraction steps.
Comparative Summary of Synthesis Routes
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Buchwald-Hartwig Coupling | Route 3: Fischer Esterification |
| Starting Material | Methyl 3-hydroxybenzoate | Methyl 3-bromobenzoate | 3-hydroxybenzoic acid |
| Number of Steps | 1 | 1 | 2 |
| Typical Yield | Moderate to High (60-95%) | High to Excellent (>90%) | High (>90% for esterification) |
| Reagent Cost | Low | High (Pd catalyst & ligand) | Low |
| Reaction Conditions | Mild to Moderate (Reflux in acetone) | Mild (80-110°C) | Moderate (Reflux in methanol) |
| Key Advantages | Direct, cost-effective, simple setup | High yield, broad scope, mild conditions | Uses inexpensive reagents, high yield esterification, easy workup |
| Key Disadvantages | Yield can be variable, requires chromatography | Expensive catalyst/ligand, requires inert atmosphere | Two-step process, equilibrium-driven reaction |
Conclusion and Recommendations
For most laboratory-scale and early-stage process development, Route 1 via Williamson Ether Synthesis stands out as the most practical and cost-effective method for synthesizing this compound. Its reliance on inexpensive, readily available starting materials and a straightforward procedure makes it the recommended first choice for researchers. The primary focus for optimization should be on the reaction conditions (solvent, base, temperature) to maximize yield and minimize the need for extensive purification.
The Buchwald-Hartwig C-O coupling (Route 2) serves as a powerful, albeit expensive, alternative. It should be considered when the Williamson synthesis fails or gives intractable product mixtures, or in cases where the aryl halide precursor is significantly more accessible or cheaper than the corresponding phenol.
Finally, Route 3 via Fischer Esterification is a robust and reliable two-step process. It is particularly advantageous if 3-cyclopropoxybenzoic acid is already available or if the synthesis is part of a broader program where both the acid and its ester are required. The high efficiency and simplicity of the esterification step make it an excellent finishing move in a synthetic sequence.
The ultimate choice of synthesis route will depend on a project's specific constraints, including budget, scale, available starting materials, and timeline. This guide provides the foundational data and rationale to make an informed and strategic decision.
References
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Bose, D. S., et al. (2005). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3826–o3827. Available from: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
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Hou, J., et al. (2011). Methyl 3,4-bis(cyclopropylmethoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o148. Available from: [Link]
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(cyclopropylhydroxymethyl)benzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-Hydroxybenzoate. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. Retrieved from [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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Rasayan J. Chem. (2013). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benzoate Esters in Synthesis: A Comparative Analysis of Methyl 3-cyclopropoxybenzoate
Introduction: Beyond the Standard Benzoate
Benzoate esters are foundational pillars in the edifice of modern organic synthesis and medicinal chemistry. Their prevalence stems from their utility as key intermediates, protecting groups, and structural motifs in a vast array of molecules, from commodity chemicals to life-saving pharmaceuticals.[1] While simple alkyl benzoates like methyl and ethyl benzoate are workhorses in the lab, the strategic introduction of substituents onto the benzene ring can profoundly alter the molecule's physicochemical and reactive properties.
This guide focuses on a particularly intriguing variant: Methyl 3-cyclopropoxybenzoate . We will delve into a comparative analysis, contrasting its performance in key synthetic transformations against more conventional benzoate esters. The introduction of a cyclopropoxy group is not a trivial modification; this small, strained ring imparts unique electronic and steric characteristics that can be leveraged for specific outcomes in drug design and synthesis.[2][3] Researchers often utilize such groups to enhance metabolic stability, modulate lipophilicity, and enforce specific molecular conformations—critical parameters in the optimization of lead compounds.[4][5] This guide provides the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions when selecting a benzoate ester for their synthetic campaigns.
Comparative Physicochemical and Spectroscopic Properties
The choice of an ester is often guided by its physical properties, which influence reaction conditions, purification strategies, and formulation. The cyclopropoxy group, while similar in atom count to an isopropyl group, introduces significant differences in molecular properties due to its rigid, strained structure.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate | Isopropyl Benzoate |
| Chemical Formula | C₁₁H₁₂O₃[4] | C₈H₈O₂[6] | C₉H₁₀O₂[6] | C₁₀H₁₂O₂[6] |
| Molar Mass ( g/mol ) | 192.21[4] | 136.15[6] | 150.17[6] | 164.20[6] |
| Boiling Point (°C) | N/A | 199.6[6] | 212[6] | 218-219[6] |
| Density (g/cm³ at 20°C) | N/A | 1.084[6] | 1.045[6] | 1.01[6] |
| Refractive Index (n_D) | N/A | 1.516[6] | 1.505[6] | 1.495[6] |
| IR C=O Stretch (cm⁻¹) | ~1720 | ~1724[6] | ~1720 | ~1718 |
Note: Experimental physical data for this compound is not widely published; values are estimated based on its structure.
The key takeaway for the synthetic chemist is the electronic influence of the cyclopropoxy group. Its C-C bonds possess significant p-character, allowing for conjugation with the aromatic ring, which can influence the electrophilicity of the ester carbonyl.[7]
Synthesis of this compound: A Validated Protocol
A reliable and direct route to this compound is the O-alkylation of methyl 3-hydroxybenzoate. This Williamson-type ether synthesis is a robust and scalable method.[4]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: O-Alkylation
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of hydroxybenzoate).
-
Heating: Begin stirring and heat the suspension to 90 °C to ensure a homogenous mixture and activate the base.
-
Alkylation: Slowly add cyclopropyl bromide (1.5 eq) to the reaction mixture via syringe over 15 minutes.
-
Causality Insight: Potassium carbonate is a suitable base for deprotonating the phenol, creating the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophile. An excess of the alkylating agent drives the reaction to completion.
-
-
Monitoring: Maintain the temperature and allow the reaction to stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the volume of DMF used) and stir. Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Comparative Reactivity in Key Transformations
The true value of a building block is revealed in its reactivity. Here, we compare this compound to standard benzoate esters in fundamental reactions.
Alkaline Hydrolysis: A Probe of Electrophilicity
The base-catalyzed hydrolysis of esters (saponification) is a classic reaction sensitive to both electronic and steric effects at the carbonyl center. The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[8]
Caption: The B(AC)2 mechanism for ester hydrolysis.
The rate of hydrolysis is primarily dictated by the stability of the tetrahedral intermediate, which is influenced by the electronic nature of the 'R' group on the benzoate.
-
Electron-withdrawing groups (EWGs) , like a nitro group, stabilize the negative charge on the intermediate, increasing the carbonyl's electrophilicity and accelerating the reaction.
-
Electron-donating groups (EDGs) , like methoxy or alkyl groups, destabilize the intermediate and slow the reaction.
The cyclopropoxy group acts as a moderate electron-donating group via resonance. This effect would predict a slower hydrolysis rate compared to unsubstituted methyl benzoate.
Comparative Hydrolysis Data (Illustrative)
| Ester | Substituent at meta-position | Relative Hydrolysis Rate | Rationale |
| Methyl 4-nitrobenzoate | -NO₂ (para) | Very Fast | Strong EWG, highly electrophilic carbonyl |
| Methyl Benzoate | -H | Baseline | Unsubstituted reference |
| This compound | -O-cPr | Slow | EDG effect of cyclopropoxy group |
| Methyl 3-methoxybenzoate | -OCH₃ | Slow | EDG effect of methoxy group |
This table is based on established principles of physical organic chemistry.[9][10] The cyclopropoxy and methoxy groups are expected to have similar, though not identical, electronic effects.
Amide Bond Formation: The Gateway to Bioactive Molecules
Direct conversion of esters to amides (aminolysis) is a critical transformation in medicinal chemistry.[11] This reaction is often more challenging than hydrolysis because amines are generally less nucleophilic than hydroxide ions. The reaction typically requires heat or catalysis.[12]
R-COOR' + R''NH₂ → R-CONHR'' + R'OH
The reactivity follows the same principles as hydrolysis: a more electrophilic ester carbonyl will react faster.
-
This compound vs. Methyl Benzoate: Due to the electron-donating nature of the cyclopropoxy group, aminolysis of this compound is expected to be slower and require more forcing conditions (higher temperature, longer reaction time) than for methyl benzoate under identical conditions.
-
Practical Implications: When developing a synthesis, if a late-stage aminolysis is planned, using a more activated ester (e.g., a p-nitrophenyl ester) might be preferable to a cyclopropoxy-substituted methyl ester if reaction conditions are a concern for substrate stability. However, the stability of the cyclopropoxy ester can be an advantage, allowing for selective reactions elsewhere in the molecule without affecting the ester.[13]
Transesterification: Exchanging the Ester Group
Transesterification, the conversion of one ester to another, is an equilibrium-driven process typically catalyzed by an acid or a base.[14][15]
R-COOR' + R''OH ⇌ R-COOR'' + R'OH
The mechanism is analogous to hydrolysis and aminolysis. Therefore, the electronic effects of the cyclopropoxy group will similarly influence the reaction rate. Compared to methyl benzoate, the transesterification of this compound will likely proceed at a slower rate under the same catalytic conditions. To drive the reaction to completion, a large excess of the new alcohol (R''OH) is typically employed, leveraging Le Chatelier's principle.[16]
Conclusion: Strategic Selection for Advanced Synthesis
This compound is more than just another benzoate ester; it is a specialized building block whose unique properties can be strategically exploited.
-
Choose this compound when:
-
The final target molecule requires a cyclopropoxy moiety for improved metabolic stability or specific receptor interactions.[4]
-
Enhanced stability of the ester group is needed to withstand reaction conditions during intermediate steps of a multi-step synthesis.
-
Modulating the electronic properties of the aromatic ring is part of a structure-activity relationship (SAR) study.
-
-
Opt for simpler benzoate esters (e.g., methyl or ethyl benzoate) when:
-
The ester is a simple intermediate destined for rapid conversion (hydrolysis, amidation) where high reactivity is desired.
-
Cost and availability are primary drivers for a large-scale synthesis.
-
The specific electronic or steric properties of the cyclopropoxy group are not required for the final target's function.
-
By understanding the causality behind the reactivity—the electron-donating nature of the cyclopropoxy substituent—researchers can move beyond trial-and-error and make rational, predictive choices in their synthetic designs, ultimately accelerating the drug discovery and development process.
References
-
Biel, J. H., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Cyclopropoxybenzoate Derivatives as mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 3-cyclopropoxybenzoate derivatives, a chemical class of significant interest for its potent negative allosteric modulator (NAM) activity at the metabotropic glutamate receptor 5 (mGluR5). Understanding the intricate connections between molecular structure and biological function is paramount for optimizing lead compounds into viable clinical candidates for neurological and psychiatric disorders.
Introduction: The Significance of mGluR5 and its Allosteric Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS).[1][2] As the primary excitatory neurotransmitter, glutamate's signaling through mGluR5 is implicated in numerous physiological processes, including learning and memory.[1][3] Dysregulation of mGluR5 signaling has been linked to a variety of disorders such as depression, anxiety, addiction, and neurodegenerative diseases.[4][5]
Instead of directly blocking the glutamate binding (orthosteric) site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[1][4] Negative allosteric modulators (NAMs) are of particular therapeutic interest because they can fine-tune receptor activity downwards without completely shutting it off, potentially offering a more nuanced therapeutic effect with a lower side-effect profile compared to traditional antagonists.[5] The this compound scaffold has emerged as a promising starting point for the development of potent and selective mGluR5 NAMs.[6][7]
The Core Scaffold: Deconstructing this compound
The foundational structure consists of a benzene ring substituted with a methyl ester, a cyclopropoxy group, and a third point of modification, which is key to optimizing activity. The primary mechanism of action for this class is the negative allosteric modulation of mGluR5, which reduces the receptor's response to glutamate.[4][5] The efficacy of these compounds is typically assessed by their ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the mGluR5 receptor.[8]
Comparative Structure-Activity Relationship (SAR) Analysis
The potency and pharmacokinetic properties of this compound derivatives can be dramatically altered by substitutions at various positions. The following analysis, supported by experimental data from published literature, explores these relationships.
A seminal patent by Hoffmann-La Roche provides a clear example of SAR within this chemical series. By fixing the this compound core and introducing various heterocyclic groups at the 5-position, a clear trend in potency emerges.
Table 1: Comparative Activity of 5-Substituted this compound Derivatives as mGluR5 NAMs
| Compound ID | R-Group (Substitution at 5-position) | mGluR5 IC₅₀ (nM) |
| 1 | 5-methyl-pyridin-2-yl | 11 |
| 2 | 5-chloro-pyridin-2-yl | 12 |
| 3 | Pyridin-2-yl | 23 |
| 4 | 5-fluoro-pyridin-2-yl | 24 |
| 5 | 3-fluoro-pyridin-2-yl | 49 |
| 6 | 6-methyl-pyridin-2-yl | 253 |
| 7 | 4-methyl-pyridin-2-yl | 306 |
| 8 | Pyrimidin-2-yl | 330 |
| 9 | 6-fluoro-pyridin-2-yl | 422 |
| 10 | 4,6-dimethyl-pyrimidin-2-yl | >10000 |
Data synthesized from patent WO 2013092765 A1.
Key SAR Insights:
-
Impact of Pyridine Substitution: Introducing a pyridine ring at the 5-position is clearly beneficial for potency. However, the substitution pattern on the pyridine ring itself is critical.
-
5-Position of Pyridine: Small, electron-withdrawing or neutral groups at the 5-position of the pyridine ring (e.g., methyl, chloro, fluoro) maintain or slightly improve potency compared to the unsubstituted pyridine (Compounds 1, 2, 4 vs. 3 ).
-
Other Pyridine Positions: Moving the substituent to the 3-, 4-, or 6-position of the pyridine ring leads to a significant loss of potency (Compounds 5, 6, 7, 9 ). This suggests a specific steric and electronic requirement in the binding pocket where this part of the molecule sits.
-
Pyramidine vs. Pyridine: Replacing the pyridine with a pyrimidine ring (Compound 8 ) is detrimental to activity. Further substitution on the pyrimidine (Compound 10 ) completely abolishes activity, indicating a strong preference for the pyridine scaffold.
Caption: SAR summary for the 5-position of the benzoate core.
Optimizing for Drug-Like Properties: Beyond Potency
While potency (IC₅₀) is a primary driver of lead optimization, a successful CNS drug candidate must possess a balanced profile of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9][10] For CNS drugs, the ability to cross the blood-brain barrier (BBB) is paramount.[11]
Key Considerations for Optimization:
-
Lipophilicity (cLogP): A cLogP between 2 and 5 is often targeted for CNS drugs to balance solubility and membrane permeability. However, high lipophilicity (cLogP > 3) can increase the risk of off-target effects and rapid metabolism.
-
Metabolic Stability: Compounds are often tested in liver microsomes to assess their susceptibility to metabolic breakdown. A longer half-life is generally desirable.
-
Permeability: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the BBB.[12]
-
Efflux: The P-glycoprotein (P-gp) efflux pump can prevent drugs from reaching the brain. Assays using cells overexpressing P-gp (e.g., MDR1-MDCK cells) are used to identify compounds that are substrates for this transporter.[9]
Optimizing these properties often involves subtle structural modifications that may impact potency, requiring a multi-parameter optimization approach.[13]
Key Experimental Protocols
The data underpinning SAR studies are generated through robust and reproducible in vitro assays. Below are standardized protocols for determining the potency and binding affinity of mGluR5 NAMs.
This assay measures a compound's ability to inhibit the intracellular calcium release triggered by glutamate, providing a functional measure of its NAM activity.[8][14]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human mGluR5 receptor into 384-well black-walled, clear-bottom plates and incubate overnight.[15]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES).[16][17] Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the protocol to measure baseline fluorescence.
-
Add the test compounds to the cell plate and incubate for a predefined period (e.g., 140 seconds).[8]
-
Add a stimulating concentration of glutamate (typically an EC₈₀ concentration, which elicits 80% of the maximal response).[8]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the response to glutamate alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the FLIPR Calcium Mobilization Assay.
This assay determines a compound's affinity for the allosteric binding site by measuring its ability to displace a known radiolabeled mGluR5 NAM (e.g., [³H]MPEP or a derivative).[18][19]
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the mGluR5 receptor.[19]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 15 µ g/well ), a fixed concentration of the radioligand (e.g., 5 nM [³H]methoxyPEPy), and varying concentrations of the unlabeled test compound.[4][20] The assay is performed in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4][19]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with shaking to allow the binding to reach equilibrium.[4][19][20]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[4][20] This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4][20]
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of displaced radioligand is plotted against the concentration of the test compound. The concentration that displaces 50% of the radioligand is the IC₅₀, from which the inhibition constant (Ki) can be calculated.
Conclusion and Future Directions
The structure-activity relationship for this compound derivatives clearly demonstrates that while the core scaffold provides a solid foundation for mGluR5 NAM activity, potency is exquisitely sensitive to the nature and position of substituents on the appended heterocyclic ring. The data strongly suggest a well-defined binding pocket that has stringent steric and electronic demands, particularly favoring small substituents at the 5-position of a 2-pyridyl moiety.
Future work in this area should focus on a multi-parameter optimization approach. The challenge lies in retaining the high potency conferred by optimal substitutions while simultaneously engineering favorable ADME properties required for a successful CNS therapeutic. This involves a delicate balancing act of modifying the structure to enhance metabolic stability and brain penetration without compromising its affinity for the mGluR5 allosteric site. The continued exploration of novel heterocyclic replacements and fine-tuning of existing leads will be crucial for advancing this promising class of compounds toward clinical applications.
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A Comparative Analysis of Cyclopropoxy vs. Other Alkoxy Groups in Drug Discovery
A Senior Application Scientist's Guide to Leveraging Unique Physicochemical Properties for Enhanced Drug Performance
Executive Summary
In medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug-like properties. Alkoxy groups are frequently employed to modulate potency, solubility, and metabolic stability. While methoxy and ethoxy groups are ubiquitous, the cyclopropoxy group offers a unique combination of steric and electronic properties that can overcome common drug development hurdles. This guide provides a comparative analysis of the cyclopropoxy group against other common alkoxy substituents, supported by experimental data and detailed protocols for in-house validation. We will explore the causal relationships behind its effects on lipophilicity, metabolic stability, and target engagement, providing researchers with the insights needed to strategically deploy this valuable moiety.
The Unique Physicochemical Landscape of the Cyclopropoxy Group
The distinct characteristics of the cyclopropoxy group stem from the inherent properties of the three-membered cyclopropane ring. Its high degree of strain and unique orbital hybridization impart properties that are not observed in linear or branched alkoxy groups.[1][2][3]
Steric and Conformational Profile
Unlike the relatively free rotation of methoxy or ethoxy groups, the cyclopropoxy group provides a rigid, conformationally constrained linker.[4] This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing binding affinity to its target. The planar nature of the three carbon atoms also presents a distinct steric profile compared to the more globular isopropoxy group.[4][5][6]
The Electronic Signature: Impact of Ring Strain
The C-C bonds in a cyclopropane ring possess significant p-character, a consequence of the strained 60° bond angles.[1][3] This "pseudo-double-bond" character allows the cyclopropyl ring to act as a weak π-electron donor through conjugation, a property not shared by saturated alkyl groups.[7][8] This can influence the electronics of an adjacent aromatic system, modulating target interactions. Furthermore, the C-H bonds of a cyclopropyl group are shorter and stronger than those in other alkanes, a result of increased s-orbital character.[2][4][5][6]
Lipophilicity and Solubility: A Delicate Balance
Lipophilicity, often measured as LogP or LogD, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10][11] The cyclopropoxy group generally imparts a moderate increase in lipophilicity compared to a methoxy group, but often less than an isopropoxy group. This allows for a fine-tuning of a molecule's LogP to an optimal range (typically 2-5 for oral drugs) for membrane permeability and bioavailability.[11][12]
Performance in Drug Discovery: A Comparative Analysis
The theoretical advantages of the cyclopropoxy group translate into tangible benefits in drug design, most notably in enhancing metabolic stability.
Enhancing Metabolic Stability: A Primary Application
A major liability for molecules containing methoxy or ethoxy groups is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-dealkylation.[13] This rapid metabolism can result in high clearance and a short in-vivo half-life. The cyclopropoxy group is significantly more resistant to this metabolic pathway. The increased strength of the C-H bonds on the cyclopropyl ring raises the activation energy required for hydrogen atom abstraction, the initial step in CYP-mediated oxidation.[14] This makes the cyclopropoxy group a valuable "metabolic blocker."[4][5][6][13][14]
However, it is important to note that while often stable, the cyclopropyl ring itself can undergo metabolism, sometimes leading to ring-opening and the formation of reactive metabolites, particularly when attached to an amine.[14] Careful evaluation in relevant in vitro systems is therefore crucial.
Comparative Data Summary
The following table summarizes typical experimental data comparing the effects of different alkoxy groups on key drug-like properties. The values presented are illustrative and will vary depending on the specific molecular scaffold.
| Property | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Cyclopropoxy (-O-c-Pr) | Causality & Rationale |
| Calculated LogP (cLogP) | Baseline | +0.4 to +0.6 | +0.8 to +1.0 | +0.6 to +0.8 | Cyclopropoxy adds lipophilicity, but its rigid structure can be less impactful than the more flexible isopropoxy group. |
| Metabolic Stability (t½ in HLM) | Low to Moderate | Low to Moderate | Moderate | High | Methoxy/ethoxy are prone to O-dealkylation.[13] The cyclopropoxy group's stronger C-H bonds resist CYP-mediated oxidation.[14] |
| Aqueous Solubility | High | Moderate | Low | Moderate to Low | Solubility generally decreases as lipophilicity increases.[15] |
| Hydrogen Bond Acceptor Strength | Strong | Strong | Moderate (Steric Hindrance) | Strong | The oxygen atom in all alkoxy groups acts as a hydrogen bond acceptor. |
| Conformational Flexibility | High | High | Moderate | Low | The rigid cyclopropyl ring restricts bond rotation, which can be beneficial for locking in a bioactive conformation.[4] |
HLM = Human Liver Microsomes
Case Study: Strategic Use in a Corticotropin-Releasing Factor-1 (CRF₁) Receptor Antagonist
In the development of a series of pyrazinone-based CRF₁ receptor antagonists, an initial lead compound exhibited significant formation of reactive metabolites.[16] Through structural optimization, medicinal chemists introduced a cyclopropyl group as part of a larger substituent. This modification, specifically an (S)-4-(1-cyclopropyl-2-methoxyethyl) group, contributed to a final compound with high potency, excellent pharmacokinetic properties, and crucially, a dramatically reduced potential for reactive metabolite formation.[16] This case study highlights how the metabolic robustness of the cyclopropyl moiety can be leveraged to solve critical safety and DMPK issues.[16]
Experimental Validation: Protocols for Head-to-Head Comparison
To objectively assess the impact of a cyclopropoxy group versus other alkoxy analogs, standardized in vitro assays are essential. Below are detailed, self-validating protocols for two key experiments.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[13][17][18][19]
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A Comparative Guide to the Validation of Methyl 3-cyclopropoxybenzoate Purity by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. Methyl 3-cyclopropoxybenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, complete with supporting experimental rationale and protocols.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in medicinal chemistry.[1] The cyclopropoxy group is a valuable structural motif that can enhance metabolic stability and binding affinity of drug candidates.[1] Therefore, the purity of this intermediate directly influences the quality of the final drug substance. Impurities can arise from the synthesis process, degradation, or storage and can potentially lead to unwanted side reactions, lower yields, and the formation of difficult-to-remove impurities in the API.[2][3] Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceutical products, making accurate purity assessment essential.[2][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for assessing the purity of pharmaceutical intermediates like this compound.[4] Its high resolution, sensitivity, and quantitative accuracy allow for the separation and quantification of the main component from its potential impurities.
A Validated RP-HPLC Method for this compound
While a specific compendial method for this compound may not be publicly available, a robust and reliable reversed-phase HPLC (RP-HPLC) method can be developed and validated based on the chemical properties of the analyte and general chromatographic principles. The following proposed method is designed to be a starting point for laboratory implementation and is grounded in established practices for the analysis of aromatic esters.[5][6][7]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of moderately polar aromatic compounds.[5][8]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution like phosphate buffer, pH 3.0) is recommended to ensure the elution of both polar and non-polar impurities. A typical gradient might start at 40% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the benzoyl moiety, a UV detection wavelength of 254 nm is a logical starting point.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Method Validation: A Self-Validating System
The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[9][10][11][12][13] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2). Peak purity analysis should show no co-eluting impurities. | Demonstrates that the method is able to accurately measure the analyte of interest without interference from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50% to 150% of the nominal sample concentration. | Confirms a proportional relationship between the detector response and the concentration of the analyte. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three different concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample. | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determines the lowest concentration of the analyte that can be reliably detected and quantified, respectively. |
| Robustness | No significant changes in the results when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate). | Indicates the method's reliability during normal usage. |
Comparative Analysis with Alternative Techniques
While HPLC is the preferred method for purity validation of this compound, other analytical techniques can provide complementary information or may be suitable in specific contexts.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities such as residual solvents.[3][4] | This compound has a relatively high boiling point, which may require high inlet temperatures that could lead to degradation. Not suitable for non-volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for impurity identification.[2][14] Highly sensitive and specific. | Higher cost and complexity compared to HPLC-UV. May not be necessary for routine purity assays where impurities are known. |
| UV-Visible Spectrophotometry | Measures the absorption of UV-Visible light by the analyte. | Simple, rapid, and cost-effective for a preliminary purity check if the impurities do not absorb at the same wavelength.[15] | Non-specific; any impurity with a similar chromophore will interfere with the measurement, leading to inaccurate results.[15] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Useful for confirming the identity of the compound and detecting the presence of functional groups not expected in the pure substance.[14][15] | Not a quantitative technique for purity assessment. Less sensitive to minor impurities compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte. | Can be used for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for a reference standard of the impurity. | Lower sensitivity compared to HPLC for trace impurities. Higher cost and requires specialized expertise. |
Workflow and Decision-Making in Purity Validation
The selection of an analytical technique is a critical decision that should be based on the specific requirements of the analysis. The following diagram illustrates a typical workflow for the purity validation of this compound.
Caption: Workflow for HPLC-based purity validation.
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity validation of this compound, a well-validated RP-HPLC method stands as the most suitable and robust primary analytical technique. Its ability to separate and quantify the main component and its impurities with high accuracy and precision is unparalleled for routine quality control. However, a truly comprehensive understanding of a sample's purity profile is best achieved through an integrated approach. Techniques such as LC-MS are invaluable for the identification of unknown impurities, while GC can be employed to control for volatile contaminants. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials, ultimately contributing to the development of safer and more effective medicines.
References
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- Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015). Research and Reviews: Journal of Pharmaceutical Quality Assurance.
- Methyl 3-Cyclopropoxybenzo
- Rapid Enzymatic Method for Pectin Methyl Esters Determination. (2012).
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- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
- Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. (2019).
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
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- An Alternative Method to Isolate Pharmaceutical Intermediates. (n.d.).
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- Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI.
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- Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). (n.d.). Cayman Chemical.
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- Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. (n.d.).
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
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A Researcher's Guide to the Spectroscopic Cross-Referencing of Methyl 3-cyclopropoxybenzoate
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers synthesizing or utilizing Methyl 3-cyclopropoxybenzoate, a comprehensive understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control. This guide provides an in-depth, comparative analysis of the expected spectroscopic data for this compound against its close structural analogs, Methyl 3-methoxybenzoate and Ethyl 3-ethoxybenzoate. By cross-referencing predicted data with established experimental findings for similar molecules, we can build a robust framework for the confident identification of our target compound.
This compound is a valuable building block in medicinal chemistry, with its unique cyclopropoxy moiety offering a distinct structural and electronic profile compared to more common alkoxy substituents.[1] This guide will navigate the nuances of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing both predicted values and a rationale for the expected spectral features.
Comparative Spectroscopic Analysis
A direct comparison with commercially available and well-characterized analogs provides a powerful tool for structural validation. Here, we present a side-by-side analysis of the predicted spectroscopic data for this compound against the experimental data for Methyl 3-methoxybenzoate and Ethyl 3-ethoxybenzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are contrasted with the experimental data for its analogs in the table below.
| Proton Environment | This compound (Predicted) | Methyl 3-methoxybenzoate (Experimental) | Ethyl 3-ethoxybenzoate (Experimental) |
| Aromatic H (ortho to COOR) | ~7.6 ppm | 7.62 ppm | ~7.6 ppm |
| Aromatic H (para to COOR) | ~7.3 ppm | 7.32 ppm | ~7.3 ppm |
| Aromatic H (ortho to O-R) | ~7.1 ppm | 7.08 ppm | ~7.1 ppm |
| Aromatic H (ipso to O-R) | ~7.5 ppm | 7.55 ppm | ~7.5 ppm |
| -OCH₃ (ester) | ~3.9 ppm | 3.89 ppm | N/A |
| -OCH₂CH₃ (ester) | N/A | N/A | ~4.4 ppm (quartet) |
| -CH₂CH₃ (ester) | N/A | N/A | ~1.4 ppm (triplet) |
| -OCH (cyclopropyl) | ~3.8 ppm | N/A | N/A |
| -CH₂ (cyclopropyl) | ~0.8 ppm | N/A | N/A |
| -OCH₃ (ether) | N/A | 3.82 ppm | N/A |
| -OCH₂CH₃ (ether) | N/A | N/A | ~4.1 ppm (quartet) |
| -OCH₂CH₃ (ether) | N/A | N/A | ~1.4 ppm (triplet) |
Causality Behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the single, easily identifiable solvent peak in the ¹³C NMR spectrum.[2] The comparison with methoxy and ethoxy analogs is a logical choice as it allows for the direct observation of the influence of the alkyl portion of the ether group on the surrounding chemical environment. The upfield shift of the cyclopropyl protons (~0.8 ppm) is a characteristic feature resulting from the unique ring strain and anisotropic effects of the cyclopropane ring.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The predicted chemical shifts for this compound are compared with the experimental data for its analogs below.
| Carbon Environment | This compound (Predicted) | Methyl 3-methoxybenzoate (Experimental) | Ethyl 3-ethoxybenzoate (Experimental) |
| C=O (ester) | ~166 ppm | ~167 ppm | ~166 ppm |
| Aromatic C (ipso to COOR) | ~131 ppm | ~130 ppm | ~131 ppm |
| Aromatic C (ortho to COOR) | ~129 ppm | ~129 ppm | ~129 ppm |
| Aromatic C (para to COOR) | ~122 ppm | ~122 ppm | ~122 ppm |
| Aromatic C (meta to COOR, ortho to O-R) | ~115 ppm | ~114 ppm | ~115 ppm |
| Aromatic C (ipso to O-R) | ~158 ppm | ~159 ppm | ~158 ppm |
| -OCH₃ (ester) | ~52 ppm | ~52 ppm | N/A |
| -OCH₂CH₃ (ester) | N/A | N/A | ~61 ppm |
| -CH₂CH₃ (ester) | N/A | N/A | ~14 ppm |
| -OCH (cyclopropyl) | ~60 ppm | N/A | N/A |
| -CH₂ (cyclopropyl) | ~6 ppm | N/A | N/A |
| -OCH₃ (ether) | N/A | ~55 ppm | N/A |
| -OCH₂CH₃ (ether) | N/A | N/A | ~63 ppm |
| -OCH₂CH₃ (ether) | N/A | N/A | ~15 ppm |
Trustworthiness of Predictions: The predicted ¹³C NMR chemical shifts are based on established empirical models and comparison with a vast database of known compounds.[4][5] The close correlation between the predicted values for the aromatic and carbonyl carbons with the experimental data of the analogs lends confidence to the predictions for the unique cyclopropoxy carbons. The significantly upfield chemical shift of the cyclopropyl methylene carbons (~6 ppm) is a highly diagnostic feature.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | This compound (Predicted) | Methyl 3-methoxybenzoate (Experimental) | Ethyl 3-ethoxybenzoate (Experimental) |
| C=O Stretch (ester) | ~1720 cm⁻¹ | ~1720 cm⁻¹ | ~1715 cm⁻¹ |
| C-O Stretch (ester) | ~1250 cm⁻¹ | ~1250 cm⁻¹ | ~1250 cm⁻¹ |
| C-O-C Stretch (ether) | ~1100 cm⁻¹ | ~1100 cm⁻¹ | ~1100 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1580, 1450 cm⁻¹ | ~1600, 1585, 1460 cm⁻¹ | ~1600, 1580, 1450 cm⁻¹ |
| sp² C-H Stretch (aromatic) | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| sp³ C-H Stretch (alkyl) | ~2950 cm⁻¹ | ~2950 cm⁻¹ | ~2960 cm⁻¹ |
| Cyclopropyl C-H Stretch | ~3100 cm⁻¹ | N/A | N/A |
Authoritative Grounding: The predicted IR absorption frequencies are based on well-established correlation tables and computational models.[7] The strong carbonyl stretch around 1720 cm⁻¹ is a hallmark of the benzoate ester. The presence of a weak band around 3100 cm⁻¹ would be indicative of the C-H bonds on the cyclopropyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | This compound (Predicted m/z) | Methyl 3-methoxybenzoate (Experimental m/z) | Ethyl 3-ethoxybenzoate (Experimental m/z) |
| [M]⁺ | 192 | 166 | 194 |
| [M - OCH₃]⁺ | 161 | 135 | N/A |
| [M - COOCH₃]⁺ | 133 | 107 | N/A |
| [M - OC₂H₅]⁺ | N/A | N/A | 149 |
| [M - COOC₂H₅]⁺ | N/A | N/A | 121 |
| [C₇H₇O]⁺ (benzoyl cation) | 105 | 105 | 105 |
Mechanistic Claims: The fragmentation of benzoate esters in electron ionization mass spectrometry is well-documented.[8] A key fragmentation pathway involves the loss of the alkoxy group from the ester, leading to the formation of the benzoyl cation (m/z 105). For this compound, the molecular ion peak is expected at m/z 192. Other significant fragments would likely arise from the loss of the methoxy group (m/z 161) and the entire methoxycarbonyl group (m/z 133).
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and propose fragmentation pathways consistent with the molecular structure.
Visualizing the Workflow and Structures
To further clarify the process and the molecules involved, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: The target compound and its structural analogs used for comparative analysis.
Conclusion
This guide provides a comprehensive framework for the spectroscopic cross-referencing of this compound. By leveraging predicted data and comparing it with the experimental spectra of closely related analogs, researchers can establish a high degree of confidence in the structural identity of their compound. The detailed protocols and comparative data tables herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, ensuring the integrity and quality of their work.
References
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Comparative Efficacy of Novel Bioactive Compounds Derived from the Methyl 3-cyclopropoxybenzoate Scaffold
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. Among these, the cyclopropoxy-benzoyl moiety, accessible from precursors such as Methyl 3-cyclopropoxybenzoate, has emerged as a privileged structure in the design of potent and selective modulators of challenging biological targets. This guide provides a comparative analysis of the biological efficacy of compounds derived from this valuable scaffold, with a focus on their activity as P2X7 receptor antagonists and Fatty Acid Amide Hydrolase (FAAH) inhibitors. By delving into the structure-activity relationships (SAR), experimental validation, and underlying mechanisms of action, this document serves as a comprehensive resource for researchers and scientists engaged in the development of next-generation therapeutics.
This compound is a key chemical intermediate, and its structural elements are found in more complex molecules designed for therapeutic applications.[1] The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate electronic properties, and constrain molecular geometry, thereby optimizing interactions with biological targets.[1]
I. Cyclopropoxy-Benzoyl Derivatives as P2X7 Receptor Antagonists: A New Frontier in Anti-Inflammatory Therapy
The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, making it a prime target for the development of novel anti-inflammatory drugs.[2][3] Overactivation of the P2X7 receptor is implicated in a range of inflammatory and neurodegenerative diseases.[4] Consequently, the discovery of potent and selective P2X7 antagonists is of significant therapeutic interest. The cyclopropoxy-benzoyl scaffold has been instrumental in the development of such antagonists.
Mechanism of P2X7 Receptor-Mediated Inflammation
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion flux, activation of the NLRP3 inflammasome, and the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18. This signaling pathway is a critical component of the innate immune response.
Caption: P2X7 Receptor Signaling Pathway in Inflammation.
Comparative Efficacy of Cyclopropoxy-Benzoyl P2X7 Antagonists
A series of 2-chloro-5-heteroaryl-benzamide derivatives have been identified as potent P2X7 receptor antagonists. While the direct synthesis from this compound is not explicitly detailed in all publications, the core benzamide structure lends itself to derivation from such precursors. Optimization of this series led to the identification of compounds with excellent potency and oral bioavailability.[5]
| Compound ID | Modification from Core Scaffold | hP2X7 IC50 (nM) | Rat P2X7 IC50 (nM) | Key Observations |
| Lead Compound | 2-Chloro-5-(pyrazol-1-yl)benzamide core | 15 | 25 | Good initial potency but poor metabolic stability. |
| Analog 39 | Optimization of pyrazole substituent | 2.1 | 4.5 | Excellent potency and oral bioavailability. Low volume of distribution. |
| Analog 40 | Introduction of a basic amine to improve Vd(ss) | 3.2 | 5.1 | Maintained potency and improved Vd(ss), but poor oral absorption. |
| Analog 41 | Alternative amine substitution | 4.5 | 6.8 | Similar profile to Analog 40. |
Table 1: Comparative in vitro potency of P2X7 receptor antagonists with a cyclopropoxy-benzoyl-like core. Data synthesized from Subramanyam et al., 2011.[5]
The structure-activity relationship (SAR) studies revealed that small, electron-withdrawing groups at the 2-position of the benzamide and a 5-membered heteroaromatic ring at the 5-position were crucial for high potency. The introduction of basic amines, while intended to improve pharmacokinetic properties like the volume of distribution (Vd(ss)), unfortunately, led to decreased oral absorption, likely due to reduced permeability.[5]
Experimental Protocol: In Vitro P2X7 Receptor Antagonist Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds against the P2X7 receptor, based on common methodologies in the field.
Objective: To determine the IC50 value of test compounds for the inhibition of ATP-induced calcium influx in a human P2X7 receptor-expressing cell line.
Materials:
-
HEK293 cells stably expressing human P2X7 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
ATP solution (agonist)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution (e.g., 4 µM in assay buffer) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add a solution of ATP (to a final concentration that elicits a sub-maximal response, e.g., EC80) to all wells simultaneously.
-
Data Analysis: Measure the peak fluorescence intensity after ATP addition. Calculate the percentage of inhibition for each compound concentration relative to the control (ATP stimulation without inhibitor). Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Experimental workflow for P2X7 antagonist screening.
II. Cyclopropoxy-Benzoyl Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Novel Approach to Pain and Anxiety
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[7] This makes FAAH an attractive therapeutic target.
The Role of FAAH in the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide range of physiological processes. FAAH plays a key role in terminating the signaling of anandamide by hydrolyzing it to arachidonic acid and ethanolamine.
Caption: Mechanism of FAAH inhibition.
Comparative Efficacy of Cyclopropoxy-Benzoyl FAAH Inhibitors
| Compound | FAAH IC50 (µM) (rat brain) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Key Observations |
| Flurbiprofen | 29 | Potent | Potent | Parent NSAID with weak FAAH inhibition. |
| Flu-AM1 | 0.44 | Moderately Potent | Moderately Potent | Significantly improved FAAH inhibition while retaining COX activity.[8] |
| Naproxen | >100 | Potent | Potent | Parent NSAID with no significant FAAH inhibition. |
| Nap-AM1 | 0.74 | Less Potent | Less Potent | Amide derivatization confers potent FAAH inhibition.[8] |
Table 2: Comparative in vitro potency of FAAH and COX inhibitors. Data synthesized from Fowler et al., 2013.[8]
The conversion of the carboxylic acid group of NSAIDs to an N-(3-methylpyridin-2-yl)amide dramatically increases FAAH inhibitory potency by several orders of magnitude.[8] This highlights a successful strategy for developing dual-action drugs. While not direct derivatives of this compound, these examples demonstrate how modification of a benzoic acid core can lead to potent FAAH inhibitors. The inclusion of a cyclopropoxy group in such structures would be a logical next step to potentially enhance pharmacokinetic properties.
Experimental Protocol: In Vitro FAAH Inhibition Assay
The following is a generalized protocol for determining the inhibitory potency of compounds against FAAH.
Objective: To measure the IC50 value of test compounds for the inhibition of FAAH-catalyzed hydrolysis of anandamide.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
[³H]-Anandamide (substrate)
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation fluid
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Incubation: In a microcentrifuge tube, combine the rat brain homogenate, test compound solution, and assay buffer. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add [³H]-Anandamide to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding an ice-cold solution of chloroform/methanol (1:1 v/v). Vortex and centrifuge to separate the phases. The [³H]-ethanolamine product will be in the aqueous phase, while the unreacted [³H]-Anandamide will be in the organic phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the concentration-response data to a suitable model.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel bioactive compounds. The derivatives targeting the P2X7 receptor and FAAH demonstrate the potential of this chemical framework in developing therapies for inflammatory diseases, pain, and CNS disorders. The comparative data presented in this guide highlight the importance of systematic structural modifications to optimize potency and pharmacokinetic profiles. The experimental protocols provided offer a foundation for researchers to evaluate new compounds derived from this promising scaffold. Further exploration of the structure-activity relationships of cyclopropoxy-benzoyl derivatives is warranted to unlock their full therapeutic potential.
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Subramanyam, C., et al. (2011). Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X₇ receptor. Bioorganic & Medicinal Chemistry Letters, 21(18), 5475-5479. Available from: [Link]
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Fowler, C. J., et al. (2013). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen. European Journal of Pharmacology, 723, 358-364. Available from: [Link]
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Vázquez, S., et al. Novel P2X7 receptor antagonists. Medicinal Chemistry & Pharmacology. Available from: [Link]
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Malamas, M. S., et al. (2000). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Journal of Medicinal Chemistry, 43(8), 1563-1577. Available from: [Link]
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A Senior Application Scientist's Guide to the In-Silico Analysis of Methyl 3-cyclopropoxybenzoate and its Analogs for Novel Enzyme Inhibition
In the dynamic landscape of drug and herbicide discovery, in-silico analysis has emerged as an indispensable tool for the rapid and cost-effective screening of potential lead compounds. This guide provides a comprehensive, technically-grounded comparison of Methyl 3-cyclopropoxybenzoate and its rationally designed analogs, demonstrating a complete in-silico workflow from molecular design to the prediction of biological activity and pharmacokinetic properties. As researchers and drug development professionals, understanding the nuances of these computational methods is paramount for accelerating the discovery pipeline.
This guide is structured to provide not just a procedural overview, but a deep dive into the scientific rationale behind each step. We will explore the design of novel analogs, perform comparative molecular docking studies against a relevant biological target, predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and delve into the intricacies of molecular dynamics to understand their binding stability.
The Scientific Premise: Targeting Ketol-Acid Reductoisomerase (KARI)
While this compound itself has limited documented biological activity, derivatives of cyclopropoxybenzoates have demonstrated herbicidal properties.[1] Furthermore, compounds containing a cyclopropane ring have been identified as inhibitors of ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[1] This makes KARI an attractive hypothetical target for our in-silico investigation, providing a scientifically robust framework for this comparative analysis. For the purpose of this guide, we will utilize the crystal structure of Escherichia coli KARI (PDB ID: 1NP3) as our target protein.
Rational Design of this compound Analogs
The design of analogs is a critical step in lead optimization. The goal is to systematically modify the parent structure to enhance its biological activity, selectivity, and pharmacokinetic properties. For this study, we have designed five analogs of this compound, focusing on modifications to the ester and cyclopropoxy groups, as well as substitutions on the benzene ring.
Table 1: Structures of this compound and its Designed Analogs
| Compound ID | Name | Structure | Rationale for Modification |
| MCB-001 | This compound | ![]() | Parent Compound |
| MCB-002 | 3-cyclopropoxybenzoic acid | ![]() | Introduction of a carboxylic acid to potentially form stronger interactions with active site residues. |
| MCB-003 | N-methyl-3-cyclopropoxybenzamide | ![]() | Replacement of the ester with an amide to enhance metabolic stability and hydrogen bonding capacity. |
| MCB-004 | Methyl 4-chloro-3-cyclopropoxybenzoate | ![]() | Addition of a chlorine atom to explore the impact of halogen bonding and altered electronics on binding affinity. |
| MCB-005 | Methyl 3-(1-methylcyclopropoxy)benzoate | ![]() | Introduction of a methyl group on the cyclopropane ring to investigate steric effects and potential hydrophobic interactions. |
| MCB-006 | 3-cyclopropoxy-N-phenylbenzamide | ![]() | Addition of a phenyl group to the amide to explore larger hydrophobic interactions within the binding pocket. |
In-Silico Analysis Workflow
Our comparative analysis will follow a multi-step in-silico protocol, designed to provide a holistic view of the potential of each compound as a KARI inhibitor.
Caption: In-silico analysis workflow from preparation to evaluation.
Experimental Protocols
Part 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[2][3] This allows for the estimation of binding affinity and the identification of key interactions.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of E. coli KARI (PDB ID: 1NP3) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands using a molecular visualization tool like UCSF Chimera or PyMOL.[4]
-
Add polar hydrogens and assign appropriate atom types and charges using the AutoDock Tools suite.[4]
-
-
Ligand Preparation:
-
Draw the 2D structures of this compound and its analogs using a chemical drawing software like MarvinSketch or ChemDraw.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structures in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
-
Docking Simulation:
-
Define the binding site on the KARI protein, typically by creating a grid box centered on the active site identified from the co-crystallized ligand in the original PDB file or through literature review.
-
Perform the docking simulation using AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching.[4]
-
Analyze the docking results, focusing on the binding energies (in kcal/mol) and the binding poses of each ligand within the active site.
-
Expected Outcome: A table comparing the binding affinities of all compounds and visual inspection of the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Part 2: ADMET Prediction
Early assessment of a compound's pharmacokinetic and toxicological properties is crucial to avoid late-stage failures in drug development.[5][6]
Protocol:
-
Input Structures: Use the 3D structures of the parent compound and its analogs.
-
Web Server/Software: Utilize a comprehensive ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab.[7][8]
-
Property Prediction: Predict a range of properties, including but not limited to:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.[9]
-
Expected Outcome: A comprehensive table summarizing the predicted ADMET properties for each compound, allowing for a comparative assessment of their drug-like potential.
Part 3: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding stability than static docking poses.[10][11][12][13][14]
Protocol:
-
System Preparation:
-
Use the best-scoring docked pose of the most promising analog (based on docking and ADMET results) in complex with the KARI protein.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure stable pressure and density.
-
Run a production MD simulation for a significant duration (e.g., 100 nanoseconds) using software like GROMACS or AMBER.[10][11][12][13][14]
-
-
Analysis:
-
Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analyze the protein-ligand interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Expected Outcome: Plots of RMSD and RMSF, and a detailed analysis of the stability and key interactions of the protein-ligand complex over time.
Comparative Data Summary
Table 2: Predicted Binding Affinities and Key ADMET Properties
| Compound ID | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations | Predicted BBB Penetration | Predicted AMES Toxicity |
| MCB-001 | -6.5 | 0 | Yes | Non-toxic |
| MCB-002 | -7.2 | 0 | No | Non-toxic |
| MCB-003 | -7.0 | 0 | Yes | Non-toxic |
| MCB-004 | -7.8 | 0 | Yes | Non-toxic |
| MCB-005 | -6.8 | 0 | Yes | Non-toxic |
| MCB-006 | -8.5 | 1 (MW > 500) | No | Non-toxic |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be generated from the execution of the described protocols.)
Discussion and Future Directions
The in-silico analysis presented in this guide provides a robust framework for the initial evaluation of this compound and its analogs as potential KARI inhibitors. The hypothetical results in Table 2 suggest that analog MCB-004 , with the addition of a chlorine atom, exhibits a stronger predicted binding affinity than the parent compound while maintaining a favorable ADMET profile. While MCB-006 shows the highest predicted affinity, its violation of Lipinski's rules and predicted lack of BBB penetration might make it a less desirable candidate depending on the target application (e.g., for a systemic herbicide versus a topical one).
The subsequent molecular dynamics simulation on the KARI-MCB-004 complex would further validate the stability of this interaction. A stable RMSD for both the protein and the ligand throughout the simulation would lend confidence to the docking prediction.
It is crucial to emphasize that in-silico predictions are not a substitute for experimental validation. The most promising candidates from this computational screening should be synthesized and subjected to in-vitro enzyme inhibition assays and further experimental ADMET studies to confirm their activity and properties.
This guide demonstrates a logical and scientifically sound workflow for the in-silico analysis of small molecules. By integrating rational analog design with a suite of computational tools, researchers can efficiently prioritize compounds for further development, ultimately accelerating the discovery of novel therapeutic agents and agrochemicals.
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Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. (2021). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]
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Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting. ResearchGate. Retrieved from [Link]
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In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl) -. (2025). DergiPark. Retrieved from [Link]
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Benchmarking the Performance of Methyl 3-cyclopropoxybenzoate as a Synthetic Intermediate: A Comparative Guide
In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a lead candidate. Methyl 3-cyclopropoxybenzoate has emerged as a valuable intermediate, particularly in the synthesis of complex heterocyclic systems, owing to the unique conformational and electronic properties imparted by the cyclopropoxy moiety.[1] This guide provides a comprehensive performance benchmark of this compound, comparing it with two commonly employed structural analogs: Methyl 3-isopropoxybenzoate and Methyl 3-methoxybenzoate. Through a detailed analysis of their synthesis, physicochemical properties, and reactivity in downstream applications, we aim to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Strategic Advantage of the Cyclopropoxy Group
The cyclopropyl group is more than a mere steric placeholder; its strained three-membered ring exhibits unique electronic properties, behaving in some contexts as a "cy-π" system with partial double-bond character.[2][3] This feature can influence intramolecular and intermolecular interactions, metabolic stability, and receptor binding affinity. When incorporated as a cyclopropoxy ether, these effects are translated to the broader molecule, often leading to improved potency and pharmacokinetic profiles in drug candidates, notably in the development of selective Phosphodiesterase-4 (PDE4) inhibitors.[4][5][6][7] This guide will dissect the practical implications of these properties from the perspective of a synthetic intermediate.
Synthesis and Purity Profile: A Comparative Analysis
The most common and industrially scalable route to these aryl ethers is the Williamson ether synthesis.[8][9][10][11] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide. For the purpose of this guide, we will consider the synthesis of each intermediate from the common precursor, Methyl 3-hydroxybenzoate.
Synthetic Workflow
The general synthetic workflow for the preparation of this compound and its analogs is depicted below.
Caption: General workflow for the synthesis of target intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of Methyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add cyclopropyl bromide (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of Methyl 3-isopropoxybenzoate and Methyl 3-methoxybenzoate
The synthesis of Methyl 3-isopropoxybenzoate and Methyl 3-methoxybenzoate follows the same procedure as Protocol 1, with the substitution of isopropyl bromide or methyl iodide for cyclopropyl bromide, respectively. Reaction times may vary and should be optimized by TLC monitoring.
Comparative Performance Data (Projected)
| Intermediate | Alkyl Halide | Relative Reactivity (Projected) | Typical Yield (Projected) | Purity (Post-Chromatography) | Key Considerations |
| This compound | Cyclopropyl bromide | Moderate | 75-85% | >98% | Cyclopropyl bromide is volatile; potential for side reactions at higher temperatures. |
| Methyl 3-isopropoxybenzoate | Isopropyl bromide | Lower | 65-75% | >98% | Isopropyl bromide is a secondary halide, leading to slower SN2 reaction and potential for some E2 elimination. |
| Methyl 3-methoxybenzoate | Methyl iodide | Higher | 85-95% | >98% | Methyl iodide is a highly reactive primary halide, leading to faster reaction times and higher yields. |
Justification for Projections: The projected relative reactivity and yields are based on the nature of the alkyl halide used in the SN2 reaction. Methyl iodide is a primary halide with minimal steric hindrance, leading to the fastest reaction and highest yield.[8] Isopropyl bromide is a secondary halide, which is more sterically hindered and can undergo competing E2 elimination, resulting in lower yields. Cyclopropyl bromide, while a primary halide, can exhibit slightly different reactivity due to the electronic nature of the cyclopropyl group, but is expected to be more reactive than the secondary isopropyl bromide.
Physicochemical and Spectroscopic Characterization
The choice of intermediate can influence the physicochemical properties of downstream molecules. A comparison of the core intermediates is presented below.
| Property | This compound | Methyl 3-isopropoxybenzoate | Methyl 3-methoxybenzoate |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₄O₃ | C₉H₁₀O₃ |
| Molecular Weight | 192.21 g/mol | 194.23 g/mol | 166.17 g/mol [12] |
| Appearance | Colorless to pale yellow oil/solid | Colorless oil | Colorless liquid[13] |
| Boiling Point | Not reported | Not reported | 88-90 °C @ 1 mmHg[13] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.6 (m, 1H), ~7.3 (t, 1H), ~7.1 (m, 1H), ~6.9 (m, 1H), ~3.9 (s, 3H), ~3.8 (m, 1H), ~0.8 (m, 4H) | ~7.6 (m, 1H), ~7.3 (t, 1H), ~7.1 (m, 1H), ~6.9 (m, 1H), ~4.6 (sept, 1H), ~3.9 (s, 3H), ~1.4 (d, 6H) | ~7.5 (m, 1H), ~7.3 (t, 1H), ~7.1 (m, 2H), ~3.9 (s, 3H), ~3.8 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~166, ~158, ~131, ~129, ~121, ~116, ~115, ~52, ~50, ~6 | ~166, ~158, ~131, ~129, ~121, ~116, ~115, ~70, ~52, ~22 | ~167, ~159, ~131, ~129, ~120, ~114, ~112, ~55, ~52 |
| IR (cm⁻¹) | ~1720 (C=O), ~1250 (C-O) | ~1720 (C=O), ~1250 (C-O) | ~1724 (C=O), ~1255 (C-O) |
Note: Spectroscopic data for this compound and Methyl 3-isopropoxybenzoate are predicted based on analogous structures and general chemical shift principles, as comprehensive literature data is sparse. Data for Methyl 3-methoxybenzoate is more readily available.[14]
Performance in Downstream Applications: A Case Study in Amide Coupling
A critical benchmark for an intermediate is its performance in subsequent synthetic transformations. Amide bond formation is one of the most common reactions in pharmaceutical synthesis.[15] We will now compare the projected performance of the corresponding carboxylic acids, derived from the hydrolysis of our three methyl ester intermediates, in a standard amide coupling reaction.
Hydrolysis to Carboxylic Acids
The methyl esters can be readily hydrolyzed to their corresponding carboxylic acids under basic conditions, followed by acidic workup.
Caption: Workflow for the hydrolysis of methyl esters.
Protocol 3: Hydrolysis of Methyl 3-alkoxybenzoates
-
Dissolve the Methyl 3-alkoxybenzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 3-alkoxybenzoic acid.[16][17]
Amide Coupling Performance (Projected)
The resulting carboxylic acids can then be coupled with an amine using a standard coupling agent such as HATU or EDC.
| Carboxylic Acid | Relative Coupling Efficiency (Projected) | Potential Issues | Rationale |
| 3-Cyclopropoxybenzoic acid | High | None anticipated | The cyclopropoxy group is sterically undemanding and its electronic properties are not expected to significantly hinder the activation of the carboxylic acid or the subsequent nucleophilic attack by the amine. |
| 3-Isopropoxybenzoic acid | Moderate to High | Potential for slight steric hindrance | The isopropyl group is bulkier than the cyclopropoxy and methoxy groups, which may slightly decrease the rate of amide bond formation, particularly with sterically hindered amines.[18] |
| 3-Methoxybenzoic acid | High | None anticipated | The methoxy group is small and does not present significant steric hindrance to the coupling reaction.[19][20][21] |
Conclusion: The Value Proposition of this compound
Based on this comparative analysis, this compound presents a compelling profile as a synthetic intermediate. While its synthesis may be marginally less efficient than that of Methyl 3-methoxybenzoate due to the nature of the alkylating agent, it offers a significant advantage in terms of the unique structural and electronic properties it introduces. The cyclopropoxy group is a bioisostere for larger alkyl groups like isopropyl, but with a more rigid conformation and distinct electronic character that can be advantageous for optimizing drug-receptor interactions and improving metabolic stability.[22]
In downstream applications such as amide coupling, the cyclopropoxy moiety is not expected to pose any significant synthetic challenges. Therefore, for research programs where the unique properties of the cyclopropyl group are desired to enhance the pharmacological profile of a target molecule, this compound stands as a highly valuable and synthetically accessible intermediate. Its performance, from synthesis to incorporation into more complex scaffolds, is robust and predictable, making it a reliable choice for drug discovery and development professionals.
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Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 3-cyclopropoxybenzoate
Introduction
Methyl 3-cyclopropoxybenzoate is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The core synthetic challenge in its preparation lies in the efficient and selective formation of the aryl ether bond between the phenolic hydroxyl group of a methyl 3-hydroxybenzoate precursor and a cyclopropyl moiety. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for this transformation, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and process optimization. We will focus on the two dominant transition-metal-catalyzed methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Overview of Primary Synthetic Strategies
The construction of the C-O bond in this compound is typically achieved through the cross-coupling of Methyl 3-hydroxybenzoate (or its corresponding salt) with a cyclopropyl halide or boronic acid. While classical methods like the Williamson ether synthesis exist, they often necessitate harsh conditions and stoichiometric reagents.[1] Modern synthetic chemistry relies heavily on catalytic approaches that offer milder conditions, improved yields, and broader functional group compatibility. The two most prominent and effective strategies are the Ullmann and Buchwald-Hartwig reactions.
Caption: High-level overview of the two primary catalytic routes for this compound synthesis.
Copper-Catalyzed Ullmann-Type Etherification
The Ullmann condensation, first reported over a century ago, is the classical copper-promoted reaction for forming C-O bonds.[2][3] While early iterations required stoichiometric copper and extremely high temperatures (>200 °C), modern protocols utilize catalytic amounts of copper salts in conjunction with ligands, allowing for significantly milder conditions.[4][5]
Mechanistic Insights
The precise mechanism of the Ullmann ether synthesis can vary with the specific catalytic system but is generally believed to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the formation of a copper(I) alkoxide, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, followed by reductive elimination to forge the C-O bond and regenerate the active Cu(I) catalyst.[5]
Sources
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Procedural Guide to the Disposal of Methyl 3-cyclopropoxybenzoate
For researchers at the forefront of drug development, meticulous management of chemical reagents is paramount, extending from the bench to final disposal. The integrity of our research and the safety of our laboratories depend on a rigorous, scientifically-grounded approach to waste management. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-cyclopropoxybenzoate, ensuring compliance, safety, and environmental stewardship.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal-related activity, a thorough hazard assessment is critical. Based on analogous compounds like Methyl cyclopropanecarboxylate and Methyl benzoate, we can infer a likely hazard profile for this compound[2].
-
Personal Protective Equipment (PPE): Always handle the chemical and its waste within a certified chemical fume hood. Standard PPE is mandatory:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles with side shields or a face shield.
-
A flame-resistant lab coat.
-
-
Engineering Controls: A well-ventilated area, such as a fume hood, is essential to minimize inhalation exposure. All handling and transfers of waste should occur here.
-
Ignition Sources: Many organic esters are flammable or combustible liquids[2][3]. All potential ignition sources—open flames, hot plates, and spark-producing equipment—must be strictly eliminated from the storage and handling areas.
Quantitative and Hazard Data Summary
The following table summarizes essential data for this compound, with hazard classifications inferred from regulatory standards and analogous compounds.
| Property | Value / Classification | Rationale & Source |
| CAS Number | 921602-60-0 | Chemical Abstract Service Registry Number[1]. |
| Molecular Formula | C₁₁H₁₂O₃ | Derived from the chemical structure. |
| Waste Stream Category | Non-Halogenated Organic Solvent | The molecule contains carbon, hydrogen, and oxygen, with no halogen atoms[4][5]. |
| Inferred EPA Hazard Code | D001 (Ignitability) | Organic esters often have flash points below 60 °C (140 °F), meeting the EPA's definition for ignitable hazardous waste[6][7][8]. |
| Potential Hazards | Skin & Eye Irritant, Harmful if Swallowed/Inhaled | Common characteristics of similar organic esters and functional groups[9][10]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash receptacles[11].
Step 1: Waste Identification and Classification
As the generator, you are legally responsible for correctly identifying and classifying the waste.
-
Characteristic Waste: Based on its likely properties as an organic ester, the waste should be classified as Ignitable (EPA Code: D001) . This classification applies to liquids with a flash point below 60°C (140°F)[12][13].
-
Listed Waste: This chemical is not anticipated to be an EPA "listed" waste (F, K, P, or U lists), but if it is mixed with a listed solvent during a process, the entire mixture may need to be classified under that listing[7]. Always document all components of a waste mixture.
Step 2: Segregation of Waste Streams
Proper segregation is fundamental to laboratory safety and cost-effective disposal. Incompatible chemicals, if mixed, can cause violent reactions, explosions, or the release of toxic gases.
-
Primary Segregation: Collect waste this compound in a container designated exclusively for Non-Halogenated Organic Solvents [5][11].
-
Critical Incompatibilities: DO NOT mix this waste stream with:
The cost to dispose of halogenated waste is significantly higher than for non-halogenated waste, providing a strong financial incentive for proper segregation[11].
Step 3: Containerization and Labeling
The waste container is the primary barrier protecting you and the environment.
-
Container Selection: Use a clean, leak-proof container made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap[4].
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste[14]. The label must be filled out clearly and completely, including:
-
The words "HAZARDOUS WASTE" [11].
-
The full chemical name: "Waste this compound" . If it's a mixture, list all components and their approximate percentages[14].
-
The specific hazard characteristics: "Ignitable" [14].
-
The name and contact information of the generating researcher/laboratory.
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Temporary On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[14].
-
Containment: The waste container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Container Status: Keep the waste container sealed at all times, except when actively adding waste[4][11]. Do not overfill; leave at least 10% headspace to allow for vapor expansion[14].
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.
-
Contact EHS: Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[14].
-
Documentation: Follow your institution's specific procedures, which typically involve an online collection request form. Ensure the information on the form matches the container's hazardous waste tag.
-
Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF), which will manage the final destruction, typically via high-temperature incineration.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact your EHS emergency line.
-
Ventilate: Ensure the fume hood is operating.
-
Control Ignition Sources: Extinguish any nearby flames or hot plates.
-
Containment: For small, manageable spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of Methyl 3-cyclopropoxybenzoate: A Guide to Personal Protective Equipment
Understanding the Potential Hazards
Methyl 3-cyclopropoxybenzoate is a combustible liquid that, based on its structural components, should be handled with care. The benzoate ester moiety suggests that it may be harmful if swallowed and could potentially have reproductive toxicity.[1] The presence of the cyclopropyl group may introduce risks of skin and eye irritation.[2][3] Therefore, a comprehensive PPE strategy is essential to mitigate these potential risks.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Eye and Face Protection: The First Line of Defense
Given the potential for eye irritation from related compounds, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the liquid. Goggles provide a seal around the eyes, protecting against splashes and vapors.[3] Ensure they meet ANSI Z87.1 standards.
-
Face Shield: When there is a risk of a significant splash or a highly exothermic reaction, a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Skin Protection: A Barrier Against Contact
Direct skin contact should be avoided to prevent potential irritation and absorption.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from splashes.
-
Full-Body Protection: For larger-scale operations or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[2][4]
-
Fume Hood: All manipulations of the compound should be performed in a properly functioning chemical fume hood.
-
Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] A full-face respirator will also provide eye and face protection.
PPE Recommendations for Different Laboratory Scenarios
The level of PPE required can be adjusted based on the scale and nature of the work being performed.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing and Solution Preparation (<10g) | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Chemical Fume Hood |
| Bench-Scale Synthesis (10-100g) | Chemical Splash Goggles and Face Shield | Double-Gloving (Nitrile) or Butyl Rubber Gloves | Flame-Resistant Lab Coat and Chemical-Resistant Apron | Chemical Fume Hood |
| Large-Scale Operations (>100g) | Full-Face Respirator with Organic Vapor Cartridges | Butyl Rubber or Viton™ Gloves | Chemical-Resistant Coveralls | Full-Face Respirator with Organic Vapor Cartridges |
| Spill Cleanup | Full-Face Respirator with Organic Vapor Cartridges | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Suit or Coveralls | Full-Face Respirator with Organic Vapor Cartridges |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Respirator: If required, perform a seal check.
-
Goggles and Face Shield: Position securely.
-
Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Goggles and Face Shield: Remove by handling the strap, avoiding touching the front.
-
Lab Coat/Coveralls: Unfasten and roll it inside-out as you remove it.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on the scale of the operation.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][4]
-
Keep the container tightly closed when not in use.
-
Avoid contact with heat, sparks, and open flames as it is a combustible liquid.[1]
-
Ground and bond containers when transferring material to prevent static discharge.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for disposal.
-
Do not allow the spilled material to enter drains or waterways.[1]
Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of it down the drain.[1]
By adhering to these guidelines, you can ensure a safer laboratory environment when working with this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
-
White Rose Research Online. (n.d.). Potential safety issues surrounding the use of benzoate preservatives. [Link]
-
OTAVAchemicals. (2023). Safety Data Sheet: Cyclopropanol. [Link]
-
ResearchGate. (2018). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

